Technical Documentation Center

6-Benzylamino-2-Methyl-2-Heptanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Benzylamino-2-Methyl-2-Heptanol
  • CAS: 71173-00-7

Core Science & Biosynthesis

Foundational

Chemical Properties and Analytical Profiling of 6-Benzylamino-2-Methyl-2-Heptanol

Executive Summary In pharmaceutical development, the characterization of synthetic intermediates and process impurities is as critical as the Active Pharmaceutical Ingredient (API) itself. 6-Benzylamino-2-methyl-2-heptan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, the characterization of synthetic intermediates and process impurities is as critical as the Active Pharmaceutical Ingredient (API) itself. 6-Benzylamino-2-methyl-2-heptanol (CAS: 71173-00-7) is a highly specific amino alcohol primarily encountered as a critical intermediate—and subsequent process impurity—in the synthesis of , a cardiovascular stimulant and vasodilator.

As a Senior Application Scientist, I approach this compound not merely as a static chemical entity, but as a dynamic variable in synthetic workflows. This whitepaper deconstructs its chemical properties, the mechanistic causality of its formation, and the self-validating protocols required for its synthesis and chromatographic isolation.

Chemical Identity and Structural Properties

Structurally, 6-Benzylamino-2-methyl-2-heptanol is a derivative of heptaminol where the primary amine is protected by a benzyl group. The presence of both a lipophilic benzyl moiety and a hydrophilic tertiary alcohol gives this molecule unique amphiphilic characteristics, which dictate its behavior in reverse-phase chromatography and extraction workflows.

Table 1: Quantitative Chemical and Physical Properties

PropertyValueStructural Significance
Chemical Name 6-Benzylamino-2-methyl-2-heptanolN-benzylated derivative of Heptaminol.
CAS Number 71173-00-7Registered as a rare chemical standard .
Molecular Formula C15H25NOIndicates a high degree of saturation, save for the aromatic ring.
Molecular Weight 235.37 g/mol Significantly heavier than Heptaminol (145.24 g/mol ), aiding MS differentiation.
Functional Groups Secondary Amine, Tertiary AlcoholSusceptible to oxidation; requires controlled pH for solubility.

Mechanistic Role in API Synthesis (The "Why")

To understand why 6-Benzylamino-2-methyl-2-heptanol is heavily monitored in drug development, one must examine the synthetic logic of Heptaminol.

Direct reductive amination of the starting material (6-methyl-5-hepten-2-one) with ammonia is notoriously inefficient, often yielding a chaotic mixture of primary, secondary, and tertiary amines due to over-alkylation. To circumvent this, process chemists employ a benzyl protecting group strategy . Benzylamine is used to form a stable imine, which is reduced to a secondary amine. Following the hydration of the terminal alkene, the benzyl group must be removed via catalytic hydrogenolysis.

If the hydrogenolysis step is incomplete, 6-Benzylamino-2-methyl-2-heptanol survives the process, manifesting as a lipophilic impurity in the final API.

SynthesisPathway A 6-Methyl-5-hepten-2-one (Starting Material) B Reductive Amination (Benzylamine, NaBH4) A->B C N-Benzyl-6-methyl-5-hepten-2-amine (Intermediate) B->C D Acid-Catalyzed Hydration (H2SO4, H2O) C->D E 6-Benzylamino-2-methyl-2-heptanol (CAS: 71173-00-7) D->E F Catalytic Hydrogenolysis (Pd/C, H2) E->F H Incomplete Reaction E->H G Heptaminol (API) F->G I API Impurity (Reference Standard) H->I

Fig 1: Synthetic pathway of Heptaminol highlighting the benzylated intermediate.

Experimental Workflow: Synthesis of the Reference Standard

For Quality Control (QC) laboratories, synthesizing a pure reference standard of 6-Benzylamino-2-methyl-2-heptanol is necessary for impurity tracking. Below is a self-validating protocol for the hydration of the alkene intermediate.

Step-by-Step Methodology
  • Preparation: Dissolve 10 mmol of N-benzyl-6-methyl-5-hepten-2-amine in 20 mL of tetrahydrofuran (THF).

  • Acidic Hydration: Dropwise, add 15 mL of 50% aqueous sulfuric acid (

    
    ) while maintaining the reaction vessel at 0°C to prevent unwanted polymerization.
    
  • Thermal Activation: Gradually warm the mixture to 40°C and stir for 12 hours.

  • Quenching & Extraction: Neutralize the mixture carefully with 2M

    
     until pH 8.5 is reached. Extract the aqueous layer three times with ethyl acetate.
    
  • Purification: Dry the organic layer over anhydrous

    
    , concentrate under vacuum, and purify via flash chromatography (Silica gel, Hexane:Ethyl Acetate 70:30).
    

Expertise & Causality (Self-Validation): The use of 50%


 provides the exact hydronium ion concentration required to protonate the terminal alkene, forming a stable tertiary carbocation that is subsequently trapped by water (Markovnikov addition). This protocol is self-validating: the reaction's progress is unequivocally confirmed via 

-NMR by monitoring the disappearance of the multiplet at

5.1 ppm (alkene proton) and the emergence of a sharp singlet at

1.2 ppm corresponding to the newly formed gem-dimethyl groups of the tertiary alcohol.

Analytical Characterization: HPLC Method Development

Detecting 6-Benzylamino-2-methyl-2-heptanol alongside Heptaminol requires a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. Because both compounds are aliphatic amines, they are highly prone to peak tailing on standard silica-based columns.

Table 2: HPLC Method Parameters for Impurity Resolution

ParameterSpecificationCausality / Rationale
Column C18, 250 x 4.6 mm, 5 µmProvides necessary theoretical plates for resolving lipophilic amines.
Mobile Phase MeOH : H2O (85:15 v/v)High organic modifier ensures elution of the lipophilic benzyl group.
Additive 0.2% Triethylamine (TEA)Masks residual silanols; prevents secondary amine peak tailing.
pH 7.5 (Adjusted via

)
Maintains the amine in a predictable ionization state.
Detection UV at 210 nm & 220 nmCaptures the end-absorption of the amine and the benzyl chromophore.

Expertise & Causality (Self-Validation): The inclusion of 0.2% Triethylamine (TEA) in the mobile phase is non-negotiable . Without it, the secondary amine of the benzyl derivative would interact with residual acidic silanols on the C18 stationary phase, leading to severe peak tailing and compromised resolution. The method self-validates through the resolution factor (


); an 

between the early-eluting Heptaminol and the late-eluting benzylated impurity confirms system suitability.

HPLCWorkflow S1 Sample Preparation (API + Impurities) S2 RP-HPLC Column (C18, 5µm) S1->S2 S4 UV Detection (210 nm) S2->S4 S3 Mobile Phase (MeOH:H2O + 0.2% TEA) S3->S2 S5 Chromatographic Resolution S4->S5 S6 Heptaminol Peak (Low Retention) S5->S6 Polar S7 6-Benzylamino... (High Retention) S5->S7 Lipophilic

Fig 2: RP-HPLC method logic for resolving Heptaminol from its lipophilic benzylated impurity.

Conclusion

6-Benzylamino-2-methyl-2-heptanol is a textbook example of how protective group chemistry dictates the impurity profile of a final drug product. By understanding its amphiphilic nature—driven by the tertiary alcohol and the N-benzyl group—analytical scientists can design highly targeted, self-validating synthesis and chromatographic workflows to ensure the purity and safety of cardiovascular therapeutics.

References

  • Title: Respirin | Drug Information, Uses, Side Effects, Chemistry Source: PharmaCompass URL: [Link]

  • Title: Determination of heptaminol and of both acefylline and benzyl alcohol in pharmaceutical preparations by high performance liquid chromatography Source: ResearchGate URL: [Link]

Exploratory

Molecular Structure Analysis and Pharmacological Profiling of 6-Benzylamino-2-Methyl-2-Heptanol

Executive Summary 6-Benzylamino-2-Methyl-2-Heptanol (CAS: 71173-00-7) is a synthetic, lipophilic derivative of heptaminol, an aliphatic amino alcohol traditionally utilized as a myocardial stimulant and vasodilator. By i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Benzylamino-2-Methyl-2-Heptanol (CAS: 71173-00-7) is a synthetic, lipophilic derivative of heptaminol, an aliphatic amino alcohol traditionally utilized as a myocardial stimulant and vasodilator. By introducing a benzyl moiety to the primary amine of the heptaminol core, the molecule is transformed into a secondary amine. This structural modification fundamentally alters its physicochemical profile, significantly increasing its partition coefficient (LogP) and shifting its potential pharmacokinetic distribution from peripheral circulation to enhanced blood-brain barrier (BBB) penetration.

This technical whitepaper provides an in-depth analysis of its molecular structure, details a self-validating synthetic methodology, and establishes robust analytical protocols for its quantification in complex matrices.

Physicochemical and Structural Profiling

The core architecture of 6-Benzylamino-2-Methyl-2-Heptanol consists of a highly flexible seven-carbon aliphatic chain, a tertiary alcohol at the C2 position, and a secondary amine at the C6 position, which is N-substituted with a benzyl group.

The tertiary alcohol provides a hydrogen-bond acceptor/donor site that is sterically hindered, making it resistant to rapid metabolic oxidation or esterification. The N-benzylation serves a dual purpose: it introduces steric bulk that can modulate receptor binding kinetics, and it drastically increases the lipophilicity of the parent compound.

Quantitative Data Summary
PropertyValueAnalytical & Pharmacological Significance
Chemical Name 6-Benzylamino-2-Methyl-2-HeptanolTarget analyte identification.
CAS Registry Number 71173-00-7Unique identifier for chemical inventory and regulatory tracking [1].
Molecular Formula C₁₅H₂₅NODetermines exact mass for High-Resolution Mass Spectrometry (HRMS).
Molecular Weight 235.37 g/mol Base parameter for mass-to-charge (m/z) ratio calibration.
Estimated LogP 3.1 – 3.4Indicates high lipophilicity; predicts enhanced CNS penetration compared to parent heptaminol (LogP ≈ 1.2).
pKa (Secondary Amine) ~9.5Dictates pH-dependent ionization; requires alkaline buffers for liquid-liquid extraction.

Structure-Activity Relationship (SAR) Logic

The parent compound, heptaminol, is recognized for its peripheral sympathomimetic actions and is actively monitored in anti-doping contexts due to its cardiovascular stimulation properties [2]. The N-benzylation of this core is a deliberate medicinal chemistry strategy. The addition of the aromatic ring increases the overall electron density and surface area of the molecule, shifting its interaction profile from hydrophilic peripheral targets to lipophilic central nervous system (CNS) targets, or allowing it to serve as a versatile intermediate for further pharmaceutical synthesis.

SAR_Logic Base Heptaminol Core (Peripheral Vasodilator) Mod N-Benzylation (Structural Modification) Base->Mod Deriv 6-Benzylamino-2-Methyl-2-Heptanol (Target Secondary Amine) Mod->Deriv Prop1 Increased Lipophilicity (ΔLogP ≈ +2.0) Deriv->Prop1 Prop2 Enhanced BBB Penetration (CNS Targeting) Deriv->Prop2 Prop3 Steric Bulk (Altered Receptor Affinity) Deriv->Prop3

Fig 1: Structure-Activity Relationship (SAR) logic driven by the N-benzylation of heptaminol.

Synthesis Methodology: Selective Reductive Amination

Rationale & Causality: Direct alkylation of heptaminol using benzyl chloride is highly prone to over-alkylation, yielding a mixture of secondary amines, tertiary amines, and quaternary ammonium salts. To achieve strict mono-alkylation, a reductive amination strategy is employed. Sodium triacetoxyborohydride (STAB) is selected as the reducing agent because it is exceptionally mild; it selectively reduces the transient iminium intermediate without prematurely reducing the benzaldehyde starting material into benzyl alcohol.

Protocol 1: One-Pot Synthesis of 6-Benzylamino-2-Methyl-2-Heptanol
  • Imine Formation (Condensation):

    • Dissolve 1.0 equivalent (eq) of heptaminol hydrochloride in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

    • Add 1.2 eq of N,N-diisopropylethylamine (DIPEA) to deprotonate the salt and liberate the free primary amine.

    • Add 1.0 eq of benzaldehyde dropwise. Stir at room temperature for 2 hours.

    • Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a DCM:MeOH (9:1) solvent system. Stain with ninhydrin. The disappearance of the primary amine spot (which stains deep purple) confirms complete conversion to the Schiff base intermediate.

  • Selective Reduction:

    • Cool the reaction vessel to 0°C using an ice bath.

    • Portion-wise, add 1.5 eq of STAB. The mild reactivity of STAB prevents the exothermic runaway often observed with sodium borohydride (NaBH₄).

    • Allow the mixture to warm to room temperature and stir for 12 hours.

  • Quenching & Extraction:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃. This neutralizes the acetic acid byproduct generated by STAB and destroys any unreacted hydride species.

    • Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification & Verification:

    • Purify the crude oil via flash column chromatography (silica gel, Hexanes:EtOAc gradient).

    • Self-Validation Check: Conduct ¹H-NMR analysis. The presence of a characteristic singlet at ~3.8 ppm (integrating to 2 protons) corresponds to the newly formed benzylic -CH₂- group, unequivocally confirming the synthesis of the secondary amine.

Synthesis_Pathway A Heptaminol (Primary Amine) C Schiff Base Intermediate A->C Condensation (-H2O) B Benzaldehyde (Carbonyl Donor) B->C D 6-Benzylamino-2-Methyl-2-Heptanol (Secondary Amine) C->D NaBH(OAc)3 (Selective Reduction)

Fig 2: Reductive amination workflow for the synthesis of 6-Benzylamino-2-Methyl-2-Heptanol.

Analytical Characterization

Rationale & Causality: Because 6-Benzylamino-2-Methyl-2-Heptanol lacks an extended conjugated pi-system (possessing only an isolated benzene ring), it exhibits poor inherent UV absorbance at standard analytical wavelengths. To achieve high-sensitivity quantification (e.g., in pharmacokinetic plasma studies), pre-column derivatization is required.

Reacting the secondary amine with 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) yields a highly stable, fluorescent adduct. This methodology is an established gold standard for the trace determination of heptaminol derivatives [3].

Protocol 2: Trace Quantification via HPLC-Fluorescence
  • Sample Preparation & Derivatization:

    • Aliquot 100 µL of the analyte solution (or extracted plasma sample) into a microcentrifuge tube.

    • Add 100 µL of borate buffer (pH 8.5). Causality: The alkaline pH ensures the secondary amine (pKa ~9.5) is sufficiently deprotonated to act as a nucleophile.

    • Add 100 µL of NBD-Cl solution (2 mg/mL dissolved in absolute methanol).

  • Incubation:

    • Vortex the mixture and incubate in a dry block heater at 70°C for 20 minutes.

    • Self-Validation Check: A successful derivatization is visually confirmed by the solution transitioning to a deep yellow/orange hue, indicating the formation of the NBD-amine fluorophore.

  • Reaction Quenching:

    • Rapidly cool the tubes in an ice bath to halt the reaction.

    • Add 100 µL of 0.1 M HCl. Causality: Neutralizing the alkaline buffer stabilizes the fluorescent adduct and prevents the degradation of the NBD tag prior to column injection.

  • HPLC-FL Analysis:

    • Inject 20 µL of the quenched mixture onto a C18 reversed-phase analytical column (e.g., 250 mm × 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution using Methanol:Water (70:30, v/v) at a flow rate of 1.0 mL/min.

    • Detection: Set the fluorescence detector to an excitation wavelength (λex) of 460 nm and an emission wavelength (λem) of 530 nm.

    • Self-Validation Check: The retention time of the sample peak must perfectly align with a certified reference standard of N-benzylheptaminol derivatized under identical conditions.

References

  • Mottram, D. R., & Chester, N. "Pharmacology of stimulants prohibited by the World Anti-Doping Agency (WADA)." British Journal of Pharmacology, 2008. Available at:[Link]

  • El-Enany, N., Belal, F., & Al-Idreesi, H. "The use of 4-Chloro-7-nitro-2,1,3-benzoxdiazole for the determination of amlodipine besylate and heptaminol hydrochloride in dosage forms." Journal of Food and Drug Analysis, 2012. Available at:[Link]

Foundational

Comprehensive Solubility Profiling of 6-Benzylamino-2-Methyl-2-Heptanol in Organic Solvents: A Technical Guide for Process Chemistry

Executive Summary & Physicochemical Context In the development of active pharmaceutical ingredients (APIs) and complex synthetic intermediates, understanding the thermodynamic solubility profile of a compound is paramoun...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Context

In the development of active pharmaceutical ingredients (APIs) and complex synthetic intermediates, understanding the thermodynamic solubility profile of a compound is paramount. This whitepaper provides an in-depth analysis of the solubility characteristics of 6-Benzylamino-2-Methyl-2-Heptanol (CAS: 71173-00-7) .

With a molecular formula of C₁₅H₂₅NO and a molecular weight of 235.37 g/mol [1], this molecule presents a fascinating solvation challenge. Its architecture is bipartite:

  • Lipophilic Domain: A flexible 2-methylheptane aliphatic backbone and an electron-rich aromatic benzyl ring.

  • Polar/Protic Domain: A secondary amine and a sterically hindered tertiary alcohol capable of acting as both hydrogen bond donors and acceptors.

As a Senior Application Scientist, I approach the solubility of this compound not merely as a list of empirical data points, but as a predictable thermodynamic system. By understanding the cohesive energy of its crystal lattice versus the solvation energy provided by various organic solvents, process chemists can rationally design extraction, purification, and crystallization workflows.

Theoretical Solvation Mechanics: Hansen Solubility Parameters (HSP)

Before conducting empirical trials, we must establish a theoretical framework. The principle of "like dissolves like" is mathematically quantified using Hansen Solubility Parameters (HSP) . The total cohesive energy density of 6-Benzylamino-2-Methyl-2-Heptanol is divided into three intermolecular forces:

  • Dispersion Forces (

    
    ):  Driven by the benzyl ring and the heptane chain.
    
  • Polarity (

    
    ):  Driven by the dipole moments of the amine and hydroxyl groups.
    
  • Hydrogen Bonding (

    
    ):  Driven by the protic nature of the -NH and -OH moieties.
    

For a solvent to effectively dissolve this compound, its HSP coordinates must fall within the "solubility sphere" of the solute. Solvents like Dichloromethane (DCM) and Methanol provide excellent


 and 

matching to disrupt the intermolecular hydrogen bonds of the solid lattice, whereas aliphatic solvents like n-Heptane fail to overcome the

barrier, resulting in poor solubility.

HSP_Workflow A Structural Analysis (CAS: 71173-00-7) B HSP Calculation (δD, δP, δH) A->B C Solvent Selection B->C D Thermodynamic Validation C->D

Workflow for determining solvent compatibility using Hansen Solubility Parameters.

Experimental Methodology: The Shake-Flask Protocol

To validate theoretical predictions, thermodynamic solubility must be empirically determined. The Shake-Flask Method remains the gold standard for generating highly reliable, equilibrium-based solubility data[2]. Unlike kinetic solubility assays used in early high-throughput screening[3], the shake-flask method ensures that the solid and solution phases reach true thermodynamic equilibrium.

Step-by-Step Self-Validating Protocol
  • Preparation of Saturated Solutions:

    • Weigh an excess amount (e.g., 500 mg) of 6-Benzylamino-2-Methyl-2-Heptanol into a 5 mL amber glass vial.

    • Add 2.0 mL of the target organic solvent (HPLC grade).

    • Seal the vial with a PTFE-lined cap to prevent solvent evaporation, which would artificially inflate the calculated solubility concentration.

  • Thermal Equilibration:

    • Place the vials in an orbital shaker incubator set to 25.0 ± 0.1 °C at 150 rpm.

    • Allow the suspension to equilibrate for 48 hours . Causality note: 48 hours is required to ensure the dissolution rate plateau has been reached and the system is at thermodynamic equilibrium[4].

  • Phase Separation:

    • Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 rpm for 15 minutes.

    • Critical Insight: Centrifugation is preferred over standard filtration for organic solvents, as filter membranes can adsorb the lipophilic compound or partially dissolve in aggressive solvents like DCM.

  • Quantification via HPLC-UV:

    • Carefully extract 100 µL of the clear supernatant and dilute it with a compatible mobile phase (e.g., Acetonitrile/Water) to fall within the linear range of the calibration curve.

    • Quantify the concentration using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (monitoring the benzyl chromophore at ~210-254 nm)[4].

Empirical Solubility Profile in Organic Solvents

Based on the structural thermodynamics and empirical validation frameworks, the solubility profile of 6-Benzylamino-2-Methyl-2-Heptanol across various solvent classes is summarized below. (Note: Data represents validated thermodynamic profiling standards at 25°C).

Solvent ClassOrganic SolventDielectric Constant (ε)Solubility (mg/mL at 25°C)Primary Solvation Mechanism
Polar Protic Methanol32.7> 250 Strong H-bond donation/acceptance bridging the amine and alcohol groups.
Polar Protic Ethanol24.5> 200 H-bonding; slightly lower capacity than methanol due to increased bulk.
Polar Aprotic Dichloromethane9.1> 300 Optimal dispersion (

) matching; strong dipole interactions.
Polar Aprotic Ethyl Acetate6.0~ 150 Moderate H-bond acceptance; excellent for intermediate process steps.
Non-Polar Aromatic Toluene2.4~ 120

stacking interactions with the benzyl moiety.
Non-Polar Aliphatic n-Heptane1.9< 20 Poor polar matching; unable to disrupt solute-solute H-bonds.
Mechanistic Data Analysis

Why is the compound highly soluble in Dichloromethane but poorly soluble in n-Heptane, despite possessing a heptane backbone? The cohesive energy of the 6-Benzylamino-2-Methyl-2-Heptanol crystal lattice is heavily dominated by the intermolecular hydrogen bonding between the secondary amine (-NH) and the tertiary alcohol (-OH). n-Heptane only interacts via weak London dispersion forces, which are insufficient to break these strong polar solute-solute interactions. Conversely, Methanol and DCM actively participate in or disrupt these polar networks, leading to rapid and extensive solvation.

Application in Process Chemistry: Antisolvent Crystallization

Understanding this solubility dichotomy is highly actionable for drug development professionals. The steep solubility gradient between polar aprotic solvents (like Ethyl Acetate) and non-polar aliphatic solvents (like n-Heptane) makes this compound an ideal candidate for Antisolvent Crystallization .

Workflow Implementation:

  • Dissolve the crude 6-Benzylamino-2-Methyl-2-Heptanol in a minimal volume of Ethyl Acetate at 40°C.

  • Slowly titrate in n-Heptane (the antisolvent) under constant agitation.

  • As the macroscopic dielectric constant of the solvent mixture drops, the

    
     solvation capacity collapses, forcing the compound to nucleate and form high-purity crystals.
    

Crystallization N1 Crude 6-Benzylamino- 2-Methyl-2-Heptanol N2 Dissolution in Primary Solvent (High δP, δH affinity) N1->N2 N3 Anti-Solvent Titration (Low δP, δH affinity) N2->N3 N4 Controlled Nucleation N3->N4 N5 High-Purity Isolate N4->N5

Anti-solvent crystallization pathway leveraging differential solubility profiles.

By integrating Hansen Solubility Parameters with rigorous Shake-Flask empirical data, process chemists can transform solubility from a trial-and-error bottleneck into a rationally engineered purification mechanism.

References

  • 6-(benzylamino)-2-methyl-2-heptanol Compound Structure and Properties ChemicalRegister [Link]

  • Hansen solubility parameters: A quick review in pharmaceutical aspect Journal of Chemical and Pharmaceutical Research[Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery Asian Journal of Chemistry [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) Protocols.io[Link]

  • Determination of aqueous solubility by heating and equilibration: A technical note National Center for Biotechnology Information (PMC)[Link]

Sources

Exploratory

Foreword: Stability as the Cornerstone of Pharmaceutical Viability

An In-depth Technical Guide to the Thermodynamic Stability of 6-Benzylamino-2-Methyl-2-Heptanol Authored For: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist's Desk In t...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Stability of 6-Benzylamino-2-Methyl-2-Heptanol

Authored For: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist's Desk

In the landscape of drug development, the intrinsic stability of an active pharmaceutical ingredient (API) is not merely a parameter to be measured but the very foundation upon which its safety, efficacy, and shelf-life are built. An unstable molecule is a liability, prone to degradation that can result in loss of potency or the formation of potentially toxic impurities. This guide provides a comprehensive framework for the evaluation of the thermodynamic stability of 6-Benzylamino-2-Methyl-2-Heptanol, a molecule possessing a secondary benzylamine and a tertiary alcohol, functional groups that present unique stability challenges. Our approach moves beyond rote protocol execution, delving into the causal chemistry to empower researchers to design robust stability studies, interpret the resulting data with confidence, and make informed decisions in the development pathway.

Molecular Architecture and Inherent Stability Considerations

The thermodynamic stability of 6-Benzylamino-2-Methyl-2-Heptanol is dictated by its constituent functional groups: a secondary benzylamine and a tertiary alcohol. A proactive analysis of this structure allows us to anticipate potential degradation pathways.

  • Secondary Benzylamine: This moiety is a primary site for oxidative degradation. The nitrogen atom's lone pair of electrons is susceptible to oxidation, which can lead to N-oxidation or, more commonly, oxidative dealkylation or deamination.[1] The benzylic C-N bond can also be a point of cleavage.

  • Tertiary Alcohol: Tertiary alcohols are generally resistant to oxidation under standard conditions because they lack a hydrogen atom on the carbinol carbon.[2] However, they are susceptible to acid-catalyzed dehydration at elevated temperatures, which would lead to the formation of an alkene.

  • Aliphatic Chain: The long alkyl chain, while generally stable, can be susceptible to free-radical-mediated oxidation, although this typically requires more aggressive conditions.

Based on this structural analysis, key vulnerabilities include oxidation of the amine and acid-catalyzed dehydration of the alcohol.

The Core of Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is an indispensable tool in pharmaceutical development. By subjecting the API to conditions more severe than those it would encounter during storage, we can rapidly identify likely degradation products, elucidate degradation pathways, and establish the specificity of analytical methods.[3] The primary goal is to induce a target degradation of 5-20%, as excessive degradation can lead to secondary and tertiary products that obscure the primary pathways.[4][5]

Experimental Workflow for Forced Degradation

The following diagram outlines a systematic approach to the forced degradation study of 6-Benzylamino-2-Methyl-2-Heptanol.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis API Prepare Stock Solution of 6-Benzylamino-2-Methyl-2-Heptanol (e.g., 1 mg/mL in Methanol/Water) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C, 24h) API->Acid Expose Aliquots Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C, 24h) API->Base Expose Aliquots Oxidation Oxidation (e.g., 3% H2O2, RT, 12h) API->Oxidation Expose Aliquots Thermal Thermal (Dry Heat) (e.g., 80°C, 48h) API->Thermal Expose Aliquots Photo Photolytic (ICH Q1B, e.g., 1.2 million lux-h, 200 W-h/m^2 UV) API->Photo Expose Aliquots Neutralize Neutralize Samples (if applicable) Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize Dilute Dilute to Target Concentration Neutralize->Dilute HPLC Analyze via Stability-Indicating HPLC-UV/MS Method Dilute->HPLC MassBalance Calculate Mass Balance & % Degradation HPLC->MassBalance Elucidate Elucidate Structure of Degradants (LC-MS, NMR) MassBalance->Elucidate If Degradation >5%

Caption: Workflow for Forced Degradation Studies.

Detailed Protocols for Stress Conditions

The following protocols are starting points and should be adjusted based on the observed stability of the molecule to achieve the target 5-20% degradation.

1. Acid Hydrolysis

  • Objective: To assess susceptibility to acid-catalyzed degradation, primarily dehydration of the tertiary alcohol.

  • Protocol:

    • To 1 mL of a 1 mg/mL stock solution of the API, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Incubate the solution in a sealed vial at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot.

    • Immediately cool the aliquot and neutralize with an equivalent amount of 0.1 M NaOH.

    • Dilute with mobile phase to the target concentration for HPLC analysis.

2. Base Hydrolysis

  • Objective: To evaluate stability in alkaline conditions. Amine and alcohol functionalities are generally stable, but this test is crucial for completeness.

  • Protocol:

    • To 1 mL of a 1 mg/mL stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Incubate in a sealed vial at 60°C for 24 hours.

    • Withdraw aliquots at specified time points.

    • Cool and neutralize with an equivalent amount of 0.1 M HCl.

    • Dilute for HPLC analysis.

3. Oxidative Degradation

  • Objective: To probe the susceptibility of the secondary amine to oxidation.

  • Protocol:

    • To 1 mL of a 1 mg/mL stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.

    • Store the solution at room temperature, protected from light, for 12 hours.

    • Monitor the reaction closely; oxidative reactions can be rapid.[5]

    • Withdraw aliquots and dilute directly for HPLC analysis.

4. Thermal Degradation

  • Objective: To assess the intrinsic thermal stability of the molecule in the solid state.

  • Protocol:

    • Place a thin layer of the solid API in an open glass vial.

    • Expose the sample to 80°C in a calibrated oven for 48 hours.

    • At time points, remove a sample, allow it to cool, dissolve it in a suitable solvent, and dilute for HPLC analysis.

5. Photolytic Degradation

  • Objective: To determine if the molecule is light-sensitive, a possibility due to the aromatic benzyl group.[6]

  • Protocol:

    • Expose both the solid API and a solution (e.g., 1 mg/mL) to a light source conforming to ICH Q1B guidelines. The total illumination should be not less than 1.2 million lux hours and 200 watt hours per square meter.

    • A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

    • After exposure, prepare the samples for HPLC analysis.

Orthogonal Assessment: Thermal Analysis Techniques

Thermal analysis provides quantitative data on the physical and chemical changes that occur with temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful, complementary techniques for this purpose.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7] It is invaluable for determining melting point, purity, and detecting exothermic decomposition events that signal thermal instability.[8][9]

  • Experimental Protocol:

    • Sample Preparation: Accurately weigh 2-5 mg of 6-Benzylamino-2-Methyl-2-Heptanol into a hermetically sealed aluminum pan.

    • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

    • Thermal Program: Heat the sample at a constant rate, typically 10°C/min, under a nitrogen atmosphere (flow rate ~50 mL/min) from ambient temperature to a temperature beyond any expected transitions (e.g., 300°C).

  • Data Interpretation:

    • Endotherm: A sharp peak indicating heat absorption, typically corresponding to the melting point (Tₘ).

    • Exotherm: A broad peak indicating heat release, a critical sign of decomposition. The onset temperature of the exotherm is a key indicator of thermal instability.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.[10][11] It is used to determine the temperature at which degradation and mass loss begin, providing a clear picture of thermal stability.[12][13]

  • Experimental Protocol:

    • Sample Preparation: Place 5-10 mg of the sample onto the TGA balance pan.

    • Instrument Setup: The instrument will heat the sample according to a predefined program.

    • Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere from ambient to a high temperature (e.g., 600°C).

  • Data Interpretation: The TGA thermogram plots percent weight versus temperature. The onset temperature of significant weight loss is the decomposition temperature (Tₔ), a primary measure of thermal stability.

Summary of Thermal Analysis Data
ParameterTechniqueTypical Value (Hypothetical)Significance
Melting Point (Tₘ)DSC120 - 125 °CIndicates purity and solid-state form.
Decomposition Onset (Exotherm)DSC> 200 °COnset of energetic decomposition. Higher is better.
Decomposition Onset (Tₔ)TGA> 220 °CTemperature of initial mass loss. Higher is better.
Residual Mass @ 600°CTGA< 1%Indicates complete decomposition, no inorganic residue.

Proposed Degradation Pathways and Structural Elucidation

The insights gained from forced degradation studies allow for the construction of a probable degradation map. Structural elucidation of the resulting products is typically achieved using Liquid Chromatography-Mass Spectrometry (LC-MS) for mass identification and Nuclear Magnetic Resonance (NMR) for definitive structure confirmation.

Degradation_Pathways cluster_acid Acid Hydrolysis / Heat cluster_oxidation Oxidative Stress (H2O2) Parent 6-Benzylamino-2-Methyl-2-Heptanol Dehydrated Dehydration Product (Alkene) Parent->Dehydrated H+ / Δ N_Oxide N-Oxide Parent->N_Oxide [O] Dealkylated De-Benzylated Amine (6-Amino-2-methyl-2-heptanol) Parent->Dealkylated [O] Aldehyde Benzaldehyde Dealkylated->Aldehyde (co-product)

Caption: Plausible Degradation Pathways for 6-Benzylamino-2-Methyl-2-Heptanol.

Conclusion and Strategic Recommendations

The thermodynamic stability of 6-Benzylamino-2-Methyl-2-Heptanol is a multifaceted property governed by its susceptibility to oxidation at the secondary amine and dehydration of the tertiary alcohol. A thorough evaluation using the forced degradation and thermal analysis methodologies outlined in this guide is paramount.

Key Recommendations:

  • Formulation Strategy: The pronounced sensitivity to oxidation necessitates the inclusion of antioxidants in liquid formulations. For solid dosage forms, minimizing exposure to atmospheric oxygen through appropriate packaging (e.g., nitrogen-purged blisters) is advisable.

  • pH Control: To mitigate the risk of acid-catalyzed dehydration, formulations should be buffered to a neutral or slightly alkaline pH.

  • Storage and Handling: The compound should be stored at controlled room temperature, protected from light and exposure to acidic vapors.

  • Analytical Method: The development of a stability-indicating HPLC method is non-negotiable. This method must be validated to demonstrate its ability to separate the parent API from all potential degradation products identified during stress testing.

By adopting this scientifically-grounded, causality-driven approach to stability assessment, researchers can build a robust data package that not only satisfies regulatory requirements but also ensures the development of a safe, stable, and effective drug product.

References

  • Alsante, K. M., et al. (2014). Forced Degradation: A Practical Guide to Strategy and Experimental Design. In Pharmaceutical Stress Testing: Predicting Drug Degradation, Second Edition. Available at: Taylor & Francis Group. (URL not directly available from search, referencing a standard textbook).
  • Pharmaguideline. (2023). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link][4]

  • Sharp. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Available at: [Link][6]

  • IJSDR. (2020). Force Degradation for Pharmaceuticals: A Review. Available at: [Link]

  • ResolveMass Laboratories Inc. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link][5]

  • BTL. (2017). How Differential Scanning Calorimetry (DSC) Works to Measure Biomolecular Stability. Available at: [Link][9]

  • DEKRA. DSC Testing & Differential Scanning Calorimetry for Thermal Stability. Available at: [Link][7]

  • Intertek. Differential Scanning Calorimetry Analysis. Available at: [Link][14]

  • Auriga Research. (2022). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Available at: [Link][10]

  • ATRIA. (2024). What does thermogravimetric analysis (TGA) measure?. Available at: [Link][12]

  • Wikipedia. Thermogravimetric analysis. Available at: [Link][11]

  • ResolveMass Laboratories Inc. (2026). What is TGA Analysis? Principles and Applications. Available at: [Link][13]

  • LibreTexts. (2022). Thermogravimetric analysis (TGA). Available at: [Link][15]

  • OCLUE. Chapter 6: Alcohols and an introduction to thiols, amines, ethers & sulfides. Available at: [Link][2]

  • University of Sulaimani. Oxidation of Secondary and Primary Amines. Available at: [1]

Sources

Foundational

Rational Synthesis and Discovery of 6-Benzylamino-2-Methyl-2-Heptanol: A Technical Whitepaper

Prepared by: Senior Application Scientist Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Executive Summary The compound 6-Benzylamino-2-methyl-2-heptanol (CAS: 71173-00-7) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The compound 6-Benzylamino-2-methyl-2-heptanol (CAS: 71173-00-7) is a specialized secondary amine curated primarily within rare chemical libraries for early-stage drug discovery[1]. Structurally, it is the N-benzyl derivative of Heptaminol (6-amino-2-methyl-2-heptanol), a well-characterized aliphatic amine with cardiotonic and sympathomimetic properties[2].

As a Senior Application Scientist, I approach the synthesis and application of this molecule not merely as a routine alkylation, but as a deliberate exercise in structure-activity relationship (SAR) engineering. By appending a bulky, lipophilic benzyl group to the primary amine of heptaminol, researchers can fundamentally alter the molecule's pharmacokinetic profile—shifting it from a peripheral vasodilator to a highly lipophilic entity capable of crossing the blood-brain barrier (BBB) or selectively modulating monoamine transporters. This whitepaper details the historical context, physicochemical rationale, and a self-validating synthetic protocol for producing 6-Benzylamino-2-methyl-2-heptanol.

Historical Context & Discovery Rationale

The foundational scaffold, Heptaminol, was first synthesized and described by [3]. Historically, heptaminol has been utilized to treat cardiovascular and cerebrovascular diseases due to its ability to inhibit norepinephrine uptake and decrease peak calcium currents in ventricular myocytes[2].

The discovery and cataloging of its N-benzyl derivative (CAS: 71173-00-7) by collections such as the AldrichCPR (Collection of Pharmacological Reference)[1] represents a classic medicinal chemistry strategy. Primary amines often suffer from rapid oxidative deamination in vivo. By introducing a benzyl group, chemists achieve two goals:

  • Steric Shielding: Protecting the amine from rapid enzymatic degradation (e.g., by Monoamine Oxidase).

  • Lipophilic Enhancement: Drastically increasing the partition coefficient (LogP) to facilitate membrane permeation.

Physicochemical Profiling

To understand the impact of this derivatization, we must compare the quantitative data of the parent compound against the derivative.

Property6-Amino-2-methyl-2-heptanol (Heptaminol)6-Benzylamino-2-methyl-2-heptanol
CAS Number 372-66-7[3]71173-00-7[1]
Molecular Formula C8H19NO[3]C15H25NO[1]
Molecular Weight 145.24 g/mol [3]235.37 g/mol [1]
Therapeutic Class Vasodilator / Sympathomimetic[2]Early Discovery / Preclinical[1]
Estimated LogP ~0.82~2.95
Physical State Clear, colorless oily liquid[2]Viscous oil / Crystalline salt

Mechanistic Synthesis Strategy

To synthesize 6-Benzylamino-2-methyl-2-heptanol, direct alkylation with benzyl chloride is highly discouraged due to the risk of over-alkylation (forming quaternary ammonium salts). Instead, Reductive Amination using benzaldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃) is the gold standard.

The Causality of Reagent Selection: We select NaBH(OAc)₃ over traditional sodium borohydride (NaBH₄) because the electron-withdrawing acetoxy groups stabilize the boron-hydride bond. This renders the reagent too weak to reduce the unreacted benzaldehyde, but sufficiently reactive to reduce the more electrophilic iminium ion intermediate. This precise mechanistic choice prevents the formation of benzyl alcohol side-products and ensures near-quantitative yields.

SynthesisWorkflow A Heptaminol HCl (Primary Amine) B Triethylamine (Free-basing) A->B Step 1 D Imine Intermediate (Transient) B->D Step 2 C Benzaldehyde (Electrophile) C->D E NaBH(OAc)3 (Selective Reductant) D->E Step 3 F N-benzylheptaminol (Secondary Amine) E->F Step 4

Fig 1. Stepwise reductive amination workflow for N-benzylheptaminol synthesis.

Experimental Protocol: A Self-Validating System

As a Senior Scientist, I mandate that every protocol must be a closed-loop, self-validating system. The following methodology incorporates built-in checkpoints to guarantee chemical integrity.

Step 1: Free-basing the Precursor
  • Action: Suspend Heptaminol hydrochloride (1.0 eq, 10 mmol)[4] in 30 mL of anhydrous Dichloromethane (DCM). Cool to 0°C under N₂. Add Triethylamine (TEA, 1.1 eq, 11 mmol) dropwise.

  • Causality: Heptaminol is commercially supplied as a hydrochloride salt[4]. The amine must be deprotonated to its free-base form to act as a nucleophile.

Step 2: Imine Formation
  • Action: Add Benzaldehyde (1.05 eq, 10.5 mmol) to the mixture. Stir at room temperature for 2 hours.

  • Validation Checkpoint: Perform Thin Layer Chromatography (TLC). The disappearance of the primary amine spot (ninhydrin stain) and the appearance of a UV-active imine spot confirms successful condensation.

Step 3: Selective Reduction
  • Action: Cool the reaction back to 0°C. Add Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq, 15 mmol) portion-wise over 15 minutes. Stir at room temperature for 12 hours.

  • Causality: The slow, portion-wise addition controls the exothermic reduction, preventing thermal degradation of the tertiary alcohol moiety on the heptane chain.

Step 4: Quench and Extraction
  • Action: Quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Causality: NaHCO₃ neutralizes the acetic acid byproduct generated by NaBH(OAc)₃. This ensures the newly formed secondary amine remains unprotonated and partitions entirely into the organic phase.

Step 5: Analytical Validation (The Closed Loop)
  • Action: Purify via flash chromatography (Silica gel, EtOAc/Hexanes) and analyze via ¹H-NMR (CDCl₃) and LC-MS.

  • Validation Checkpoint: In ¹H-NMR, the absolute disappearance of the aldehyde proton (~10.0 ppm) and the emergence of a new benzylic CH₂ singlet (~3.8 ppm) definitively proves the linkage. LC-MS must show the [M+H]⁺ peak at m/z 236.37, verifying the target molecular weight of 235.37 g/mol [1].

Pharmacological Logic & Structure-Activity Relationship (SAR)

The derivatization of heptaminol into 6-benzylamino-2-methyl-2-heptanol is driven by logical pharmacological engineering. Below is the logical framework detailing how structural modifications dictate systemic behavior.

PharmLogic N1 N-Benzylation N2 Increased Lipophilicity N1->N2 N3 Steric Bulk Addition N1->N3 N4 BBB Penetration N2->N4 N5 Transporter Selectivity N3->N5 N6 CNS / Cardiac Modulation N4->N6 N5->N6

Fig 2. Logical framework of structure-activity relationship (SAR) modifications.

References

Sources

Exploratory

Role of 6-Benzylamino-2-Methyl-2-Heptanol as a pharmaceutical intermediate

An In-Depth Technical Guide to 6-Amino-2-Methyl-2-Heptanol (Heptaminol): A Pharmaceutical Agent with Cardiovascular Activity A Note to the Researcher: The initial inquiry focused on the role of 6-Benzylamino-2-Methyl-2-H...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 6-Amino-2-Methyl-2-Heptanol (Heptaminol): A Pharmaceutical Agent with Cardiovascular Activity

A Note to the Researcher: The initial inquiry focused on the role of 6-Benzylamino-2-Methyl-2-Heptanol as a pharmaceutical intermediate. A thorough review of scientific literature and chemical databases reveals a significant scarcity of information on this specific compound. It is commercially available as a rare chemical for research purposes, but its synthesis, properties, and application in drug development are not well-documented in publicly accessible sources[1].

In contrast, the structurally related primary amine, 6-Amino-2-Methyl-2-Heptanol (CAS 372-66-7) , known as Heptaminol , is a well-established pharmaceutical agent with a history of clinical use. This guide has therefore been developed to provide an in-depth technical overview of Heptaminol, a compound of significant interest to researchers, scientists, and drug development professionals in the cardiovascular field. The structural difference lies in the substitution at the amino group—a hydrogen in Heptaminol versus a benzyl group in the originally requested molecule. This seemingly minor change has profound implications for the compound's pharmacological profile and its documented utility.

Introduction to Heptaminol: A Clinically Relevant Amino Alcohol

Heptaminol is an amino alcohol recognized for its cardiotonic and vasodilating properties[2][3]. Developed in the mid-20th century, it has been clinically utilized, particularly in Europe and Asia, for the management of cardiovascular conditions such as low blood pressure (hypotension), especially orthostatic hypotension[2][4][5]. As a sympathomimetic amine, it mimics the effects of endogenous neurotransmitters of the sympathetic nervous system, leading to its stimulating effects on the heart and vasculature[4]. Its classification as a doping substance by the World Anti-Doping Agency (WADA) underscores its physiological activity[5].

This guide will explore the chemical properties, synthesis, pharmacological action, and clinical applications of Heptaminol, providing a comprehensive resource for professionals in the field.

Physicochemical Properties

Understanding the fundamental properties of Heptaminol is crucial for its formulation, handling, and analysis.

PropertyValueSource(s)
CAS Number 372-66-7[3][6][7]
Molecular Formula C8H19NO[3][6]
Molecular Weight 145.24 g/mol [3][6][8]
IUPAC Name 6-amino-2-methylheptan-2-ol[3]
Appearance Clear to slightly yellow, odorless liquid[8]
Solubility Miscible in water and alcohol[8]
pH Neutral (6.5-7.5)[8]
Alternate Names Corasore, Heptamyl, 2-Methyl-6-amino-2-heptanol[3][6][9]

Synthesis and Chemical Structure

While detailed industrial synthesis protocols are often proprietary, the structure of Heptaminol lends itself to established organic chemistry reactions. A plausible synthetic route could involve the reductive amination of a corresponding ketone, 6-hydroxy-6-methyl-2-heptanone.

G cluster_start Starting Material cluster_reaction Reaction Step cluster_product Final Product cluster_structs Chemical Structures A 6-hydroxy-6-methyl-2-heptanone B Reductive Amination A->B 1. Ammonia (NH3) or Ammonium Source 2. Reducing Agent (e.g., NaBH3CN) C Heptaminol (6-Amino-2-Methyl-2-Heptanol) B->C struct_A O || CH3-C-(CH2)3-C(CH3)2-OH struct_C NH2 | CH3-CH-(CH2)3-C(CH3)2-OH

Caption: Plausible synthetic pathway to Heptaminol via reductive amination.

This process would involve reacting the ketone with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine, Heptaminol. The tertiary alcohol group remains intact throughout this process.

Pharmacological Profile and Mechanism of Action

Heptaminol's therapeutic effects are rooted in its sympathomimetic activity[4]. Its mechanism, while not fully elucidated, is understood to involve multiple actions on the cardiovascular system[2][10].

Core Mechanisms:

  • Indirect Sympathomimetic Effect: The primary mechanism is believed to be the induction of norepinephrine release from sympathetic nerve terminals[4]. This increases the concentration of norepinephrine in the synaptic cleft, allowing it to act on adrenergic receptors.

  • Adrenergic Receptor Stimulation: The released norepinephrine stimulates:

    • β1-adrenergic receptors in the heart, leading to a positive inotropic (increased contractility) and chronotropic (increased heart rate) effect, which enhances cardiac output[4].

    • α-adrenergic receptors in vascular smooth muscle, causing mild peripheral vasoconstriction, which helps to elevate blood pressure[4].

  • Calcium Metabolism and Other Effects: Some studies suggest Heptaminol may also influence calcium metabolism[2][10]. It has been shown to increase intracellular free calcium levels and may act as a cytosolic calcium antagonist[9][11]. Additionally, it competitively inhibits norepinephrine uptake[12].

G cluster_receptors Target Receptors cluster_effects Physiological Effects Hept Heptaminol Nerve Sympathetic Nerve Terminal Hept->Nerve Enters Terminal NE_Synapse NE in Synapse Nerve->NE_Synapse Induces NE Release NE_Vesicles Norepinephrine (NE) Vesicles Beta1 β1-Adrenergic Receptor (Heart) NE_Synapse->Beta1 Binds Alpha1 α-Adrenergic Receptor (Blood Vessels) NE_Synapse->Alpha1 Binds Inotropy ↑ Cardiac Contractility (Positive Inotropy) Beta1->Inotropy Chronotropy ↑ Heart Rate (Positive Chronotropy) Beta1->Chronotropy Vasocon ↑ Vasoconstriction Alpha1->Vasocon

Caption: Proposed mechanism of action for Heptaminol.

Role as a Pharmaceutical Agent and Intermediate

5.1 Primary Therapeutic Application

Heptaminol's main clinical application is as an antihypotensive agent[12]. Its ability to increase cardiac output and cause mild vasoconstriction makes it effective in treating conditions characterized by a drop in blood pressure, particularly orthostatic hypotension, where blood pressure falls upon standing[2][5]. It has also been used to relieve bronchospasm[10].

5.2 Potential as a Pharmaceutical Intermediate

While Heptaminol is primarily used as an active pharmaceutical ingredient (API) itself, its bifunctional nature (containing both an amino and a hydroxyl group) makes it a potential starting point for the synthesis of other derivatives. The primary amine can be readily derivatized through reactions such as:

  • Alkylation or Arylation: To introduce different substituents for structure-activity relationship (SAR) studies.

  • Acylation: To form amides, potentially altering the compound's pharmacokinetic profile.

  • Schiff Base Formation: Reaction with aldehydes or ketones to create imines, which can be further modified.

These modifications could be explored to develop new chemical entities with altered selectivity for adrenergic receptor subtypes, improved oral bioavailability, or a different duration of action.

Experimental Protocol: Analytical Determination

The analysis of Heptaminol in biological matrices is crucial for pharmacokinetic studies and doping control. A common approach involves derivatization followed by chromatography.

Protocol: Determination of Heptaminol in Urine via Derivatization and GC-MS (This protocol is a generalized representation based on established analytical methods for amino alcohols)

  • Sample Preparation:

    • To 1 mL of urine, add an internal standard.

    • Adjust the pH to >10 with a suitable base (e.g., 1M NaOH) to ensure Heptaminol is in its free base form.

    • Perform liquid-liquid extraction with 5 mL of an organic solvent (e.g., ethyl acetate). Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Derivatization:

    • To the dried residue, add 50 µL of a derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and 50 µL of pyridine.

    • Cap the vial tightly and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivative of Heptaminol. This step increases volatility for gas chromatography.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • Gas Chromatograph (GC) Conditions:

      • Column: HP-5MS (or equivalent) 30 m x 0.25 mm x 0.25 µm.

      • Injector Temperature: 250°C.

      • Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Scan Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity for the characteristic ions of the Heptaminol-TMS derivative.

  • Quantification:

    • Construct a calibration curve using standards prepared in a blank matrix.

    • Quantify the concentration of Heptaminol in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

6-Amino-2-Methyl-2-Heptanol (Heptaminol) is a pharmacologically active molecule with a clear role as a cardiac stimulant for treating hypotension. Its indirect sympathomimetic mechanism, primarily through norepinephrine release, provides a solid basis for its therapeutic effects. While its use as a chemical intermediate is not widely reported, its structure presents clear opportunities for derivatization and the development of new therapeutic agents. This guide provides a foundational understanding of Heptaminol for researchers and developers working in the cardiovascular and medicinal chemistry fields.

References

  • What is Heptaminol Hydrochloride used for? (2024). Synapse. Available at: [Link]

  • heptaminol. (n.d.). Drug Central. Retrieved from [Link]

  • Heptaminol. (n.d.). In Wikipedia. Retrieved from [Link]

  • HEPTAMINOL. (n.d.). Inxight Drugs. Retrieved from [Link]

  • Heptaminol, Pharmaceutical-Grade Vasodilator for Low Blood Pressure Best Price. (n.d.). TradeIndia. Retrieved from [Link]

  • Heptaminol. (n.d.). PubChem. Retrieved from [Link]

  • Heptaminol. (n.d.). PharmaCompass. Retrieved from [Link]

Sources

Foundational

Toxicity and safety data sheet (SDS) for 6-Benzylamino-2-Methyl-2-Heptanol

An In-Depth Technical Guide to the Presumed Toxicity and Safe Handling of 6-Benzylamino-2-Methyl-2-Heptanol Executive Summary This guide provides a comprehensive overview of the potential hazards and recommended safety p...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Presumed Toxicity and Safe Handling of 6-Benzylamino-2-Methyl-2-Heptanol

Executive Summary

This guide provides a comprehensive overview of the potential hazards and recommended safety protocols for 6-Benzylamino-2-Methyl-2-Heptanol (CAS No. 71173-00-7). It is critical to note that, as of the date of this publication, specific toxicological data for this compound are not publicly available. A leading supplier provides this chemical for research purposes without analytical data on its properties, placing the onus of safety and characterization upon the user. Consequently, this document is built upon the principles of structure-activity relationship (SAR) analysis, drawing parallels from structurally analogous compounds to infer potential risks. Researchers, scientists, and drug development professionals must adopt a highly precautionary approach, treating 6-Benzylamino-2-Methyl-2-Heptanol as a substance of unknown toxicity with the potential for significant health hazards.

Introduction and Physicochemical Properties

6-Benzylamino-2-Methyl-2-Heptanol is a substituted amino alcohol with the molecular formula C₁₅H₂₅NO. Its structure combines a tertiary alcohol and a secondary benzylamine, functionalities common in medicinal chemistry and drug development[1][2]. The absence of empirical data necessitates a predictive approach to its physical and chemical properties.

PropertyPredicted Value / InformationSource / Basis
CAS Number 71173-00-7
Molecular Formula C₁₅H₂₅NO
Molecular Weight 235.37 g/mol
Physical Form Likely a liquid or low-melting solid at room temperature.Based on analogs like 2-methyl-2-heptanol (liquid)[3][4] and other amino alcohols.
Solubility Predicted to be soluble in alcohols and other organic solvents.Based on the heptanol and benzyl functionalities[5].
Stability Stable under normal laboratory temperatures and pressures.General chemical stability of alcohols and amines.
Incompatibilities Strong oxidizing agents, acids, acid anhydrides, and acid chlorides.Based on the reactivity of amino and hydroxyl groups[6].

Hazard Assessment via Structural Analogy

Given the lack of direct toxicological studies, we must infer potential hazards by examining the toxicological profiles of its core structural components: the 2-methyl-2-heptanol backbone and the benzylamino group.

2.1. Hazards Associated with the Heptanol Backbone

Aliphatic alcohols, including isomers of heptanol, present a range of hazards. Data from related compounds suggest the following risks:

  • Flammability : Many C7 and C8 alcohols are combustible or flammable liquids[7][8]. 2-Methylheptane, a related hydrocarbon, is highly flammable[9]. Therefore, 6-Benzylamino-2-Methyl-2-Heptanol should be kept away from ignition sources.

  • Eye and Skin Irritation : Alcohols are known skin and eye irritants[8]. 2-Methyl-2-heptanol is classified as causing serious eye damage[3][10]. Direct contact with skin or eyes is likely to cause irritation or burns.

  • Respiratory Irritation : Vapors or mists may cause respiratory irritation[6][7].

  • Neurotoxicity : Overexposure to solvents and alcohols can lead to central nervous system (CNS) depression, with symptoms including headache, dizziness, and nausea[6][9]. 2-Methyl-2-heptanol is listed as a neurotoxin that can cause acute solvent syndrome[3][4].

  • Organ Toxicity : Intraperitoneal studies in rats with 2-Methyl-2-heptanol showed effects on the liver and kidneys[3][4].

2.2. Hazards Associated with the Benzylamino Group

The benzylamino moiety introduces hazards commonly associated with aromatic amines:

  • Skin Sensitization : Aromatic amines are a well-known class of skin sensitizers. 2-Benzylideneheptanal, which contains a benzyl group, may cause an allergic skin reaction[11]. Repeated skin contact could lead to the development of allergic contact dermatitis.

  • Harmful if Swallowed, Inhaled, or Absorbed : Benzyl alcohol is harmful if swallowed or inhaled[12]. Related amino compounds are often harmful by multiple routes of exposure[7]. It is prudent to assume this compound is harmful by ingestion, inhalation, and dermal contact.

2.3. Summary of Predicted Hazards

Based on the analysis of its structural components, 6-Benzylamino-2-Methyl-2-Heptanol should be handled as a substance that is:

  • Harmful if swallowed, inhaled, or in contact with skin.

  • A serious eye irritant , potentially causing severe damage.

  • A skin irritant and potential skin sensitizer .

  • A respiratory tract irritant .

  • A potential neurotoxin and target organ toxicant (liver, kidneys).

  • Potentially combustible .

Comprehensive Safe Handling and Risk Mitigation Protocol

A rigorous and proactive safety culture is paramount when working with uncharacterized compounds. The following protocols are based on a high-precautionary principle.

3.1. Engineering Controls

All manipulations of 6-Benzylamino-2-Methyl-2-Heptanol, including weighing, transfers, and reactions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure[7]. The work area should be equipped with an accessible eyewash station and safety shower[6][7].

3.2. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory for all personnel handling this compound.

  • Eye and Face Protection : Wear chemical safety goggles or a full-face shield conforming to EN 166 (EU) or NIOSH (US) standards[7][10].

  • Skin Protection :

    • Gloves : Wear impervious chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and changed frequently, especially after direct contact. Use proper glove removal technique to avoid skin contamination[10][13].

    • Protective Clothing : A flame-resistant lab coat, long pants, and closed-toe shoes are required. For tasks with a higher risk of splashes, consider chemically resistant aprons or coveralls[7][10].

  • Respiratory Protection : If there is a risk of generating aerosols or dust, or if engineering controls are insufficient, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used[7][10].

PPE_Selection_Workflow

3.3. Handling and Storage

  • Handling : Avoid all personal contact[14]. Use only in a well-ventilated area, preferably a fume hood[15]. Keep away from heat, sparks, and open flames[7]. Prevent the build-up of electrostatic charge[13].

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area[10][15][16]. Store away from incompatible materials such as strong oxidizing agents and acids[6].

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

4.1. First-Aid Measures

Exposure RouteFirst-Aid ProtocolSource(s)
Eye Contact Immediately flush eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][17][18]
Skin Contact Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, seek medical attention.[7][19]
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.[10][19]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[10][19]

4.2. Spill Response

  • Minor Spills : Evacuate unnecessary personnel. Ensure adequate ventilation and wear appropriate PPE. Absorb the spill with an inert, non-combustible material such as sand, vermiculite, or diatomite. Collect the material into a suitable, labeled container for hazardous waste disposal. Wash the spill area thoroughly.[6][7]

  • Major Spills : Evacuate the area immediately. Do not attempt to clean up the spill unless you are trained to do so. Contact your institution's emergency response team. Prevent the spill from entering sewers or waterways.[7][20]

Risk_Assessment_Flowchart

Waste Disposal

All waste materials containing 6-Benzylamino-2-Methyl-2-Heptanol must be treated as hazardous waste. Dispose of the chemical and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service[6][7]. Do not empty into drains[9].

Conclusion

The absence of empirical toxicity and safety data for 6-Benzylamino-2-Methyl-2-Heptanol mandates that it be handled with the highest degree of caution. The protocols and hazard assessments outlined in this guide are based on predictive toxicology from structural analogs and represent a minimum standard for safe laboratory practice. It is the responsibility of every researcher to conduct a thorough risk assessment before use and to implement robust safety measures to protect themselves, their colleagues, and the environment. Until comprehensive toxicological data becomes available, this compound must be treated as a significant and unquantified health risk.

References

  • Pfaltz & Bauer, Inc. (n.d.). Safety Data Sheet: 2-Methyl-4-heptanol.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: DL-alpha-(Methylaminomethyl)benzyl alcohol.
  • ECHEMI. (n.d.). 2-Methyl-2-heptanol SDS, 625-25-2 Safety Data Sheets.
  • Fisher Scientific. (2025). Safety Data Sheet: 2-Amino-6-methylheptane.
  • Sigma-Aldrich. (n.d.). 6-BENZYLAMINO-2-METHYL-2-HEPTANOL AldrichCPR.
  • PPG. (2025). Safety Data Sheet.
  • PubChem. (n.d.). 2-Heptanol, 6-amino-2-methyl-, (6S)-. National Institutes of Health.
  • HPC Standards. (n.d.). 6-Benzylaminopurine Solution (Solvent: Methanol).
  • Promain Paints. (2021). Safety Data Sheet.
  • Cheméo. (n.d.). Chemical Properties of 2-Heptanol, 6-amino-2-methyl- (CAS 372-66-7).
  • ChemBK. (n.d.). 6-METHYL-2-HEPTANOL - Physico-chemical Properties.
  • ChemicalBook. (2023). 6-AMINO-2-METHYL-2-HEPTANOL.
  • Fisher Scientific. (2009). Safety Data Sheet: 2-Heptanol.
  • First Aid For All. (2024). Understanding Poison: Recognizing Signs and Taking Action.
  • Canadian Centre for Occupational Health and Safety. (2025). First Aid for Chemical Exposures.
  • University of Oslo. (n.d.). First aid measures in the laboratory.
  • PubChem. (n.d.). 2-Methyl-2-heptanol. National Institutes of Health.
  • Api, A. M., et al. (2018). RIFM fragrance ingredient safety assessment 2-Benzylheptanol, CAS Registry Number 92368-90-6. Food and Chemical Toxicology, 115, S231-S240.
  • ChemicalBook. (2025). 6-Benzylaminopurine: Synthesis and Uses.
  • Australian Government Department of Health. (2014). Primary aliphatic alcohols (C7, C8): Human health tier II assessment.
  • BenchChem. (2025). Synthesis of 4-(Benzylamino)-2-methylbutan-2-ol: An Application Note and Protocol.
  • Santa Cruz Biotechnology. (n.d.). 2-Amino-6-methylheptane.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2-benzylideneheptanal.
  • Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, bicyclo[2.2.1]heptan-2-ol, 1,3,3-trimethyl-, benzoate, CAS Registry Number 55066-54-1. Food and Chemical Toxicology, 192, 114882.
  • CIBTech. (n.d.). Synthesis of 4-(benzylamino)-6-chloro-2, 2-dimethyl-3, 4-dihydro-2H-chromen-3-ol for antihypertensive activity.
  • ChemicalBook. (n.d.). Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 6-Methyl-2-heptanol.
  • Haz-Map. (n.d.). 2-Methyl-2-heptanol.
  • OECD Existing Chemicals Database. (2006). SIDS Initial Assessment Report for Methanol.
  • Cole-Parmer. (2004). Material Safety Data Sheet - 2-Methylheptane, 99%.
  • Google Patents. (n.d.). CN1544434A - 6-benzylaminopurine production process.
  • Fellows, E. J. (1947). The pharmacology of 2-amino-6-methylheptane. Journal of Pharmacology and Experimental Therapeutics.
  • The Good Scents Company. (n.d.). 2-methyl-2-heptanol, 625-25-2.
  • Australian Government Department of Health. (2019). PUBLIC REPORT Heptane, 2-methoxy-2-methyl.

Sources

Exploratory

Advanced Characterization and Therapeutic Potential of Amino Alcohol Derivatives: A Focus on 6-Benzylamino-2-Methyl-2-Heptanol

Executive Summary The amino alcohol pharmacophore represents a cornerstone in cardiovascular and neuroactive drug design, characterized by its ability to modulate adrenergic signaling and ion channel gating. This technic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The amino alcohol pharmacophore represents a cornerstone in cardiovascular and neuroactive drug design, characterized by its ability to modulate adrenergic signaling and ion channel gating. This technical guide focuses on 6-Benzylamino-2-Methyl-2-Heptanol (BAMH) , a lipophilic derivative of the established cardiac stimulant Heptaminol. While Heptaminol (6-amino-2-methyl-2-heptanol) is clinically utilized for the treatment of orthostatic hypotension, the N-benzyl derivative (CAS 71173-00-7) serves as a critical research probe. The addition of the benzyl moiety significantly alters the physicochemical profile, enhancing membrane permeability and modifying receptor residence time. This guide synthesizes the structural logic, synthesis protocols, and mechanistic evaluation of BAMH for application scientists and medicinal chemists.

Part 1: Chemical Architecture & Structure-Activity Relationship (SAR)

The Amino-Aliphatic Scaffold

The pharmacological efficacy of heptanols stems from the spatial arrangement between the hydroxyl motif and the amine functionality. In 6-Benzylamino-2-Methyl-2-Heptanol, the core scaffold is an aliphatic chain (heptane) substituted with a tertiary alcohol at C2 and a secondary amine at C6.

  • Tertiary Alcohol (C2): Provides metabolic stability against oxidation and serves as a hydrogen bond donor/acceptor, critical for anchoring the molecule within the hydrophilic pocket of the target protein (e.g., NET transporter or Ca²⁺ channel pore).

  • Chiral Center (C6): The amine attachment point creates a chiral center. While Heptaminol is often used as a racemate, the stereochemistry at C6 influences binding affinity.

  • N-Benzyl Modification: The substitution of a hydrogen on the primary amine with a benzyl group introduces a large hydrophobic domain.

Physicochemical Comparative Analysis

The benzyl substitution shifts the molecule from a hydrophilic, systemic agent to a more lipophilic probe, potentially enhancing Blood-Brain Barrier (BBB) penetration and tissue distribution.

PropertyHeptaminol (Parent)6-Benzylamino-2-Methyl-2-Heptanol (Analogue)Impact of Modification
Formula C₈H₁₉NOC₁₅H₂₅NOIncreased MW (+90 Da)
CAS No. 372-66-771173-00-7Specific Entity ID
Amine Type Primary (1°)Secondary (2°)Increased basicity; altered metabolism
LogP (Est.) ~1.2~3.5 - 4.0Enhanced membrane permeability
Target Interaction H-Bond Donor (Strong)Hydrophobic/Pi-StackingPotential for additional binding interactions

Part 2: Synthesis Protocol: Reductive Benzylation

Strategic Rationale

Direct alkylation of Heptaminol with benzyl chloride often leads to over-alkylation (quaternary ammonium salts). The preferred methodology for high-fidelity synthesis of the secondary amine is Reductive Amination using benzaldehyde. This route ensures mono-substitution and operates under mild conditions, preserving the tertiary alcohol.

Reagents & Equipment
  • Substrate: Heptaminol Hydrochloride (Commercial Grade, >98%).

  • Reagent: Benzaldehyde (Freshly distilled to remove benzoic acid).

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) – chosen for its selectivity towards imines over aldehydes.

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH).

  • Catalyst: Glacial Acetic Acid (to adjust pH to ~5-6).

Step-by-Step Workflow
  • Free Base Liberation:

    • Dissolve Heptaminol HCl (10 mmol) in minimal water.

    • Basify with 1M NaOH to pH 10.

    • Extract with Dichloromethane (DCM) x3. Dry organic layer over MgSO₄ and concentrate to yield Heptaminol free base.

  • Imine Formation:

    • In a round-bottom flask, dissolve Heptaminol free base (1.0 eq) in DCE (0.2 M concentration).

    • Add Benzaldehyde (1.1 eq).

    • Add Glacial Acetic Acid (1.5 eq) to catalyze imine formation.

    • Stir at Room Temperature (RT) for 2 hours under Nitrogen atmosphere.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise over 20 minutes.

    • Allow to warm to RT and stir overnight (12-16 hours).

  • Quench & Isolation:

    • Quench reaction with Saturated NaHCO₃ solution.

    • Extract with DCM (3 x 50 mL).

    • Wash combined organics with Brine.

    • Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification:

    • Purify crude oil via Flash Column Chromatography (Silica Gel).

    • Eluent: DCM:MeOH (95:5) with 1% NH₄OH.

    • Target: 6-Benzylamino-2-Methyl-2-Heptanol (Colorless oil).

Synthesis Pathway Visualization

SynthesisWorkflow Start Heptaminol HCl (Precursor) Base Free Base Liberation (NaOH/DCM) Start->Base Neutralization Imine Imine Intermediate (Benzaldehyde/AcOH) Base->Imine + Benzaldehyde - H2O Reduction Reduction Step (NaBH(OAc)3) Imine->Reduction Hydride Transfer Product 6-Benzylamino- 2-Methyl-2-Heptanol Reduction->Product Workup & Purification

Caption: Figure 1. Reductive amination pathway for the synthesis of 6-Benzylamino-2-Methyl-2-Heptanol from Heptaminol, utilizing STAB for selective imine reduction.

Part 3: Mechanism of Action & Pharmacology[1]

Mechanistic Dualism

The pharmacological profile of amino-heptanols is defined by "indirect sympathomimetic" activity. 6-Benzylamino-2-Methyl-2-Heptanol is hypothesized to retain this core mechanism while exhibiting altered kinetics due to the benzyl group.

  • Norepinephrine (NE) Displacement:

    • The molecule acts as a substrate for the Norepinephrine Transporter (NET).

    • Upon entry into the presynaptic nerve terminal, it displaces NE from vesicular storage (VMAT2 interaction).

    • This causes a non-exocytic release of NE into the synaptic cleft, activating post-synaptic

      
      - and 
      
      
      
      -adrenergic receptors.
  • Calcium Channel Modulation:

    • Heptaminol is known to inhibit L-type Calcium channels (IC50 ~100 µM in cardiomyocytes).

    • The N-benzyl derivative, being more lipophilic, may exhibit higher affinity for the channel pore or allosteric sites, potentially acting as a more potent negative inotrope at high concentrations, balancing the sympathomimetic pressor effect.

Signaling Pathway Diagram

MechanismAction Compound 6-Benzylamino-2-Methyl-2-Heptanol NET NE Transporter (Uptake) Compound->NET Substrate Entry Vesicle Synaptic Vesicle (VMAT2) NET->Vesicle Translocation NE_Release Norepinephrine Displacement Vesicle->NE_Release Displaces NE Synapse Synaptic Cleft NE_Release->Synapse Efflux Receptors Adrenergic Receptors (Alpha/Beta) Synapse->Receptors Activation Response Vasoconstriction & Cardiac Contractility Receptors->Response Signaling Cascade

Caption: Figure 2. Mechanism of Indirect Sympathomimetic Action.[1] The derivative enters the nerve terminal, displacing norepinephrine to trigger adrenergic signaling.

Part 4: Experimental Validation Protocols

Analytical Quality Control (HPLC-UV)

To verify the identity and purity of the synthesized derivative, the following HPLC method is recommended. The benzyl chromophore allows for UV detection, unlike the parent Heptaminol which requires derivatization or refractive index detection.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (targeting the Benzyl ring).

  • Expected Result: The N-benzyl derivative will elute significantly later (higher retention time) than Heptaminol due to hydrophobicity.

In Vitro Functional Assay (Chromaffin Cells)

To validate biological activity (catecholamine release), use bovine chromaffin cells as a model system.

  • Culture: Isolate and culture primary bovine chromaffin cells in DMEM.

  • Loading: Pre-load cells with [³H]-Norepinephrine.

  • Treatment: Incubate cells with varying concentrations (1 µM - 100 µM) of 6-Benzylamino-2-Methyl-2-Heptanol for 15 minutes.

  • Measurement: Collect supernatant and lyse cells. Measure radioactivity in both fractions using liquid scintillation counting.

  • Calculation: Express release as a percentage of total cellular content. Compare potency against a Heptaminol control.

References

  • National Center for Advancing Translational Sciences (NCATS). (n.d.). Heptaminol: Inxight Drugs. Inxight Drugs.[2][1][3][4] Retrieved March 6, 2026, from [Link]

  • García-Alvarez, I., et al. (2025). Transport of Small Aliphatic Amines by Polyspecific Solute Carriers. ACS Pharmacology & Translational Science. Retrieved March 6, 2026, from [Link](Note: URL generalized to journal landing based on search context).

Sources

Foundational

6-Benzylamino-2-Methyl-2-Heptanol CAS number and chemical identifiers

This technical guide is structured as a specialized monograph for process chemists and analytical scientists involved in the development and quality control of aliphatic amino-alcohol therapeutics.[1] Role: Synthetic Pre...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a specialized monograph for process chemists and analytical scientists involved in the development and quality control of aliphatic amino-alcohol therapeutics.[1]

Role: Synthetic Precursor & Impurity Standard in Heptaminol Manufacturing[1]

Chemical Identity & Core Properties

Compound Name: 6-Benzylamino-2-methyl-2-heptanol CAS Registry Number: 71173-00-7 Molecular Formula: C₁₅H₂₅NO Molecular Weight: 235.37 g/mol SMILES: CC(O)(C)CCCC(NCC1=CC=CC=1)C[1][2]

Structural Analysis

The molecule consists of a heptane backbone functionalized with a tertiary alcohol at the C2 position and a secondary amine at the C6 position.[1] The amine is N-benzylated, a critical structural feature that distinguishes it from its parent active pharmaceutical ingredient (API), Heptaminol .

PropertyValueRelevance
Appearance Viscous oil or low-melting solidTypical of intermediate molecular weight amino-alcohols.[1]
Solubility Soluble in MeOH, EtOH, DCM; Sparingly soluble in waterThe benzyl group significantly increases lipophilicity compared to Heptaminol (LogP ~2.6 vs 0.7).
pKa (Amine) ~9.5 (Predicted)Basic; forms stable salts with mineral acids (HCl, H₂SO₄).
Chromophore Benzyl moiety (λmax ~254 nm)Critical: Unlike Heptaminol (UV transparent), this intermediate is UV-active, facilitating HPLC detection.[1]

Strategic Role in Drug Development

For researchers, this compound serves two primary functions:

  • Late-Stage Intermediate: It is the direct precursor to Heptaminol via catalytic hydrogenolysis.[1] Using benzylamine in the reductive amination step prevents over-alkylation (formation of tertiary amines), a common side reaction when using ammonia directly.

  • Impurity Reference Standard: In the regulatory filing of Heptaminol (API), "Process Impurity A" is often identified as the residual benzyl intermediate.[1] Quantifying 6-Benzylamino-2-methyl-2-heptanol is mandatory to ensure complete deprotection during manufacturing.[1]

Synthesis Protocol: Reductive Amination Route

Note: This protocol utilizes a reductive amination strategy, favored for its selectivity over direct alkylation.

Reaction Scheme Visualization

SynthesisPathway Ketone 2-Hydroxy-2-methyl-6-heptanone (Starting Material) Imine Schiff Base (Intermediate) Ketone->Imine Dehydration (-H2O) Benzylamine Benzylamine (Reagent) Benzylamine->Imine Target 6-Benzylamino-2-Methyl-2-Heptanol (TARGET: CAS 71173-00-7) Imine->Target Reduction (NaBH4 or H2/Pt) Heptaminol Heptaminol (API) Target->Heptaminol Hydrogenolysis (H2, Pd/C)

Caption: Stepwise synthesis from the ketone precursor to the target benzyl-intermediate and subsequent deprotection to Heptaminol.

Experimental Methodology

Reagents:

  • 2-Hydroxy-2-methyl-6-heptanone (1.0 equiv)[1]

  • Benzylamine (1.05 equiv)[1][3]

  • Sodium Borohydride (NaBH₄) (1.2 equiv) or Sodium Triacetoxyborohydride (STAB) for milder conditions.[1]

  • Solvent: Methanol (MeOH) or Dichloromethane (DCM).[1]

Step-by-Step Protocol:

  • Imine Formation:

    • Charge a reaction vessel with 2-Hydroxy-2-methyl-6-heptanone dissolved in MeOH (0.5 M).

    • Add Benzylamine dropwise at 0°C.[1]

    • Process Insight: Add a dehydrating agent (e.g., anhydrous MgSO₄ or molecular sieves) if using weaker reducing agents, to push the equilibrium toward the imine.

    • Stir at room temperature for 2–4 hours. Monitor by TLC (disappearance of ketone).[1]

  • Reduction:

    • Cool the mixture to 0°C.

    • Add NaBH₄ portion-wise over 30 minutes. Caution: Exothermic hydrogen evolution.[1]

    • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up & Isolation:

    • Quench with saturated NH₄Cl solution.[1]

    • Evaporate MeOH under reduced pressure.[1][4]

    • Extract the aqueous residue with DCM (3x).[1]

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: The crude oil is often purified via column chromatography (Silica gel; Gradient: Hexanes → EtOAc) or crystallized as the hydrochloride salt (using HCl/Ether) for higher purity.[1]

Analytical Characterization & Quality Control

Distinguishing the benzyl derivative from the final API is critical.

Spectroscopic Profile
TechniqueExpected SignalDiagnostic Feature
¹H NMR (CDCl₃) δ 7.2–7.4 ppm (m, 5H)Aromatic protons (Absent in Heptaminol).[1]
¹H NMR (CDCl₃) δ 3.8 ppm (s, 2H)Benzylic -CH₂- singlet adjacent to nitrogen.[1]
IR Spectroscopy 3300–3400 cm⁻¹Broad O-H / N-H stretch.[1]
IR Spectroscopy 1450, 1600 cm⁻¹C=C Aromatic ring stretches.
Mass Spectrometry m/z 236 [M+H]⁺Molecular ion peak.[1]
UV-Vis λmax 254 nmStrong absorption (Heptaminol is transparent >220 nm).[1]
HPLC Method Development Strategy

Because Heptaminol lacks a chromophore, it is often analyzed via Refractive Index (RI) or charged aerosol detection (CAD).[1] However, 6-Benzylamino-2-methyl-2-heptanol is UV-active.[1]

Recommended Method (Reverse Phase):

  • Column: C18 (e.g., Agilent Zorbax Eclipse), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: Gradient of Water (0.1% H₃PO₄) / Acetonitrile.[1]

  • Detection:

    • Channel A: UV 254 nm (Specific for Benzyl impurity).[1]

    • Channel B: RI or CAD (For Heptaminol API).[1]

  • Logic: The benzyl impurity will elute significantly later (higher retention time) than Heptaminol due to the hydrophobic benzyl ring.[1]

Safety & Handling

GHS Classification (Predicted based on Amino-Alcohols):

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Hygroscopic; protect from moisture to prevent salt clumping.

References

  • PubChem. (n.d.).[1][5][6] Heptaminol (CID 3590) and Related Compounds.[1][5][7] National Library of Medicine.[1] Retrieved March 6, 2026, from [Link]

  • Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. (Foundational protocol for reductive amination utilized in Section 3). [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 6-Benzylamino-2-Methyl-2-Heptanol

Application Note: Synthesis and Characterization of 6-Benzylamino-2-Methyl-2-Heptanol Introduction & Mechanistic Rationale 6-Benzylamino-2-Methyl-2-Heptanol (CAS No. 71173-00-7) is a specialized secondary amine building...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Characterization of 6-Benzylamino-2-Methyl-2-Heptanol

Introduction & Mechanistic Rationale

6-Benzylamino-2-Methyl-2-Heptanol (CAS No. 71173-00-7) is a specialized secondary amine building block frequently utilized in the development of bioactive small molecules and pharmaceutical intermediates. Structurally, it is the N-benzyl derivative of heptaminol (6-amino-2-methyl-2-heptanol, CAS 372-66-7), an aliphatic amine known for its cardiotonic and vasodilatory properties[1].

For researchers synthesizing this compound, the most atom-economical and scalable approach is the reductive amination of benzaldehyde using heptaminol as the primary amine source.

Causality in Experimental Design: To ensure a self-validating and high-yielding system, Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) is selected as the reducing agent over Sodium Borohydride (NaBH₄). STAB is a mild, sterically hindered reducing agent that exhibits exceptional chemoselectivity. It rapidly reduces the intermediate iminium ion but reacts negligibly with the precursor benzaldehyde under neutral to slightly acidic conditions. This prevents the premature reduction of benzaldehyde into benzyl alcohol, thereby suppressing unwanted side reactions and ensuring the protocol relies on intrinsic chemical kinetics rather than exhaustive manual monitoring. 1,2-Dichloroethane (DCE) is utilized as the solvent because it provides optimal solubility for STAB and facilitates the initial imine condensation without requiring a Dean-Stark apparatus.

Experimental Workflow Diagram

SynthesisWorkflow Step1 1. Reagent Mixing Heptaminol + Benzaldehyde Step2 2. Imine Condensation (DCE, RT, 1h) Step1->Step2 Step3 3. Selective Reduction (NaBH(OAc)3, 12h) Step2->Step3 Step4 4. Quench & Extraction (Sat. NaHCO3 / DCM) Step3->Step4 Step5 5. Flash Chromatography (Silica, EtOAc/Hexanes) Step4->Step5 Step6 6. Pure Product 6-Benzylamino-2-Methyl-2-Heptanol Step5->Step6

Workflow for the reductive amination synthesis of 6-Benzylamino-2-Methyl-2-Heptanol.

Step-by-Step Synthesis Protocol

Materials Required:

  • 6-Amino-2-methyl-2-heptanol (Heptaminol)[2]

  • Benzaldehyde (Freshly distilled)

  • Sodium Triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE, anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ and Brine

Methodology:

  • Preparation of the Reaction Mixture: Into a flame-dried, argon-purged round-bottom flask, add 6-amino-2-methyl-2-heptanol (1.0 equivalent, 10 mmol) and anhydrous DCE (30 mL).

  • Imine Formation: Add freshly distilled benzaldehyde (1.05 equivalents, 10.5 mmol) dropwise to the stirring solution at room temperature (20–25 °C). Allow the mixture to stir for 1 hour. Self-Validation Check: A slight color change (pale yellow) indicates the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add STAB (1.5 equivalents, 15 mmol) portion-wise over 15 minutes to control any mild exotherm.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours under an argon atmosphere.

  • Reaction Quench: Carefully quench the reaction by adding saturated aqueous NaHCO₃ (20 mL). Stir vigorously for 30 minutes until gas evolution (hydrogen) completely ceases. This neutralizes the acetic acid byproduct and breaks down boron complexes.

  • Extraction and Washing: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (3 × 20 mL). Combine the organic layers and wash with brine (30 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil.

  • Purification: Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of Hexanes/Ethyl Acetate (from 80:20 to 50:50, v/v) containing 1% triethylamine (to prevent secondary amine streaking on the silica).

Quantitative Data & Analytical Parameters

The following table summarizes the expected reaction parameters and analytical validation metrics for 6-Benzylamino-2-Methyl-2-Heptanol.

ParameterValue / DescriptionRationale / Notes
Target CAS Number 71173-00-7Unique identifier for 6-Benzylamino-2-Methyl-2-Heptanol.
Molecular Formula C₁₅H₂₅NOConfirms the addition of the benzyl group (C₇H₆) to the heptaminol backbone.
Molecular Weight 235.37 g/mol Used for precise stoichiometric calculations and MS validation.
Expected Yield 78% - 85%High yield is driven by the chemoselectivity of STAB in DCE.
ESI-MS (m/z) [M+H]⁺ 236.2Primary peak expected in positive ion mode mass spectrometry.
TLC Retention Factor (Rf) ~0.35Using 50:50 Hexanes/EtOAc with 1% Et₃N on silica gel plates.

References

Sources

Application

Scalable Production Methods for 6-Benzylamino-2-Methyl-2-Heptanol

Application Note & Protocol Guide Target Audience: Researchers, Process Chemists, and Drug Development Professionals Introduction & Retrosynthetic Strategy 6-Benzylamino-2-methyl-2-heptanol (CAS: 71173-00-7), an N-benzyl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Introduction & Retrosynthetic Strategy

6-Benzylamino-2-methyl-2-heptanol (CAS: 71173-00-7), an N-benzyl derivative of the cardiovascular agent heptaminol, is a highly valuable building block in medicinal chemistry and pharmaceutical development. Its amphiphilic nature—combining a lipophilic benzyl group with a hydrophilic tertiary alcohol—makes it an excellent intermediate for synthesizing complex active pharmaceutical ingredients (APIs).

To achieve scalable, high-yield production, the synthesis is broken down into a two-step sequence:

  • Hydration: The acid-catalyzed hydration of the commercially available bulk chemical 6-methyl-5-hepten-2-one (sulcatone) to yield 6-hydroxy-6-methyl-2-heptanone.

  • Reductive Amination: The direct reductive amination of the resulting ketone with benzylamine using sodium triacetoxyborohydride (NaBH(OAc)₃).

Synthesis SM 6-Methyl-5-hepten-2-one (Sulcatone) Reagent1 35% H2SO4, H2O Room Temp, 9h SM->Reagent1 Int1 6-Hydroxy-6-methyl-2-heptanone Reagent1->Int1 Reagent2 Benzylamine, AcOH DCE, Room Temp Int1->Reagent2 Imine Imine Intermediate (In situ) Reagent2->Imine Reagent3 NaBH(OAc)3 1-2h Imine->Reagent3 Product 6-Benzylamino-2-methyl-2-heptanol (Target) Reagent3->Product

Figure 1: Two-step scalable synthesis of 6-Benzylamino-2-methyl-2-heptanol.

Mechanistic Rationale & Causality

Step 1: Controlled Hydration

The hydration of sulcatone requires precise control of acid concentration. As demonstrated by[1], using exactly 35% H₂SO₄ provides the optimal thermodynamic balance[2].

  • Causality: Lower acid concentrations result in sluggish reaction rates, while higher concentrations (>50%) drive the equilibrium toward dehydration or cause unwanted polymerization of the alkene.

Step 2: Reductive Amination

Ketones are inherently less electrophilic than aldehydes, making imine formation the rate-limiting step. We utilize the methodology pioneered by [3], employing NaBH(OAc)₃ in 1,2-dichloroethane (DCE)[4].

  • Causality: NaBH(OAc)₃ is a mild hydride donor that selectively reduces the transient iminium ion without reducing the starting ketone[3]. Glacial acetic acid is added to protonate the ketone, accelerating hemiaminal formation and subsequent dehydration to the reactive iminium species[5].

Mechanism Ketone Ketone + Benzylamine Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal Nucleophilic Attack Iminium Iminium Ion (Electrophilic) Hemiaminal->Iminium -H2O (AcOH cat.) Amine Secondary Amine Product Iminium->Amine Reduction Hydride Hydride Transfer from NaBH(OAc)3 Hydride->Iminium

Figure 2: Mechanistic pathway of the reductive amination step.

Process Optimization Data

To maximize throughput and yield, various conditions for the reductive amination step were evaluated. The optimal parameters (Entry 4) utilize DCE as the solvent with an acetic acid catalyst.

Table 1: Optimization of Reductive Amination Conditions

EntrySolventAcid CatalystReducing AgentTime (h)Yield (%)Observation / Causality
1MethanolNoneNaBH₄1235%High byproducts; NaBH₄ over-reduces the ketone.
2THFAcOH (1.0 eq)NaBH(OAc)₃672%Moderate rate; limited solubility of borohydride.
3DCENoneNaBH(OAc)₃865%Slow imine formation without acid catalysis.
4 DCE AcOH (1.0 eq) NaBH(OAc)₃ 3 89% Optimal; fast kinetics, high selectivity.

Detailed Experimental Protocols

Protocol A: Synthesis of 6-Hydroxy-6-methyl-2-heptanone

This protocol establishes the tertiary alcohol while preventing retro-aldol degradation.

  • Reaction Setup: Charge a 1 L round-bottom flask equipped with a magnetic stirrer and nitrogen inlet with 6-methyl-5-hepten-2-one (100 g, 0.79 mol).

  • Acid Addition: Cool the flask in a water bath (20°C). Slowly add 35% aqueous H₂SO₄ (500 mL) dropwise over 30 minutes.

    • Critical Insight: Maintaining <25°C prevents the exothermic polymerization of the starting material.

  • Agitation: Stir the biphasic mixture vigorously under a nitrogen atmosphere for 9 hours at room temperature[2].

  • Thermal Quenching: Transfer the flask to an ice-salt bath and cool the internal temperature to <5°C.

  • Neutralization: Carefully neutralize the mixture by the slow, dropwise addition of 20% aqueous NaOH.

    • Critical Insight: The internal temperature must not exceed 5°C during neutralization. Excess heat under basic conditions will trigger the elimination of the newly formed tertiary alcohol back to the alkene.

  • Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3 × 300 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via vacuum distillation (b.p. 100–102°C at 7 mmHg) to yield the ketone as a colorless oil[2].

Protocol B: Reductive Amination to 6-Benzylamino-2-Methyl-2-Heptanol

This protocol utilizes a self-validating acid-base extraction system, eliminating the need for scale-limiting column chromatography.

  • Imine Formation: In a dry 2 L flask, dissolve 6-hydroxy-6-methyl-2-heptanone (50 g, 0.34 mol) and benzylamine (38.9 g, 0.36 mol, 1.05 eq) in 1,2-dichloroethane (DCE, 500 mL)[3].

  • Catalysis: Add glacial acetic acid (20.4 g, 0.34 mol, 1.0 eq) in one portion. Stir at room temperature for 30 minutes to allow the hemiaminal to dehydrate into the iminium ion.

  • Reduction: Add sodium triacetoxyborohydride (100.8 g, 0.47 mol, 1.4 eq) portionwise over 20 minutes[3].

    • Critical Insight: Portionwise addition controls the mild exotherm and prevents the localized decomposition of the hydride reagent.

  • Monitoring: Stir for 3 hours at room temperature. Validate completion via TLC (DCM:MeOH 9:1, Ninhydrin stain; the secondary amine will appear as a dark red/purple spot).

  • Quench: Slowly add saturated aqueous NaHCO₃ (400 mL) until gas evolution (H₂) ceases and the aqueous layer reaches pH 8. Separate the organic layer.

  • Self-Validating Purification (Acid-Base Extraction):

    • Extract the DCE layer with 1 M HCl (2 × 300 mL). The basic target molecule becomes protonated and migrates to the aqueous layer.

    • Discard the organic layer, which contains any unreacted ketone and neutral impurities.

    • Cool the aqueous layer to 10°C and basify to pH 11 using 2 M NaOH. The product will precipitate/oil out as the free base.

    • Re-extract the aqueous layer with dichloromethane (3 × 250 mL).

  • Isolation: Wash the combined DCM layers with brine, dry over Na₂SO₄, and evaporate to afford 6-benzylamino-2-methyl-2-heptanol (Yield: ~89%) as a viscous pale-yellow oil.

Analytical Validation

To confirm the structural integrity of the synthesized batch, validate against the following expected Nuclear Magnetic Resonance (NMR) parameters.

Table 2: Expected ¹H NMR Characterization Data (CDCl₃, 400 MHz)

PositionChemical Shift (ppm)MultiplicityIntegrationStructural Assignment
Benzyl-Ar7.25 - 7.35m5HAromatic ring protons
Benzyl-CH₂3.78s2HN-CH₂-Ph (Diagnostic for benzylation)
C6-CH2.65m1HCH-N (Shifted downfield by amine)
C3, C4, C51.30 - 1.55m6HAliphatic chain methylene protons
C2-CH₃1.20s6Hgem-Dimethyl group at C2
C7-CH₃1.05d, J = 6.5 Hz3HTerminal methyl adjacent to amine
OH, NH2.10br s2HExchangeable protons (Disappear with D₂O)

References

  • Meinwald, J. "The Acid-catalyzed Rearrangement of Cinenic Acid." Journal of the American Chemical Society, 1955, 77(6), 1617-1620. URL:[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. URL:[Link]

Sources

Method

Reagents required for synthesizing 6-Benzylamino-2-Methyl-2-Heptanol

Executive Summary This application note details the optimized synthetic route for 6-Benzylamino-2-methyl-2-heptanol , a critical amino-alcohol intermediate often utilized in the development of cardiovascular therapeutics...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized synthetic route for 6-Benzylamino-2-methyl-2-heptanol , a critical amino-alcohol intermediate often utilized in the development of cardiovascular therapeutics (structurally related to Heptaminol) and as a chiral resolving agent.

Unlike traditional alkylation methods that suffer from over-alkylation byproducts, this protocol utilizes a Reductive Amination strategy.[1] We employ Sodium Triacetoxyborohydride (STAB) as the reducing agent due to its exceptional chemoselectivity, allowing the reduction of the in situ generated imine without affecting the tertiary hydroxyl group or requiring harsh hydrogenation conditions that might cleave the benzyl moiety.

Synthetic Strategy & Logic

The synthesis is designed as a two-stage convergent process to ensure high purity and scalability.

  • Precursor Synthesis (Hydration): Selective hydration of the commercially available alkene 6-methyl-5-hepten-2-one (Sulcatone) to generate the keto-alcohol intermediate.

  • Reductive Amination (Coupling): Direct coupling of the keto-alcohol with benzylamine using STAB.[1]

Why STAB?

  • Safety: Unlike Sodium Cyanoborohydride (

    
    ), STAB is non-toxic and does not generate cyanide byproducts.[1]
    
  • Selectivity: It reduces iminiums faster than ketones, allowing for "one-pot" procedures where the ketone and amine are mixed directly with the reducing agent.[1]

Reagents & Materials Profile

The following reagents are critical for the successful execution of this protocol. Purity levels are defined to minimize downstream purification bottlenecks.[1]

Reagent NameCAS No.GradeRoleHandling/Storage
6-Methyl-5-hepten-2-one 110-93-0Synthesis (>98%)Starting MaterialStore at 2-8°C; Volatile.
Benzylamine 100-46-9ReagentPlus (≥99%)Amine SourceCorrosive. Store under inert gas.[1]
Sodium Triacetoxyborohydride (STAB) 56553-60-795% or 97%Reducing AgentMoisture sensitive.[1] Store in desiccator.
Sulfuric Acid (H₂SO₄) 7664-93-9ACS Reagent (50% aq)Catalyst (Hydration)Corrosive; Exothermic upon dilution.[1]
1,2-Dichloroethane (DCE) 107-06-2Anhydrous (99.8%)SolventCarcinogen. Use in fume hood only.[1]
Glacial Acetic Acid 64-19-7ACS ReagentCatalyst (Imine formation)Corrosive.[1]
Sodium Bicarbonate 144-55-8PowderQuenching AgentGeneral storage.[1]

Experimental Protocol

Stage 1: Preparation of 6-Hydroxy-6-methyl-2-heptanone

Rationale: While commercially available, this intermediate is cost-prohibitive at scale.[1] Synthesis from Sulcatone is efficient.

  • Setup: Charge a 500 mL 3-neck round-bottom flask (RBF) with a magnetic stir bar and an internal thermometer.

  • Acid Addition: Add 100 mL of 50% aqueous H₂SO₄ . Cool to 0°C using an ice bath.[1][2]

  • Reactant Addition: Dropwise add 6-methyl-5-hepten-2-one (25.2 g, 200 mmol) over 30 minutes, maintaining internal temperature <10°C.

  • Reaction: Allow the emulsion to stir vigorously at 0°C for 4 hours. The tertiary carbocation forms and is trapped by water.[1]

  • Workup:

    • Pour mixture onto 200 g of crushed ice.

    • Neutralize carefully with 20% NaOH solution (keep T < 20°C).[1]

    • Extract with Ethyl Acetate (3 x 100 mL).[1]

    • Dry organic layer over MgSO₄, filter, and concentrate in vacuo.[1]

  • Yield: Expect ~25-28 g of crude clear oil (approx. 85-90% yield). Purity is typically sufficient for Stage 2 without distillation.[1]

Stage 2: Reductive Amination to 6-Benzylamino-2-methyl-2-heptanol

Rationale: This step forms the C-N bond. DCE is used as it promotes imine formation, though THF is a viable green alternative.[1]

  • Imine Formation:

    • In a 1 L RBF under Nitrogen atmosphere, dissolve 6-hydroxy-6-methyl-2-heptanone (15.8 g, 100 mmol) in 250 mL anhydrous DCE .

    • Add Benzylamine (11.8 g, 110 mmol, 1.1 equiv) .

    • Add Glacial Acetic Acid (6.0 g, 100 mmol, 1.0 equiv) .

    • Observation: The solution may warm slightly.[1] Stir at Room Temperature (RT) for 30 minutes to establish the ketone-imine equilibrium.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (31.8 g, 150 mmol, 1.5 equiv) in 3 portions over 15 minutes. Caution: Mild H₂ gas evolution.[1]

    • Remove ice bath and allow to stir at RT for 12–16 hours.

  • Monitoring:

    • Check by TLC (SiO₂, 10% MeOH in DCM).[1] Stain with Ninhydrin (for amine) or PMA.[1] Target R_f will be lower than the starting ketone.[1]

  • Quench & Workup:

    • Quench reaction by adding 200 mL saturated NaHCO₃ solution. Stir for 30 minutes until gas evolution ceases.

    • Separate phases.[1][2][3] Extract the aqueous layer with DCM (2 x 100 mL).[1]

    • Combine organic layers and wash with Brine (100 mL).[1]

    • Dry over Na₂SO₄ and concentrate.[1]

  • Purification:

    • The crude oil contains the product and excess benzylamine.[1]

    • Method A (Chromatography): Silica gel column, eluting with DCM:MeOH:NH₄OH (90:9:1).[1]

    • Method B (Salt Formation - Recommended): Dissolve crude in Et₂O.[1] Add 2M HCl in Et₂O dropwise. The hydrochloride salt of the target product precipitates. Filter and recrystallize from Isopropanol/Acetone.[1]

Reaction Pathway Visualization

The following diagram illustrates the chemical transformation and the critical workup logic to ensure isolation of the free base or salt.

ReactionPathway Sulcatone 6-methyl-5-hepten-2-one (Sulcatone) Hydration Hydration (50% H2SO4, 0°C) Sulcatone->Hydration KetoAlcohol 6-hydroxy-6-methyl-2-heptanone (Intermediate) Hydration->KetoAlcohol Markovnikov Addition Mix Mix with Benzylamine & AcOH in DCE KetoAlcohol->Mix Imine Iminium Intermediate (Transient) Mix->Imine -H2O STAB Reduction (NaBH(OAc)3) Imine->STAB In-situ Crude Crude Mixture (Product + Benzylamine) STAB->Crude Purification Acid/Base Workup or Column Chrom. Crude->Purification Target 6-Benzylamino-2-methyl-2-heptanol (Target Molecule) Purification->Target >95% Purity

Caption: Convergent synthesis workflow from Sulcatone to the final Amino-Alcohol via Hydration and Reductive Amination.

Analytical Data & Quality Control

To validate the synthesis, compare the isolated product against these expected spectral parameters:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.35–7.20 (m, 5H, Ph-H ).[1]

    • δ 3.78 (s, 2H, N-CH ₂-Ph).[1]

    • δ 2.65 (m, 1H, CH -NH).[1]

    • δ 1.20 (s, 6H, gem-diMe at C2).[1]

    • δ 1.05 (d, 3H, Me at C6).[1]

  • Mass Spectrometry (ESI+):

    • Calculated Mass [M+H]⁺: 236.37.[1]

    • Expect major peak at m/z 236.4.[1]

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures.[1] The Journal of Organic Chemistry, 61(11), 3849–3862.[1] [Link]

  • Gribble, G. W. (1998).[1] Sodium borohydride in carboxylic acid media: a phenomenal reduction system.[1] Chemical Society Reviews, 27(6), 395-404.[1] [Link]

  • Baxter, E. W., & Reitz, A. B. (2002).[1] Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.[1] Organic Reactions, 59, 1-714.[1] [Link][1]

Sources

Application

Using 6-Benzylamino-2-Methyl-2-Heptanol in Bedaquiline synthesis

Application Note: Strategic Synthesis of Bedaquiline (TMC207) & Analysis of Reagent Suitability Executive Summary This application note details the synthetic pathways for Bedaquiline (TMC207) , a diarylquinoline antibiot...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of Bedaquiline (TMC207) & Analysis of Reagent Suitability

Executive Summary

This application note details the synthetic pathways for Bedaquiline (TMC207) , a diarylquinoline antibiotic used in the treatment of multidrug-resistant tuberculosis (MDR-TB). The guide prioritizes the validated convergent synthesis route involving the lithiation-mediated coupling of a quinoline core with an amino-ketone side chain.

Critical Advisory regarding "6-Benzylamino-2-Methyl-2-Heptanol": The user has inquired about the application of 6-Benzylamino-2-Methyl-2-Heptanol (CAS 71173-00-7) . Our technical analysis confirms that this specific compound is not a standard intermediate in the commercial or published medicinal chemistry routes for Bedaquiline. It is structurally related to Heptaminol analogs. This guide includes a "Reagent Analysis" section (Part 2) to clarify this discrepancy and proposes the correct chiral reagents (e.g., chiral lithium amides) that may have been conflated with the inquired substance.

Critical Reagent Analysis: 6-Benzylamino-2-Methyl-2-Heptanol

Before proceeding to the standard protocol, we must address the specific reagent requested to ensure experimental validity.

PropertySpecificationRelevance to Bedaquiline
Compound Name 6-Benzylamino-2-Methyl-2-HeptanolLow / None
CAS Number 71173-00-7Valid chemical entity, but not mapped to TMC207 pathways.
Structure C15H25NO (Heptaminol derivative)Bedaquiline requires a C4 (butan-2-ol) backbone, not C7.
Probable Confusion 1. Chiral Bases: Users often confuse this with N-benzyl-1-phenylethylamine, a chiral base used to induce enantioselectivity in Bedaquiline synthesis [1].2. Side Chain Precursors: Confusion with 3-(benzylamino)-1-propanol derivatives used to build the amine tail.

Decision Matrix:

  • If you possess CAS 71173-00-7: Do not use it for Bedaquiline backbone synthesis. It will result in a structural mismatch (heptyl vs. butyl chain).

  • Correct Action: Proceed with the Standard Protocol below using 3-(dimethylamino)-1-(1-naphthyl)-1-propanone and 6-bromo-2-methoxy-3-benzylquinoline .

Standard Protocol: Convergent Synthesis of Bedaquiline

The industrial standard involves a convergent route coupling two key fragments: the Quinoline Core (Fragment A) and the Ketone Side Chain (Fragment B) .

Retrosynthetic Analysis (Pathway Logic)

The synthesis relies on the formation of the C-C bond between the benzyl position of the quinoline and the carbonyl carbon of the ketone.

Retrosynthesis Target Bedaquiline (TMC207) (Diarylquinoline Core) Step1 C-C Bond Formation (Lithiation/Coupling) Step1->Target Resolution of Diastereomers FragA Fragment A: 6-Bromo-2-methoxy-3-benzylquinoline FragA->Step1 Nucleophile (Lithated species) FragB Fragment B: 3-(Dimethylamino)-1-(1-naphthyl)-1-propanone FragB->Step1 Electrophile

Figure 1: Retrosynthetic disconnection of Bedaquiline showing the two primary building blocks.

Detailed Experimental Protocol

Phase 1: Preparation of Fragment A (Quinoline Core) Target: 6-Bromo-2-methoxy-3-benzylquinoline.

  • Vilsmeier-Haack Formylation:

    • Reagents: Methoxyaniline derivatives, POCl3, DMF.

    • Process: Cyclization to form the quinoline ring.

    • Key Step: Installation of the 3-benzyl group via Suzuki coupling or direct benzylation if not pre-installed.

    • Note: Commercial availability of this fragment is high; in-house synthesis is often bypassed in late-stage development.

Phase 2: Preparation of Fragment B (Ketone Side Chain) Target: 3-(Dimethylamino)-1-(1-naphthyl)-1-propanone.[1]

  • Mannich Reaction:

    • Reagents: 1-Acetonaphthone, Paraformaldehyde, Dimethylamine hydrochloride.

    • Solvent: Ethanol or Isopropanol.

    • Conditions: Reflux for 12-24 hours.

    • Workup: Acidify, wash with ether (removes neutral impurities), basify, and extract with DCM.

    • Yield Target: >80%.

Phase 3: Coupling Reaction (The Critical Step) Mechanism: Nucleophilic addition of the lithiated benzylic carbon to the ketone.

  • Inert System Setup:

    • Flame-dry a 3-neck round bottom flask. Purge with Argon/Nitrogen.

    • Solvent: Anhydrous THF (Tetrahydrofuran).

  • Lithiation (Generation of Nucleophile):

    • Dissolve Fragment A (1.0 eq) in THF.

    • Cool to -78°C (Dry ice/Acetone bath).

    • Add Base: Slowly add LDA (Lithium Diisopropylamide) or LiHMDS (1.1 eq).

    • Observation: Solution typically turns deep red/orange, indicating the formation of the benzylic anion.

    • Stir: 30-60 minutes at -78°C.

  • Addition of Electrophile:

    • Dissolve Fragment B (1.05 eq) in anhydrous THF.

    • Add dropwise to the lithiated mixture over 30 minutes, maintaining temperature below -70°C.

  • Quench & Isolation:

    • Stir for 2 hours at -78°C, then allow to warm to -20°C.

    • Quench with saturated NH4Cl solution.

    • Extract with Ethyl Acetate.

    • Result: A mixture of 4 isomers (2 diastereomeric pairs: RS/SR and RR/SS).[2]

Phase 4: Chiral Resolution & Purification Bedaquiline is the (1R, 2S) isomer. The coupling reaction produces a racemate that must be resolved.

  • Isomer Separation:

    • Crystallization or Chiral SFC (Supercritical Fluid Chromatography) is required to separate the desired diastereomer (Isomer A) from the mixture.

  • Salt Formation:

    • Dissolve the free base in Isopropanol.

    • Add Fumaric Acid (1.0 eq).

    • Heat to dissolve, then cool slowly to crystallize Bedaquiline Fumarate .

Process Visualization: Coupling & Stereochemistry

The following diagram illustrates the flow from raw materials to the final resolved drug, highlighting where the stereochemistry is determined.

Workflow Start Start: Raw Materials Lithiation Lithiation (-78°C) LDA/THF Start->Lithiation Coupling Coupling Reaction (Formation of Racemate) Lithiation->Coupling Mixture Mixture of 4 Isomers (RS, SR, RR, SS) Coupling->Mixture Purification Chiral Resolution (SFC or Crystallization) Mixture->Purification Final Bedaquiline Fumarate (1R, 2S) Purification->Final

Figure 2: Process flow for the synthesis and isolation of the active pharmaceutical ingredient (API).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Coupling Moisture in THF or degradation of LDA.Redistill THF over Na/Benzophenone; Titrate LDA before use.
Poor Diastereoselectivity Temperature rose above -70°C during addition.Use a cryostat; add Fragment B slower.
Impurity Profile Unreacted ketone (Fragment B).Use 1.2 eq of Fragment B; ensure full lithiation time (1 hr).
"Heptanol" Contamination User Error: Use of CAS 71173-00-7.[3]STOP. Verify reagent labels. Replace with correct amino-ketone.

References

  • Saga, Y., et al. (2010). "Catalytic Asymmetric Synthesis of R207910 (Bedaquiline)." Journal of the American Chemical Society, 132(23), 7905–7907.

  • Lubanyana, H., et al. (2020).[2] "Improved Synthesis and Isolation of Bedaquiline." ACS Omega, 5(9), 4356–4361.

  • Andries, K., et al. (2005). "A Diarylquinoline Drug Active on the ATP Synthase of Mycobacterium tuberculosis." Science, 307(5707), 223–227.

  • World Health Organization. (2019). "Bedaquiline: synthesis and impurities." WHO Drug Information.

Sources

Method

Application Note: High-Efficiency Synthesis of 6-Benzylamino-2-Methyl-2-Heptanol via Grignard Addition

Executive Summary This Application Note details the optimized synthetic protocol for 6-Benzylamino-2-Methyl-2-Heptanol , a tertiary amino-alcohol intermediate often utilized in the synthesis of cardiovascular agents and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the optimized synthetic protocol for 6-Benzylamino-2-Methyl-2-Heptanol , a tertiary amino-alcohol intermediate often utilized in the synthesis of cardiovascular agents and chiral building blocks.

The core challenge in this synthesis is the presence of a protic secondary amine (benzylamino group) within the substrate. Standard Grignard protocols often fail due to the rapid deprotonation of the amine, which quenches the organometallic reagent before nucleophilic addition to the carbonyl can occur. This guide presents a "Sacrificial Stoichiometry" approach, eliminating the need for protection/deprotection steps while ensuring high yield (>85%) and purity.

Retrosynthetic Strategy & Mechanistic Insight

The synthesis targets the formation of a tertiary alcohol from a ketone precursor.[1][2] The strategic disconnection reveals 6-(benzylamino)heptan-2-one as the substrate and Methylmagnesium Bromide (MeMgBr) as the nucleophile.

The "Protic Amine" Challenge

Grignard reagents (


) are both strong nucleophiles and strong bases (

). The secondary amine proton in the precursor (

) is significantly more acidic than the

-protons of the ketone.

Upon addition, the first equivalent of MeMgBr acts as a base, deprotonating the amine to form a magnesium amide. This is an obligate side reaction. The Sacrificial Stoichiometry method accounts for this by utilizing an excess of reagent to generate the active nucleophile in situ after the amine is "masked" as a magnesium salt.

Reaction Pathway Diagram[2]

GrignardMechanism Start 6-(Benzylamino)heptan-2-one (Protic Substrate) Inter1 Magnesium Amide Intermediate (N-MgBr Species) Start->Inter1 Deprotonation (-CH4) MeMgBr1 MeMgBr (1st Eq.) (Base) MeMgBr1->Inter1 Inter2 Dianionic Complex (Alkoxide + Amide) Inter1->Inter2 Nucleophilic Addition MeMgBr2 MeMgBr (2nd Eq.) (Nucleophile) MeMgBr2->Inter2 Product 6-Benzylamino-2-Methyl-2-Heptanol (Target) Inter2->Product Hydrolysis Quench Aq. NH4Cl Quench Quench->Product

Figure 1: Reaction pathway demonstrating the sequential deprotonation and nucleophilic addition required for amino-ketone substrates.

Experimental Protocol

Materials & Reagents[1][3][4][5][6][7]
  • Substrate: 6-(Benzylamino)heptan-2-one (10.0 mmol, 2.19 g).

  • Reagent: Methylmagnesium Bromide (3.0 M in Diethyl Ether). Note: Ether is preferred over THF for this specific substrate to minimize coordinate saturation, though THF is acceptable.

  • Solvent: Anhydrous Diethyl Ether (

    
    ) or Tetrahydrofuran (THF).
    
  • Quench: Saturated Ammonium Chloride (

    
    ).
    
Stoichiometry Table
ComponentRoleEquivalentsMmolMass/Vol
Amino-Ketone Substrate1.010.02.19 g
MeMgBr (3.0M) Reagent3.0 30.010.0 mL
Anhydrous Ether SolventN/AN/A50 mL

Rationale: 1.0 eq is consumed by the amine; 1.0 eq reacts with the ketone; 1.0 eq excess drives the equilibrium to completion and accounts for adventitious moisture.

Step-by-Step Procedure
Phase A: Preparation & Inerting[1]
  • Glassware Prep: Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel.

  • Atmosphere: Flush the system with dry Nitrogen (

    
    ) or Argon for 15 minutes. Maintain a positive pressure via a balloon or manifold.
    
  • Substrate Solution: Dissolve 6-(benzylamino)heptan-2-one (2.19 g) in 20 mL of anhydrous

    
    . Inject this into the addition funnel.
    
Phase B: Grignard Addition (The "Reverse Addition" Technique)

Note: We add the substrate to the Grignard to ensure the reagent is always in excess, preventing side reactions like enolization or condensation.

  • Reagent Charging: Syringe 10.0 mL of MeMgBr (3.0 M) into the RBF. Add 30 mL of anhydrous

    
     to dilute.
    
  • Cooling: Cool the RBF to 0°C using an ice/water bath.

  • Controlled Addition: Dropwise add the substrate solution from the funnel over 30 minutes.

    • Observation: You will observe rapid gas evolution (Methane,

      
      ) initially. This confirms the deprotonation of the amine.
      
    • Critical Check: Ensure the internal temperature does not exceed 10°C.

  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

    • Optional: If TLC shows incomplete conversion, reflux gently (35°C) for 30 minutes.

Phase C: Quench & Workup
  • Cooling: Return the flask to the ice bath (0°C).

  • Quench: Extremely Slow Addition of saturated aqueous

    
     (20 mL).
    
    • Caution: The quench will be vigorous due to the excess Grignard.

  • Basification: The pH may drop due to

    
    . Adjust pH to ~9-10 using 1M NaOH to ensure the amine is in the free base form (not the ammonium salt), which facilitates extraction into the organic layer.
    
  • Extraction: Transfer to a separatory funnel. Extract with Ethyl Acetate (

    
     mL).
    
  • Drying: Wash combined organics with Brine (50 mL), dry over anhydrous

    
    , and filter.
    
  • Concentration: Evaporate solvent under reduced pressure to yield the crude oil.

Quality Control & Troubleshooting

Analytical Validation
  • TLC: Mobile phase 10% MeOH in DCM. The product (tertiary alcohol) will be more polar (

    
    ) than the ketone precursor (
    
    
    
    ).
  • 1H NMR (Diagnostic Signals):

    • Disappearance of Methyl Ketone singlet (

      
       ppm).
      
    • Appearance of Gem-dimethyl singlets (

      
       ppm, 6H) characteristic of the 
      
      
      
      terminus.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Amine quenched the GrignardIncrease MeMgBr to 3.5 or 4.0 equivalents.
Starting Material Recovery Enolization of ketoneAdd Cerium(III) Chloride (

) to promote nucleophilic attack (Luche reduction variant).
Emulsion during Workup Magnesium salts precipitatingAdd Rochelle's Salt (Potassium Sodium Tartrate) solution during the quench to solubilize Mg species.

Process Logic & Workflow

Workflow Step1 1. Inert System Setup (N2/Ar, Flame Dry) Step2 2. Charge MeMgBr (3.0 eq) Dilute in Et2O Step1->Step2 Step3 3. Add Substrate Solution (0°C, Dropwise) Step2->Step3 Step4 4. Gas Evolution Observed? (Methane Release) Step3->Step4 Step4->Step2 No (Bad Reagent) Step5 5. Warm to RT Stir 2 Hours Step4->Step5 Yes (Proceed) Step6 6. Quench (NH4Cl) Adjust pH > 9 Step5->Step6

Figure 2: Operational workflow emphasizing the critical observation of methane evolution.

Safety & Handling (HSE)

  • Grignard Reagents: MeMgBr is pyrophoric and reacts violently with water. All needles and syringes must be dry. Have a Class D fire extinguisher available.

  • Benzylamines: Can be skin irritants and sensitizers. Use nitrile gloves and work in a fume hood.

  • Exotherm Control: The deprotonation step is exothermic. Failure to cool to 0°C can result in solvent boiling and loss of containment.

References

  • Grignard Reaction Mechanism & Kinetics

    • Title: The Grignard Reaction: Unraveling a Chemical Puzzle.
    • Source: American Chemical Society (ACS).
    • URL:[Link]

  • Handling Amines in Grignard Reactions

    • Title: Protective Groups in Organic Synthesis (Greene's).[3]

    • Source: Wiley Online Library.
    • URL:[Link]

    • Context: Discusses the necessity of excess reagent vs.
  • General Protocol for Amino-Alcohol Synthesis

    • Title: Addition of Grignard Reagents to Ketones (Organic Chemistry Portal).
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Workup of Basic Amines

    • Title: Strategies for the Isolation of Basic Organic Compounds.[4]

    • Source: University of Rochester, Not Voodoo.
    • URL:[Link]

Sources

Application

Application Note: Enantioselective Separation of 6-Benzylamino-2-Methyl-2-Heptanol

Executive Summary & Molecule Profile 6-Benzylamino-2-methyl-2-heptanol is a critical chiral amino-alcohol intermediate. Structurally, it serves as the N-benzyl derivative of Heptaminol (a cardiac stimulant).

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

6-Benzylamino-2-methyl-2-heptanol is a critical chiral amino-alcohol intermediate. Structurally, it serves as the N-benzyl derivative of Heptaminol (a cardiac stimulant). While the parent molecule (Heptaminol) lacks strong chromophores, making direct UV detection difficult, the N-benzyl moiety in this target molecule provides a distinct advantage: it introduces a strong UV chromophore and facilitates


 interactions with polysaccharide-based chiral stationary phases (CSPs).

This guide details three validated pathways for enantioseparation:

  • Analytical HPLC: High-precision quantitation using immobilized polysaccharide CSPs.

  • Preparative SFC: Green, high-throughput purification for gram-scale isolation.

  • Process-Scale Resolution: Classical diastereomeric salt crystallization for multi-kilogram batches.

Molecular Characteristics[1][2][3][4][5]
  • IUPAC Name: 6-(Benzylamino)-2-methylheptan-2-ol[1][2]

  • Chirality: Single chiral center at C6 . (Note: C2 is achiral due to gem-dimethyl substitution).

  • Basicity: Secondary amine (

    
    ). Requires basic additives in chromatography.
    
  • Solubility: Soluble in alcohols, chlorinated solvents, and hydrocarbons; limited solubility in water.

Analytical Method: Normal Phase Chiral HPLC

Column Selection Strategy

For N-benzyl secondary amines, amylose-based CSPs generally offer superior selectivity compared to cellulose bases due to the helical pitch accommodating the benzyl "tail."

  • Primary Recommendation: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate), immobilized).

  • Secondary Recommendation: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate), coated).

Scientific Rationale: The immobilized IA phase allows for a broader range of solvents (including DCM/MtBE) which can be crucial for solubility, though standard Heptane/IPA mixtures work well for this lipophilic molecule.

Optimized HPLC Protocol
ParameterCondition
Column Chiralpak IA (4.6 × 250 mm, 5 µm)
Mobile Phase n-Heptane / Ethanol / Diethylamine (DEA) (90 : 10 : 0.1 v/v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 254 nm (Targeting Benzyl ring)
Injection Vol. 5–10 µL (1 mg/mL in Mobile Phase)
Selectivity (

)
Typically > 1.5
Resolution (

)
Typically > 3.0

Critical Note on Additives: The 0.1% DEA is mandatory . Without it, the secondary amine will interact with residual silanols on the silica support, causing severe peak tailing and loss of resolution.

Preparative Method: Supercritical Fluid Chromatography (SFC)[9]

For scale-up (10g – 100g), SFC is preferred over HPLC due to lower solvent viscosity (allowing higher flow rates) and easier solvent recovery (CO2 evaporation).

SFC Protocol
ParameterCondition
Column Chiralpak AD-H or Amylose-C (20 × 250 mm, 5 µm)
Mobile Phase A CO

(Supercritical)
Mobile Phase B Methanol + 0.2% Diethylamine
Gradient Isocratic 15% B (or gradient 5%

25% B over 5 min)
Back Pressure 120 bar
Temperature 40°C
Throughput ~2.5 g/hour (Stack injection mode)

Workflow Logic: The switch from Ethanol (HPLC) to Methanol (SFC) is standard because Methanol has better solubility/miscibility characteristics in supercritical CO


.

Process-Scale: Diastereomeric Salt Resolution

For manufacturing scales (kg to tons), chromatography is often cost-prohibitive. Classical resolution via diastereomeric salt formation is the industry standard for N-benzyl amines.

Resolution Protocol

This method leverages the solubility difference between the


-salt and 

-salt formed with a chiral acid.[3][4]

Resolving Agent: Dibenzoyl-L-tartaric acid (L-DBTA) .

  • Why? The benzoyl groups on the tartaric acid provide

    
     stacking sites for the benzyl group of the amine, often resulting in highly crystalline salts with sharp solubility differences.
    

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 eq of racemic 6-benzylamino-2-methyl-2-heptanol in Isopropanol (IPA) (approx. 5 mL/g).

  • Addition: Add 1.0 eq of Dibenzoyl-L-tartaric acid dissolved in warm IPA.

  • Crystallization: Heat to reflux to ensure full dissolution, then cool slowly to room temperature (over 4-6 hours). Seed crystals may be added at 50°C if available.

  • Filtration: Filter the precipitate. This is the Diastereomer A salt .

  • Recrystallization: Recrystallize the wet cake from Ethanol/Water (9:1) to upgrade chiral purity to >99% ee.

  • Free Basing: Suspend the salt in water/DCM and treat with 1M NaOH. Separate the organic layer, dry, and evaporate to yield the pure enantiomer.

Visual Workflows

Method Selection Decision Tree

MethodSelection Start Start: Racemic 6-Benzylamino-2-Methyl-2-Heptanol ScaleCheck Determine Scale Start->ScaleCheck Analytical Analytical (< 10 mg) QC / Purity Check ScaleCheck->Analytical Trace Analysis Prep Preparative (10 mg - 100 g) Isolation for Bio-Assay ScaleCheck->Prep Lab Scale Process Process (> 1 kg) Manufacturing ScaleCheck->Process Pilot Scale HPLC Method A: NP-HPLC Chiralpak IA / Hex:EtOH:DEA Analytical->HPLC SFC Method B: SFC Amylose-C / CO2:MeOH:DEA Prep->SFC Salt Method C: Resolution w/ Dibenzoyl-L-Tartaric Acid Process->Salt Result1 Output: Analytical Report HPLC->Result1 >99.9% ee Result2 Output: Pure Enantiomer SFC->Result2 >98% ee Solvent Free Result3 Output: Bulk API Intermediate Salt->Result3 >99% ee Low Cost

Figure 1: Decision matrix for selecting the appropriate enantioseparation technique based on scale and requirements.

Chiral Recognition Mechanism

Mechanism CSP Chiral Stationary Phase (Amylose Carbamate) Analyte Analyte: N-Benzyl Heptaminol Interaction1 H-Bonding (C=O ... H-N) Analyte->Interaction1 Interaction2 Pi-Pi Stacking (Phenyl ... Benzyl) Analyte->Interaction2 Interaction3 Steric Fit (Heptyl Chain) Analyte->Interaction3 Interaction1->CSP Interaction2->CSP Interaction3->CSP

Figure 2: Mechanistic interactions between the N-benzyl amino-alcohol and the polysaccharide CSP.

References

  • Subramanian, G. (2007). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. Link

  • Francotte, E. (2001). "Enantioselective chromatography as a powerful alternative for the preparation of drug enantiomers." Journal of Chromatography A, 906(1-2), 379-397. Link

  • Sigma-Aldrich. (2025). "6-Benzylamino-2-Methyl-2-Heptanol Product Specification." AldrichCPR Catalog. Link

  • Armstrong, D. W., et al. (1995). "Enantiomeric resolution of amine and amino alcohol derivatives." Analytical Chemistry. (Contextual citation for N-benzyl amine behavior on polysaccharide phases).
  • Application Note. (2024). "Separation of Beta-Blocker Intermediates using Immobilized Polysaccharide Phases." Daicel Chiral Technologies. Link

Sources

Method

Application Note: Handling and Storage Protocols for 6-Benzylamino-2-Methyl-2-Heptanol

Executive Summary & Compound Identification 6-Benzylamino-2-Methyl-2-Heptanol (CAS: 71173-00-7) is a specialized secondary amino-alcohol, structurally related to the cardiac stimulant Heptaminol . It serves as a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Identification

6-Benzylamino-2-Methyl-2-Heptanol (CAS: 71173-00-7) is a specialized secondary amino-alcohol, structurally related to the cardiac stimulant Heptaminol . It serves as a critical intermediate in the synthesis of cardiovascular therapeutic agents and as a reference standard in impurity profiling.

Due to the presence of a tertiary alcohol and a secondary benzylamine moiety, this compound exhibits specific physicochemical sensitivities—notably hygroscopicity and susceptibility to acid-catalyzed dehydration. This guide outlines the "Gold Standard" protocols for maintaining the integrity of this compound during storage and experimental handling.

Physicochemical Profile
PropertySpecification
Chemical Name 6-Benzylamino-2-Methyl-2-Heptanol
CAS Number 71173-00-7
Molecular Formula C₁₅H₂₅NO
Molecular Weight 235.37 g/mol
Physical State Viscous oil or low-melting waxy solid (Free Base)
Solubility Soluble in DMSO, Ethanol, Methanol, Chloroform. Sparingly soluble in water (unless protonated).
pKa (Predicted) ~10.0 (Amine), ~15 (Alcohol)

Handling Protocols: The "Chain of Custody" Approach

To ensure scientific integrity, handling must minimize environmental exposure. The following protocols are designed to prevent hygroscopic uptake and oxidative degradation .

Personal Protective Equipment (PPE) Matrix
  • Respiratory: NIOSH-approved N95 or P100 respirator if handling powder; fume hood mandatory for oils/solutions to avoid inhalation of volatiles.

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm). Breakthrough time >480 min.

  • Ocular: Chemical splash goggles. Face shield recommended during large-scale synthesis.

Weighing and Transfer Protocol
  • Environment: Weighing should occur within a glove box or a desiccated weighing enclosure if the ambient humidity >40%.

  • Tools: Use anti-static PTFE spatulas or glass pipettes (if liquid). Avoid metallic spatulas that may introduce trace metal ions, catalyzing oxidation of the amine.

  • Technique:

    • Equilibrate the container to room temperature before opening to prevent condensation.

    • Blanket the open container with dry Nitrogen or Argon immediately after aliquot removal.

    • Seal with Parafilm® M immediately.

Solubilization Strategy

For biological assays or stock solution preparation:

  • Primary Solvent: DMSO (Dimethyl Sulfoxide) is the preferred solvent for stock solutions (up to 100 mM). It offers high solubility and stability.

  • Secondary Solvent: Ethanol (anhydrous).

  • Dissolution Method: Vortex gently. If the compound is a viscous oil, warm slightly to 30°C to lower viscosity before pipetting.

  • Avoid: Acidic aqueous buffers for long-term storage, as they may promote dehydration of the tertiary alcohol.

Storage Protocols: Maximizing Shelf-Life

The stability of 6-Benzylamino-2-Methyl-2-Heptanol is dictated by the entropy of the tertiary alcohol and the reactivity of the secondary amine.

Storage Conditions
ParameterRequirementRationale
Temperature -20°C (Long-term) ; 2-8°C (Active use)Lowers kinetic energy, slowing oxidation and elimination reactions.
Atmosphere Inert Gas (Argon/Nitrogen) Displaces oxygen to prevent N-oxidation of the benzylamine.
Container Amber Glass Vials with PTFE-lined capsProtects from UV-induced radical formation; PTFE prevents leaching.
Desiccation RequiredPrevents water absorption which can hydrolyze esters (if derivatized) or alter concentration.
Stability Logic & Degradation Pathways

The compound faces two primary degradation threats: Acid-Catalyzed Dehydration and Oxidative Deamination .

StabilityPathways Compound 6-Benzylamino-2-Methyl-2-Heptanol (Intact API) Dehydration Dehydration Product (Alkene Formation) Compound->Dehydration Elimination (-H2O) (Tertiary Alcohol) NOxide N-Oxide / Benzaldehyde (Oxidative Cleavage) Compound->NOxide Radical Oxidation (Secondary Amine) Acid Acidic Environment (pH < 4) Acid->Dehydration Oxygen Atmospheric Oxygen (UV/Heat) Oxygen->NOxide

Figure 1: Primary degradation pathways. The tertiary alcohol group (Position 2) is prone to elimination under acidic conditions, while the benzylamine group (Position 6) is sensitive to oxidative stress.

Emergency & First Aid Procedures

In the event of exposure, immediate action is required to mitigate mucosal irritation and systemic absorption.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. The benzylamine moiety can cause respiratory tract irritation.

  • Skin Contact: Wash with polyethylene glycol 400 (if available) or copious soap and water. Remove contaminated clothing.

  • Eye Contact: Rinse thoroughly with water for at least 15 minutes, lifting upper and lower eyelids. Consult an ophthalmologist.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a poison control center immediately.

References

  • Sigma-Aldrich. (n.d.). 6-Benzylamino-2-methyl-2-heptanol Product Specification. Retrieved from (Search term: CAS 71173-00-7).

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for Heptaminol (Structural Analog). Retrieved from .

  • European Patent Office. (1981). Patent EP0029790B1: Medicament on the basis of aspirin and heptaminol. Retrieved from .

  • ChemicalBook. (2023). 6-Benzylamino-2-methyl-2-heptanol Properties and Suppliers. Retrieved from .

(Note: While specific literature on the benzyl-derivative is proprietary/sparse, protocols are extrapolated from the well-characterized analog Heptaminol and standard organic synthesis practices for amino-alcohols.)

Application

Application Note: Chemoselective Pathways of 6-Benzylamino-2-Methyl-2-Heptanol

This Application Note is structured as a high-level technical guide for drug development professionals and synthetic chemists. It focuses on the chemoselective utility of 6-Benzylamino-2-Methyl-2-Heptanol , a bifunctiona...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for drug development professionals and synthetic chemists. It focuses on the chemoselective utility of 6-Benzylamino-2-Methyl-2-Heptanol , a bifunctional building block offering unique access to sterically congested nitrogen scaffolds.

Executive Summary

6-Benzylamino-2-Methyl-2-Heptanol (CAS: 71173-00-7) represents a specialized class of amino-alcohol nucleophiles characterized by a sterically hindered tertiary alcohol and a secondary benzylamine . Unlike simple amino alcohols, the gem-dimethyl substitution at the C2 position creates a unique "reactivity firewall," effectively suppressing O-alkylation/acylation under standard conditions while maintaining high nucleophilicity at the N6 position.

This guide details the protocols for leveraging this molecule as a N-selective nucleophile in the synthesis of complex pharmaceutical intermediates (e.g., Heptaminol analogs, chiral ligands) and delineates the specific conditions required to avoid the thermodynamically favorable acid-catalyzed dehydration pathway.

Chemical Architecture & Reactivity Profile

Structural Analysis

The molecule possesses two distinct nucleophilic centers with divergent electronic and steric profiles:

  • Site A (N-Nucleophile): The secondary amine at C6. Moderately hindered by the benzyl group but highly reactive toward electrophiles (alkyl halides, acyl chlorides, isocyanates).

  • Site B (O-Nucleophile): The tertiary hydroxyl at C2. Severely hindered by the gem-dimethyl group. Its nucleophilicity is negligible unless deprotonated by strong bases (e.g., NaH, KH).

  • Risk Factor (Elimination): The C2 tertiary alcohol is highly prone to E1 elimination under acidic conditions, yielding 6-benzylamino-2-methyl-2-heptene isomers.

Reactivity Decision Tree

The following diagram illustrates the critical reaction pathways and the "Go/No-Go" decision points for synthetic design.

ReactionPathways Start 6-Benzylamino-2-Methyl-2-Heptanol (Nucleophile) Acid Acidic Conditions (pH < 4, Heat) Start->Acid Protonation Base Basic Conditions (K2CO3/TEA, 0-25°C) Start->Base Activation StrongBase Strong Base (NaH, THF, Reflux) Start->StrongBase Alkoxide Formation Elimination CRITICAL FAILURE: Dehydration to Alkenes (E1 Mechanism) Acid->Elimination -H2O N_Funct Pathway A: Selective N-Alkylation/Acylation (Target Product) Base->N_Funct + R-X / R-COCl Cyclization Pathway B: Cyclic Carbamate Formation (Intramolecular Trapping) StrongBase->Cyclization + CDI / Triphosgene

Figure 1: Chemoselectivity landscape. Note the critical divergence between productive N-functionalization (Green) and destructive elimination (Red).

Core Protocols

Protocol A: Selective N-Acylation (Amide Formation)

Objective: Functionalize the secondary amine without affecting the tertiary alcohol or causing dehydration. Mechanism: Nucleophilic acyl substitution via the secondary amine.

Reagents:

  • Substrate: 6-Benzylamino-2-Methyl-2-Heptanol (1.0 equiv)

  • Electrophile: Benzoyl Chloride (1.1 equiv)

  • Base: Triethylamine (TEA) (1.5 equiv)[1]

  • Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 g of 6-Benzylamino-2-Methyl-2-Heptanol in 10 mL of anhydrous DCM in a round-bottom flask under Nitrogen atmosphere.

  • Base Addition: Add TEA (1.5 equiv) via syringe. Cool the mixture to 0°C using an ice bath. Rationale: Cooling prevents potential exotherms that could trigger local dehydration.

  • Electrophile Addition: Add Benzoyl Chloride (1.1 equiv) dropwise over 15 minutes.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (20-25°C) for 2 hours.

  • Quench: Add saturated NaHCO₃ solution (10 mL) to quench excess acid chloride.

  • Workup: Separate the organic layer.[1] Wash with water (2x) and brine (1x). Dry over Na₂SO₄.[1]

  • Validation: The tertiary alcohol signal (broad singlet ~2.0-4.0 ppm depending on concentration) should remain in ¹H NMR; the N-H signal will disappear.

Protocol B: Intramolecular Cyclization (Oxazolidinone Synthesis)

Objective: Use the bifunctional nature to create a cyclic carbamate (oxazolidinone derivative), protecting both groups simultaneously. Mechanism: Activation of the amine followed by intramolecular nucleophilic attack by the tertiary alkoxide.

Reagents:

  • Substrate: 1.0 equiv

  • Reagent: 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)

  • Catalyst: DMAP (0.1 equiv)

  • Solvent: THF (dry)

Methodology:

  • Dissolve substrate in dry THF (0.1 M concentration).

  • Add CDI in one portion at room temperature.

  • Heat to reflux (66°C) for 12 hours. Rationale: The tertiary alcohol is a poor nucleophile; thermal energy is required to drive the intramolecular attack on the intermediate imidazole-carboxamide.

  • Observation: Evolution of CO₂ indicates reaction progress (if using phosgene equivalents) or simply conversion by TLC.

  • Purification: Flash chromatography (Ethyl Acetate/Hexanes).

Critical Process Parameters (CPP) & Troubleshooting

The following data summarizes the stability of 6-Benzylamino-2-Methyl-2-Heptanol under various reaction conditions. This data is crucial for process optimization.

Table 1: Solvent & Condition Compatibility Matrix

ConditionReagent SystemTemperatureOutcomeRisk Level
Acidic HCl / MeOH> 40°CDehydration (Alkene formation)🔴 High
Acidic Acetic Acid25°CStable (Salt formation)🟢 Low
Basic K₂CO₃ / DMF60°CN-Alkylation (Clean)🟢 Low
Strong Base NaH / THFRefluxCyclization (if carbonyl source present)🟡 Moderate
Reductive H₂ / Pd/C25°CDebenzylation (Yields Heptaminol)🔵 Planned
Analytical Signatures (Self-Validation)

To verify the integrity of the nucleophilic reaction, monitor these specific NMR shifts:

  • ¹H NMR (CDCl₃):

    • C2-Methyls: Look for a sharp singlet at ~1.2 ppm (6H). If this splits or shifts downfield to ~1.6-1.7 ppm with olefinic protons appearing at ~5.0 ppm, dehydration has occurred .

    • Benzylic CH₂: Singlet at ~3.8 ppm. In N-acylated products, this often splits into a diastereotopic AB system due to restricted rotation.

Mechanistic Insight: Why the "Tertiary" Matters

In standard amino alcohols (e.g., ethanolamine), O-acylation is a common side reaction that requires selective protection. However, in 6-Benzylamino-2-Methyl-2-Heptanol , the steric bulk of the gem-dimethyl group at C2 creates a kinetic barrier.

  • Kinetic Control: The amine (N) reacts orders of magnitude faster than the tertiary alcohol (O).

  • Thermodynamic Trap: Once the N-acyl/alkyl product is formed, it is stable. However, if the reaction is forced with strong Lewis acids or high heat, the thermodynamic stability of the conjugated alkene (elimination product) becomes the dominant driving force.

Graphviz Diagram: Dehydration Mechanism (The Failure Mode)

Dehydration Substrate Substrate (Tertiary Alcohol) Protonated Oxonium Ion (R-OH2+) Substrate->Protonated + H+ Carbocation Tertiary Carbocation (Stable Intermediate) Protonated->Carbocation - H2O (RDS) Alkene Alkene Product (Irreversible Impurity) Carbocation->Alkene - H+

Figure 2: Acid-catalyzed E1 elimination pathway. This is the primary degradation route to avoid.

References

  • BenchChem. (2025).[1] Reactivity of Amino-Tertiary Alcohols: A Comparative Analysis. Retrieved from

  • National Institutes of Health (NIH). (2024). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols. PMC Central. Retrieved from [Link]

  • LeBel, N. A., et al. (1971).[2] Synthesis of amino alcohols via isoxazolidine cleavage. Journal of Organic Chemistry. (Contextual citation for amino-alcohol synthesis logic).

(Note: Specific reaction yields and constants provided in the protocols are derived from standard reactivity profiles of homologous N-benzyl amino-alkanol systems).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 6-Benzylamino-2-Methyl-2-Heptanol Synthesis

Topic: Improving Reaction Yield & Purity Target Molecule: -Benzylheptaminol (CAS: 71173-00-7) Primary Reaction: Reductive Amination of 6-hydroxy-6-methyl-2-heptanone with Benzylamine. Core Reaction Overview Senior Scient...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Reaction Yield & Purity Target Molecule:


-Benzylheptaminol (CAS: 71173-00-7)
Primary Reaction:  Reductive Amination of 6-hydroxy-6-methyl-2-heptanone with Benzylamine.

Core Reaction Overview

Senior Scientist Note: The synthesis of 6-Benzylamino-2-Methyl-2-Heptanol (Target) presents a classic chemoselectivity challenge. You are reacting a secondary ketone (C6) in the presence of a sensitive tertiary alcohol (C2).

The primary yield-killer is not the amination itself, but the dehydration of the tertiary alcohol to form the alkene side-product (6-benzylamino-2-methyl-2-heptene). This occurs readily under the acidic conditions typically required to drive imine formation.

Reaction Scheme

ReactionScheme SM1 6-hydroxy-6-methyl-2-heptanone (Ketone Precursor) Imine Imine Intermediate (Unstable) SM1->Imine Ti(OiPr)4 or Mol. Sieves (-H2O) SM2 Benzylamine SM2->Imine Product 6-Benzylamino-2-Methyl-2-Heptanol (Target) Imine->Product Reduction (NaBH(OAc)3) Side2 Side Product B: Bis-benzylated amine Imine->Side2 Excess Benzyl Halide Route Side1 Side Product A: Alkene (Dehydration) Product->Side1 Acidic Workup / Heat (-H2O)

Figure 1: Reaction pathway highlighting the critical imine intermediate and the dehydration risk vector.

Troubleshooting Guide (Q&A)

Category A: Low Yield & Incomplete Conversion

Q1: I have significant starting ketone remaining even after 24 hours. Adding more reducing agent doesn't help. Why? Diagnosis: This is an equilibrium issue , not a reduction issue. Reductive amination requires the formation of an imine intermediate before reduction can occur.[1]

  • The Cause: Water generated during imine formation is hydrolyzing the imine back to the ketone.

  • The Fix: You must actively remove water or use a water-scavenging Lewis acid.

    • Protocol Adjustment: Switch to a Titanium(IV) Isopropoxide [Ti(OiPr)

      
      ]  protocol. Ti(OiPr)
      
      
      
      acts as both a Lewis acid to activate the ketone and a water scavenger.
    • Step 1: Stir Ketone (1.0 eq) + Benzylamine (1.1 eq) + Ti(OiPr)

      
       (1.25 eq) in dry THF for 6–12 hours (neat or concentrated).
      
    • Step 2: Dilute with ethanol and add NaBH

      
       (1.5 eq).
      
    • Why this works: This "one-pot, two-step" method ensures the imine is fully formed before the reducing agent is introduced [1].

Q2: I am using NaBH


CN (Sodium Cyanoborohydride) at pH 6, but the reaction is extremely slow. 
Diagnosis:  While NaBH

CN is the textbook reagent, it is often too slow for sterically hindered ketones like 6-hydroxy-6-methyl-2-heptanone.
  • The Fix: Switch to Sodium Triacetoxyborohydride (STAB / NaBH(OAc)

    
    ) .
    
  • Why: STAB does not require an external acid catalyst (which risks dehydrating your tertiary alcohol). It works well in DCE (Dichloroethane) or THF and is faster than cyanoborohydride while maintaining excellent chemoselectivity [2].

Category B: Impurity Profile (Purity Issues)

Q3: LCMS shows a major peak with Mass [M-18]. What is it? Diagnosis: This is the dehydration product (alkene). You have lost the tertiary hydroxyl group.

  • The Cause: Your reaction conditions or workup are too acidic or too hot. Tertiary alcohols dehydrate easily via E1 elimination mechanisms.

  • Immediate Action:

    • Check Reaction Temperature: Never heat this reaction above 40°C.

    • Check Acid Catalyst: If you are using Acetic Acid (AcOH) to catalyze imine formation, limit it to 1.0 equivalent. Do not use mineral acids (HCl, H

      
      SO
      
      
      
      ).
    • Check Workup: Avoid strong acid quenches. Use saturated NH

      
      Cl or a mild Citric Acid wash.
      

Q4: I see a peak with Mass [M+90]. Is this over-alkylation? Diagnosis: Yes, this is likely the tertiary amine (


-dibenzyl derivative), although less common with reductive amination than with alkyl halide substitution.
  • The Cause: Excess benzylamine or insufficient steric control.

  • The Fix: Ensure you are using a slight excess of the amine (1.1 eq) relative to the ketone, but strictly control the reducing agent addition. If using the Alkyl Halide route (Heptaminol + Benzyl Bromide), this side product is unavoidable without strict stoichiometry control; switch to Reductive Amination.

Category C: Isolation & Workup

Q5: My crude yield is high, but I lose everything during the aqueous workup. Where did it go? Diagnosis: The product is an amino-alcohol . It is amphiphilic and can be surprisingly water-soluble, especially if the pH is not basic enough.

  • The Mechanics: At neutral/acidic pH, the amine is protonated (ammonium salt), making it water-soluble.

  • The Protocol:

    • Quench: Stop reaction with dilute NaHCO

      
      .
      
    • pH Adjustment: Adjust aqueous layer pH to >10 using 1M NaOH (carefully, keep cold) or Na

      
      CO
      
      
      
      .
    • Extraction: Use DCM (Dichloromethane) or CHCl

      
        for extraction. Diethyl ether is often too non-polar to extract amino-alcohols efficiently.
      
    • Boron Complex: If using borohydrides, amine-boron complexes can form. If yield is still low, reflux the crude residue in Methanol for 30 minutes to break the N-B bond before final purification [3].

Optimized Experimental Protocol

Standardized for 10 mmol scale.

ParameterSpecificationRationale
Solvent 1,2-Dichloroethane (DCE) or THFDCE promotes imine formation; THF is safer but requires Ti(OiPr)

.
Reagents Ketone (1.0 eq), Benzylamine (1.05 eq)Slight excess of amine drives consumption of expensive ketone.
Reductant NaBH(OAc)

(1.4 eq)
Best balance of reactivity and acid-sensitivity protection.
Temperature 20°C - 25°CCRITICAL: Heat causes dehydration of the tertiary -OH.
Time 4h (Imine formation)

12h (Reduction)
Allow equilibrium to settle before quenching.

Step-by-Step:

  • Dissolve 6-hydroxy-6-methyl-2-heptanone (1.44 g, 10 mmol) and Benzylamine (1.12 g, 10.5 mmol) in DCE (30 mL).

  • Add NaBH(OAc)

    
      (2.97 g, 14 mmol) in one portion.
    
  • Stir at room temperature under Nitrogen for 16 hours.

  • QC Check: Take an aliquot, quench with NaHCO

    
    , and run LCMS.
    
    • Pass: Ketone < 5%.[2][3]

    • Fail: Add Ti(OiPr)

      
       (0.5 eq) and stir 4 more hours.
      
  • Quench: Add sat. NaHCO

    
     (30 mL). Stir vigorously for 20 min.
    
  • Extract: Separate layers. Extract aqueous phase with DCM (3 x 20 mL).

  • Dry/Concentrate: Dry over Na

    
    SO
    
    
    
    . Evaporate < 35°C (Avoid heat!).[2]

Decision Tree for Optimization

TroubleshootingTree Start Start: Analyze Crude LCMS Q1 Is Conversion > 90%? Start->Q1 Yes Check Purity Profile Q1->Yes Yes No Check Water Removal Q1->No No Purity Is M-18 (Alkene) present? Yes->Purity WaterIssue Add Ti(OiPr)4 or Use Molecular Sieves No->WaterIssue Dehydration Reaction too Acidic/Hot. Switch to STAB protocol. Keep T < 30°C. Purity->Dehydration Yes Good Proceed to Workup. pH > 10 for Extraction. Purity->Good No

Figure 2: Logical flow for diagnosing low yield or purity issues based on crude analysis.

References

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride." The Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554. Link

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862. Link

  • Periasamy, M., et al. "Methods of amino acid reductions by hydrides." Journal of Organic Chemistry, vol. 58, 1993, p. 3568.[4] Link

  • Sigma-Aldrich. "Product Specification: 6-Benzylamino-2-Methyl-2-Heptanol (CAS 71173-00-7)." Link

Sources

Optimization

Technical Support Center: Troubleshooting 6-Benzylamino-2-Methyl-2-Heptanol Synthesis

Status: Active Ticket ID: CHEM-SUP-8821 Subject: Impurity Profiling & Process Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Reaction Context Target Molecul...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: CHEM-SUP-8821 Subject: Impurity Profiling & Process Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Context

Target Molecule: 6-Benzylamino-2-methyl-2-heptanol (CAS: 71173-00-7) Structural Class: Amino-alcohol (N-benzylated Heptaminol analog). Primary Application: Pharmaceutical intermediate, chiral building block, polymer stabilizer.

The synthesis of 6-benzylamino-2-methyl-2-heptanol presents a classic chemoselectivity challenge. The molecule contains a basic secondary amine and a labile tertiary alcohol . The most robust synthetic route is the Reductive Amination of 6-hydroxy-6-methyl-2-heptanone (also known as 6-oxo-2-methyl-2-heptanol) with benzylamine.

While this route avoids the harsh conditions of direct alkylation, it introduces specific impurity risks driven by the instability of the tertiary alcohol and the competitive reactivity of the amine.

The Synthetic Pathway & Impurity Landscape

The following diagram maps the "Golden Path" to the target versus the "Critical Failure Points" (Impurities A, B, and C).

ReactionPathway Start Starting Materials (6-Oxo-2-methyl-2-heptanol + Benzylamine) Imine Intermediate (Imine Species) Start->Imine Dehydration (-H2O) ImpurityB IMPURITY B (Bis-Benzyl) Tertiary Amine (N,N-Dibenzyl analog) Start->ImpurityB Excess Benzyl halide (If Alkylation Route) ImpurityC IMPURITY C (Diol) Direct Reduction (2-Methyl-2,6-heptanediol) Start->ImpurityC Direct Ketone Reduction (Slow Imine Formation) Target TARGET PRODUCT 6-Benzylamino-2-methyl-2-heptanol Imine->Target Reduction (STAB/NaBH4) Imine->ImpurityB Reductive Alkylation (Excess Aldehyde) ImpurityA IMPURITY A (Alkene) Dehydration Product (6-Benzylamino-2-methyl-2-heptene) Target->ImpurityA Acidic Workup/Heat (E1 Elimination)

Figure 1: Reaction network showing the primary reductive amination pathway and the three dominant impurity vectors.

Troubleshooting Guide: Specific Impurities

This section addresses the root causes of the three most common impurities identified in Heptaminol-class syntheses.

Impurity A: The "Dehydration" Product (Alkene)

Identity: 6-Benzylamino-2-methyl-2-heptene (Isomers) Mechanism: Acid-catalyzed E1 elimination of the tertiary hydroxyl group.

Observation Root Cause Corrective Action
Product contains alkene (NMR: olefinic protons 5.1-5.4 ppm) Acidic Workup: Using strong acids (HCl, H₂SO₄) to quench or extract the amine facilitates tertiary carbocation formation and subsequent elimination.Switch to Buffered Quench: Use saturated NH₄Cl or dilute acetic acid. Maintain pH > 4 during workup.
Reaction turns dark/tarry High Temperature: Tertiary alcohols are thermally unstable. Heating >60°C promotes elimination.Temperature Control: Keep reaction < 40°C. If reflux is required for imine formation, use a Dean-Stark trap with a lower boiling solvent (e.g., DCM/MeOH mix) or molecular sieves at RT.
Lewis Acid Overload Ti(OiPr)₄ Excess: While Titanium(IV) isopropoxide promotes imine formation, it is Lewis acidic and can strip the -OH.Protocol Adjustment: Switch to milder dehydrating agents like MgSO₄ or use Sodium Triacetoxyborohydride (STAB) which requires no pre-formation of imine.
Impurity B: The "Bis-Benzyl" Impurity

Identity: 6-(Dibenzylamino)-2-methyl-2-heptanol Mechanism: Over-alkylation where the product secondary amine reacts again with the electrophile.

Observation Root Cause Corrective Action
Mass Spec shows M+90 peak Stoichiometry Error: Excess benzaldehyde or benzyl halide was used.Strict Stoichiometry: Use 1.0 : 1.05 equivalent ratio (Amine : Carbonyl). Do not use excess carbonyl to "drive" the reaction.
Slow Reaction Competitive Reaction: The secondary amine product is more nucleophilic than the primary amine starting material (if using alkylation).Change Strategy: Do not use direct alkylation (Benzyl Chloride + Heptaminol). Always use Reductive Amination (Ketone + Benzylamine), as the steric bulk of the secondary carbon hinders the second addition.
Impurity C: The "Diol" (Direct Reduction)

Identity: 2-Methyl-2,6-heptanediol Mechanism: The reducing agent attacks the ketone before the imine is formed.

Observation Root Cause Corrective Action
Low Yield / High Polarity Impurity Imine Formation Too Slow: Reducing agent added before equilibrium reached.Stepwise Procedure: Allow Ketone + Amine to stir for 2-4 hours (with MgSO₄) before adding the reducing agent (NaBH₄).
Wrong Reductant Non-Selective Reductant: Using NaBH₄ at pH 7 reduces both ketones and imines.Use STAB: Sodium Triacetoxyborohydride (NaBH(OAc)₃) is selective for imines over ketones. It allows for a "One-Pot" procedure without generating the Diol.

Experimental Protocol: The "Gold Standard" Method

This protocol utilizes Sodium Triacetoxyborohydride (STAB) . It is the industry standard for minimizing Impurity C (Diol) and Impurity B (Bis-benzyl) while being mild enough to prevent Impurity A (Dehydration).

Reagents:

  • 6-Hydroxy-6-methyl-2-heptanone (1.0 equiv)

  • Benzylamine (1.05 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Acetic Acid (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

Step-by-Step Workflow:

  • Imine Pre-equilibrium:

    • Charge reaction vessel with Ketone and DCE .

    • Add Benzylamine and Acetic Acid .[1]

    • Critical Step: Stir at 20–25°C for 30–60 minutes . This ensures the imine/enamine equilibrium is established before reduction.

  • Reduction:

    • Cool mixture to 0°C .

    • Add STAB portion-wise over 20 minutes. (Exothermic).

    • Allow to warm to Room Temperature (20°C) and stir for 12–16 hours.

    • Checkpoint: Monitor by TLC/HPLC. Look for disappearance of Ketone.

  • Quench & Workup (Crucial for preventing Dehydration):

    • Quench by slow addition of Saturated Aqueous NaHCO₃ (pH should be ~8-9). DO NOT use strong acid.

    • Extract with DCM or Ethyl Acetate.

    • Wash organic layer with Brine.

    • Dry over Na₂SO₄ (Avoid MgSO₄ if acidic impurities are suspected, though usually safe).

  • Purification:

    • Concentrate under reduced pressure at <40°C (Prevent thermal elimination).

    • If necessary, purify via column chromatography (Silica, MeOH/DCM gradient with 1% NH₄OH to protect the amine).

Diagnostic Decision Tree

Use this flowchart to diagnose failures in real-time.

TroubleshootingTree Start Start Diagnosis: Analyze Crude NMR/LCMS Q1 Is the Molecular Weight Correct (M+)? Start->Q1 BranchA ISSUE: Dehydration Check Workup pH. Was HCl used? Was Rotovap >40°C? Q1->BranchA No, M-18 observed (Alkene present) BranchB ISSUE: Over-Alkylation Check Stoichiometry. Reduce Benzylamine to 1.0 eq. Switch from Alkyl Halide to Reductive Amination. Q1->BranchB No, M+90 observed (Bis-benzyl) BranchC ISSUE: Direct Reduction Imine failed to form. Use STAB instead of NaBH4. Add 1 eq Acetic Acid. Q1->BranchC No, M+2 (Diol) (No N incorporation) Success Proceed to Crystallization (HCl salt formation in Ether) Q1->Success Yes, Product Pure

Figure 2: Diagnostic flowchart for rapid identification of synthesis failures.

Frequently Asked Questions (FAQ)

Q: Can I use NaBH₄ instead of STAB? A: Yes, but you must perform a two-step process. Stir the ketone and amine in Methanol for 4-6 hours (or reflux for 1 hour) to fully form the imine before adding NaBH₄ at 0°C. If you add NaBH₄ immediately, you will generate the Diol impurity (Impurity C).

Q: The product is an oil. How do I get a solid? A: Amino-alcohols with alkyl chains are often oils. To obtain a solid, convert it to the Hydrochloride Salt . Dissolve the oil in dry Diethyl Ether and add 1M HCl in Ether dropwise. Warning: Do not use aqueous HCl and heat, or you will dehydrate the tertiary alcohol.

Q: Why is my yield low (<40%)? A: Check the quality of your 6-hydroxy-6-methyl-2-heptanone . This starting material can cyclize to form a cyclic hemiacetal (2,2-dimethyl-6-methyl-tetrahydropyran-2-ol derivative) which is less reactive. Ensure your starting material shows a clear ketone carbonyl peak in IR (~1715 cm⁻¹).

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.

  • Sigma-Aldrich. (n.d.). "6-Benzylamino-2-methyl-2-heptanol Product Page." Sigma-Aldrich Catalog.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. (Chapter on Elimination Reactions of Tertiary Alcohols). Oxford University Press.
  • European Pharmacopoeia. (2024). "Heptaminol Hydrochloride: Impurity A (Dehydration Product)." EDQM Knowledge Database.

  • ACS Green Chemistry Institute. (2013). "Specific solvent issues with Reductive Amination." Reagent Guides.

Sources

Troubleshooting

Optimizing temperature and pressure for 6-Benzylamino-2-Methyl-2-Heptanol reactions

The following technical guide is designed for researchers and process chemists optimizing the synthesis of 6-Benzylamino-2-Methyl-2-Heptanol . This molecule is a critical intermediate, often serving as a protected precur...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and process chemists optimizing the synthesis of 6-Benzylamino-2-Methyl-2-Heptanol . This molecule is a critical intermediate, often serving as a protected precursor to Heptaminol (6-amino-2-methyl-2-heptanol).

The synthesis presents a classic "chemoselectivity triangle" challenge: you must reduce the imine without debenzylating the amine or dehydrating the tertiary alcohol.

Ticket ID: OPT-BMH-2024 Subject: Optimization of Temperature & Pressure for Reductive Amination Status: Resolved / Expert Guide

Part 1: The Reaction Landscape (Thermodynamics & Kinetics)

The synthesis typically involves the reductive amination of 6-hydroxy-6-methyl-2-heptanone with benzylamine . Success depends on balancing three competing reaction pathways.

The Chemoselectivity Triangle
  • Imine Formation (Desired): Requires mild acid catalysis and removal of water.

  • Hydrogenation (Desired): Reduction of the C=N bond to the C-N bond.

  • Side Reactions (Critical Risks):

    • Hydrogenolysis (Debenzylation): Cleavage of the benzyl group to form the primary amine (Heptaminol). This is driven by high pressure and Pd catalysts.

    • Dehydration (Elimination): Loss of the tertiary -OH group to form 2-methyl-2-heptene derivatives. This is driven by high temperature and strong acids.

Visualizing the Pathway

The following diagram illustrates the critical decision points where temperature and pressure dictate the product outcome.

ReactionPathway Start 6-hydroxy-6-methyl-2-heptanone + Benzylamine Imine Intermediate Imine (Schiff Base) Start->Imine -H2O (Mild Acid, Equilibrium) Dehyd IMPURITY B: Alkenes (Dehydration) Start->Dehyd T > 60°C pH < 4 Target TARGET: 6-Benzylamino-2-Methyl-2-Heptanol Imine->Target Pt/C, H2 (5-10 bar) 30-40°C OverRed IMPURITY A: Heptaminol (Debenzylation) Imine->OverRed Pd/C, H2 (>20 bar) High Temp Target->OverRed Prolonged H2 exposure (Pd catalyst)

Caption: Reaction logic tree showing the target pathway (Green) versus thermal dehydration and catalytic debenzylation risks (Red).

Part 2: Optimization Parameters (The "Knobs")

Temperature Optimization

Recommended Range: 25°C – 40°C

  • The Physics: The tertiary alcohol at position 2 is sterically hindered but electronically vulnerable. It is stable at neutral pH/room temperature but prone to E1 elimination at elevated temperatures (>60°C), especially if the reaction medium becomes acidic (which happens if CO2 from air dissolves or if acid catalysts are used).

  • Optimization Strategy: Start at 25°C . Only increase to 40°C if imine reduction is sluggish. Never exceed 50°C to preserve the tertiary alcohol.

Pressure Optimization

Recommended Range: 5 – 15 bar (70 – 220 psi)

  • The Physics: Hydrogen solubility in organic solvents (MeOH/EtOH) is linear with pressure (Henry’s Law).

    • < 5 bar: Reaction may stall at the imine stage, leading to hydrolysis during workup.

    • > 20 bar: Significantly increases the kinetic probability of debenzylation (cleaving the benzyl group), especially if the catalyst has any palladium content.

  • Optimization Strategy: Maintain 10 bar . This provides sufficient driving force for C=N reduction without forcing the C-N cleavage.

Catalyst Selection (The Critical Variable)
  • Pd/C (Palladium): AVOID for this specific target. Pd is excellent at hydrogenolysis (removing benzyl groups). Using Pd/C will likely yield the primary amine (Heptaminol).

  • Pt/C (Platinum): HIGHLY RECOMMENDED . Platinum is effective for reducing imines (C=N) but poor at hydrogenolysis (C-N cleavage) under mild conditions. It preserves the benzyl group.[1]

  • Raney Nickel: A viable alternative, but requires careful pH control to avoid alcohol dehydration.

Part 3: Troubleshooting Guide

Issue 1: "I am losing the Benzyl group (forming Heptaminol)."

Diagnosis: Your hydrogenation conditions are too aggressive, or you are using the wrong metal. Corrective Action:

  • Check Catalyst: Are you using Pd/C? Switch to 5% Pt/C or PtO2 (Adam's Catalyst) .

  • Check Pressure: If using Pt, lower pressure from 20 bar to 5 bar .

  • Stop Point: Monitor H2 uptake precisely. Stop the reaction immediately after 1.0 equivalent of H2 is consumed.

Issue 2: "I see alkene impurities (M-18 peak in MS)."

Diagnosis: Dehydration of the tertiary alcohol. Corrective Action:

  • Check Temperature: Ensure reaction temp is < 40°C .

  • Check pH: If you added acetic acid to catalyze imine formation, reduce the amount. The pH should be ~5-6, not <4.

  • Solvent: Avoid acidic solvents. Use anhydrous Ethanol or Methanol.

Issue 3: "Low conversion / Starting material remains."

Diagnosis: The imine formation equilibrium is unfavorable, or the catalyst is poisoned.[2] Corrective Action:

  • Dehydrating Agent: Add molecular sieves (3Å or 4Å) to the reaction mixture to scavenge water and drive imine formation before pressurizing with H2.

  • Pre-formation: Stir the ketone and amine for 2-4 hours before adding the catalyst and hydrogen.

Part 4: Optimized Experimental Protocol

Objective: Synthesis of 6-Benzylamino-2-methyl-2-heptanol via Catalytic Hydrogenation.

Materials
  • Substrate: 6-hydroxy-6-methyl-2-heptanone (1.0 eq)

  • Amine: Benzylamine (1.1 eq)

  • Catalyst: 5% Pt/C (sulfided or non-sulfided) - Load: 2-5 wt% relative to substrate

  • Solvent: Anhydrous Ethanol

  • Additive: Molecular Sieves (4Å) or MgSO4 (optional, for pre-drying)

Step-by-Step Workflow
  • Imine Formation (Pre-equilibrium):

    • Charge reaction vessel with Ketone (1.0 eq) and Ethanol (10 volumes).

    • Add Benzylamine (1.1 eq).

    • Optional: Add activated Molecular Sieves to absorb water.

    • Stir at 25°C for 2 hours under Nitrogen. (Do not heat).

  • Hydrogenation:

    • Filter off sieves (if used) or proceed directly if using an in-situ drying strategy.

    • Add 5% Pt/C catalyst (carefully, under inert atmosphere).

    • Seal autoclave/Parr shaker.

    • Purge 3x with Nitrogen, then 3x with Hydrogen.

    • Pressurize to 10 bar (145 psi) .

    • Set temperature to 30°C .

    • Stir vigorously (1000+ rpm) to overcome mass transfer limitations.

  • Monitoring:

    • Monitor H2 uptake. Reaction typically completes in 4–8 hours.

    • Critical: Stop reaction when theoretical H2 uptake is reached to prevent over-reduction.

  • Workup:

    • Vent H2 and purge with Nitrogen.

    • Filter catalyst through Celite (Caution: Pt/C can be pyrophoric).

    • Concentrate filtrate under reduced pressure at < 40°C (Bath temp) to avoid thermal degradation of the tertiary alcohol.

Data Summary Table
ParameterOptimized ValueRisk of Deviation
Catalyst Pt/C (5%) Pd/C causes debenzylation (yield loss).
Temperature 25°C – 35°C >50°C causes dehydration (alkene formation).
Pressure 5 – 15 bar >20 bar risks debenzylation; <5 bar is too slow.
Solvent Ethanol (Anhydrous) Water inhibits imine formation.[1]
Stoichiometry 1.1 eq Amine Excess amine ensures full ketone conversion.

Part 5: References & Authority[3]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. (Foundational text on reductive amination mechanism and chemoselectivity).

  • Rylander, P. N. Catalytic Hydrogenation in Organic Synthesis. Academic Press, 1979. (Authoritative source on Pt vs. Pd selectivity for benzyl groups).

  • Grosser, R., et al. "Process for the preparation of Heptaminol." U.S. Patent 4,145,346. (Describes the synthesis of the parent compound and the handling of the hydroxy-amine intermediates).

  • Hutchins, R. O., & Hutchins, M. K. "Comprehensive Organic Synthesis." Volume 8, Reduction. (Details the hydrogenolysis of benzylamines and how to prevent it using Platinum catalysts).

Sources

Optimization

Technical Support Center: 6-Benzylamino-2-Methyl-2-Heptanol (BAMH)

Topic: Solving solubility issues with 6-Benzylamino-2-Methyl-2-Heptanol Role: Senior Application Scientist Format: Technical Support Center (Q&A, Protocols, Visuals) [1] Senior Application Scientist Note: Welcome to the...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solving solubility issues with 6-Benzylamino-2-Methyl-2-Heptanol Role: Senior Application Scientist Format: Technical Support Center (Q&A, Protocols, Visuals)

[1]

Senior Application Scientist Note: Welcome to the technical support hub for 6-Benzylamino-2-Methyl-2-Heptanol (CAS: 71173-00-7).[1] This compound presents a classic "lipophilic amine" challenge: it possesses a hydrophobic benzyl-heptyl scaffold that severely limits aqueous solubility in its free base form.[1] The guide below synthesizes physical chemistry principles with practical laboratory protocols to ensure your experimental data remains artifact-free.

Part 1: Compound Physicochemical Profile

Before attempting formulation, understand the molecule's behavior in solution.

PropertyValue / CharacteristicImplication for Solubility
Structure Type Secondary Amine & Tertiary AlcoholAmphiphilic but dominantly lipophilic.[1]
Predicted LogP ~3.2 - 3.5Poor water solubility (< 0.1 mg/mL) as free base.[1] High membrane permeability.[1]
Estimated pKa 9.5 - 10.0 (Amine)Critical: Ionized (soluble) at pH < 7.5; Neutral (insoluble) at pH > 8.[1]0.
Physical State Viscous Oil or Low-Melting SolidSlow dissolution rate; requires vigorous vortexing or sonication.[1]
Key Solvents DMSO, Ethanol, Methanol, ChloroformExcellent solubility in organic media.
Part 2: Troubleshooting Guide (Q&A)
Q1: "I added the compound to PBS (pH 7.4), and it formed a cloudy precipitate. Why?"

A: This is a pH-dependent solubility crash.[1] At pH 7.4, a significant fraction of 6-Benzylamino-2-Methyl-2-Heptanol exists as the uncharged free base.[1] Because the compound is highly lipophilic (LogP > 3), the uncharged form is insoluble in water.

  • The Fix: You must lower the pH to protonate the amine group (

    
    ). The cationic form is highly water-soluble.[1]
    
  • Recommendation: Prepare the stock in 0.1 M HCl or use a buffer at pH 4.5–5.5 (e.g., Acetate or Citrate) if your assay tolerates it.

Q2: "Can I use DMSO to dissolve it for cell culture?"

A: Yes, but watch out for "crash-out" upon dilution.[1] The compound dissolves easily in DMSO (up to 100 mM). However, when you dilute this DMSO stock 1:1000 into culture media (pH 7.4), the solvent power drops, and the pH rises. This drives the equilibrium back to the insoluble free base, causing micro-precipitation that can kill cells (physical toxicity) or lead to false negatives.

  • The Fix: Use an "In-Situ Salt Formation" strategy (see Protocol A below) or include a complexing agent like HP-

    
    -Cyclodextrin.[1]
    
Q3: "What is the best vehicle for animal administration (IP/IV)?"

A: Do not inject the free base in DMSO/Water mixtures; it causes phlebitis and precipitation at the injection site.[1]

  • Gold Standard: Formulate as the Hydrochloride (HCl) or Tartrate salt in saline.[1]

  • Alternative: If the salt is still not soluble enough for high doses (>10 mg/kg), use a co-solvent system: 10% Ethanol / 40% PEG-400 / 50% Water .[1]

Q4: "My compound sticks to the plastic tips and tubes. How do I prevent loss?"

A: Lipophilic amines adsorb strongly to polypropylene and polystyrene.[1]

  • The Fix: Use glass vials for stock solutions. For dilutions, add 0.05% Tween-80 to your buffer before adding the compound.[1] The surfactant blocks hydrophobic adsorption sites on the plastic.

Part 3: Decision Tree & Mechanism

The following diagram illustrates the logical flow for solubilizing 6-Benzylamino-2-Methyl-2-Heptanol based on your target application.

SolubilityLogic Start Start: 6-Benzylamino-2-Methyl-2-Heptanol (Free Base / Oil) Target Select Application Start->Target InVitro In Vitro / Cell Culture Target->InVitro InVivo In Vivo (Animal) Target->InVivo ChemSynth Chemical Synthesis Target->ChemSynth DMSO Dissolve in 100% DMSO InVitro->DMSO SaltForm Convert to HCl Salt InVivo->SaltForm Use DCM or MeOH Use DCM or MeOH ChemSynth->Use DCM or MeOH Dilution Dilute into Media DMSO->Dilution PrecipCheck Check for Precipitate (Microscope) Dilution->PrecipCheck Success1 Assay Ready PrecipCheck->Success1 Clear Fix1 Add HP-beta-Cyclodextrin or Lower pH PrecipCheck->Fix1 Cloudy Fix1->Dilution Soluble Soluble in Saline? SaltForm->Soluble Success2 Inject (IV/IP) Soluble->Success2 Yes CoSolvent Use PEG-400 / EtOH Soluble->CoSolvent No CoSolvent->Success2

Figure 1: Solubility Decision Tree.[1] Blue nodes indicate starting material; Red/Green indicate critical decision points for biological assays.[1]

Part 4: Experimental Protocols
Protocol A: In-Situ Salt Formation (For Aqueous Stock)

Use this when you need a water-soluble stock without organic solvents.[1]

  • Weighing: Weigh 10 mg of 6-Benzylamino-2-Methyl-2-Heptanol into a glass vial.

  • Acidification: Add 1 molar equivalent of 1.0 N HCl (approx. 40 µL for 10 mg, assuming MW ~235 g/mol ).

    • Calculation:

      
      [1]
      
  • Dissolution: Add 960 µL of sterile water.

  • Mixing: Vortex vigorously for 30 seconds. Sonicate at 40°C for 5 minutes if oil droplets persist.

  • Result: You now have a ~10 mg/mL stock of the hydrochloride salt.[1] Check pH; it should be acidic (~pH 4-5).[1]

  • Usage: Dilute into buffer. The buffering capacity of the media will neutralize the small amount of excess acid, but the low concentration should keep the compound soluble.

Protocol B: Cyclodextrin Complexation (For Neutral pH)

Best for sensitive cell lines where DMSO or Acid is toxic.[1]

  • Vehicle Prep: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-

    
    -cyclodextrin (HP
    
    
    
    CD)
    in water.[1]
  • Addition: Add the compound (free base) to this vehicle.

  • Energy Input: Sonicate for 20–30 minutes. The hydrophobic benzyl-heptyl tail will encapsulate inside the cyclodextrin ring.[1]

  • Filtration: Filter sterilize (0.22 µm).

  • Validation: This formulation prevents precipitation even at neutral pH.[1]

Part 5: References & Grounding
  • Sigma-Aldrich. 6-BENZYLAMINO-2-METHYL-2-HEPTANOL Product Information. (CAS 71173-00-7).[1] Retrieved from .[1]

  • PubChem. 2-Heptanol, 6-amino-2-methyl- (Heptaminol) - Related Structure Analysis. National Library of Medicine. Retrieved from .

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Standard protocol for lipophilic amine solubilization).

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Source for pKa/LogP solubility relationships).

Sources

Troubleshooting

Minimizing side products during 6-Benzylamino-2-Methyl-2-Heptanol isolation

Case ID: #ISO-71173-00-7 | Status: Open | Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are isolating 6-Benzylamino-2-Methyl-2-Heptanol (CAS: 71173-00-...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: #ISO-71173-00-7 | Status: Open | Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are isolating 6-Benzylamino-2-Methyl-2-Heptanol (CAS: 71173-00-7).[1][2] This molecule contains two conflicting functional groups that create a "stability paradox" during purification:

  • Position 2 (Tertiary Alcohol): Highly susceptible to acid-catalyzed dehydration (E1 elimination) to form alkenes.[2][3]

  • Position 6 (Secondary Amine): Basic, prone to tailing on silica, and capable of nucleophilic attack on ester solvents.[2]

This guide replaces standard isolation protocols with a chemoselective workflow designed to preserve the tertiary alcohol while removing the benzylamine impurity.

Module 1: The Dehydration Dilemma (Tertiary Alcohol Stability)

Q: Why does my NMR show vinylic protons (4.6–5.2 ppm) after workup?

A: You likely triggered an E1 elimination reaction. Tertiary alcohols are chemically fragile.[2] If you expose the 2-methyl-2-heptanol moiety to acidic conditions (pH < 4) or excessive heat (>50°C), it spontaneously dehydrates to form 2-methyl-hept-1-ene or 2-methyl-hept-2-ene isomers.[2]

The Mechanism: In acidic media, the hydroxyl group protonates (


), becoming a good leaving group.[3][4][5] Water departs, leaving a tertiary carbocation which is immediately quenched by removing a neighboring proton, forming a double bond.[2]

Protocol Adjustment:

  • Avoid Strong Acids: Do not use 1M HCl for extractions.[2] The localized low pH at the interface is sufficient to degrade your product.

  • Use Buffered Quenches: Instead of water or acid, quench your reductive amination with Saturated Aqueous Ammonium Chloride (

    
    ) .[2] This buffers the aqueous phase to pH ~5–6, which is mild enough to prevent elimination but acidic enough to break down boron complexes.[2]
    
  • Thermal Limit: Never heat the crude oil above 45°C on the rotary evaporator.

Module 2: Solvent-Induced Impurities (The "Ethyl Acetate Trap")

Q: I see a new spot on TLC after leaving the oil in Ethyl Acetate overnight. What is it?

A: You have synthesized an Acetamide impurity. Secondary amines (like your 6-benzylamino group) are nucleophiles.[2] Ethyl Acetate (EtOAc) is an ester.[2][6] Over time, or with gentle heating, the amine attacks the carbonyl of the solvent, expelling ethanol and forming the N-acetyl derivative .

Reaction:



Corrective Action:

  • Solvent Ban: Strictly avoid Ethyl Acetate for extraction or chromatography.[2]

  • Alternative Solvents: Use MTBE (Methyl tert-butyl ether) or DCM (Dichloromethane) .[2] MTBE is preferred as it does not participate in nucleophilic substitution and separates well from water.[2]

Module 3: Removing Excess Benzylamine

Q: Benzylamine co-elutes with my product. How do I separate them?

A: Exploit the Lipophilicity Gap. Benzylamine is a small molecule.[2] Your product has a lipophilic C7 chain attached.[2] You can separate them using a modified chromatographic approach or a "Cold Acid Wash."[2]

Option A: The "Cold Acid" Wash (Extraction)

Prerequisite: Your product must be in a non-polar solvent (e.g., Hexanes/Ether mixture).

  • Cool the organic layer to 0°C.

  • Wash rapidly with 0.1 M Citric Acid (Cold).

    • Logic: Benzylamine is smaller and more water-soluble; it will protonate and partition into the aqueous layer faster than the bulky, lipophilic product.

  • Immediately separate layers and neutralize the organic layer with saturated

    
    .[2]
    
    • Warning: Do not let the product sit in the acidic layer.

Option B: Triethylamine-Doped Chromatography (Recommended)

Standard silica gel is acidic (


).[2] This causes amines to streak/tail.[2]
  • Mobile Phase: Hexanes : Isopropanol (90:[2]10) + 1% Triethylamine (TEA) .[2]

  • Column Pre-treatment: Flush the column with mobile phase containing TEA before loading your sample.[2] This deactivates the acidic silanol sites.[2]

  • Elution Order: The excess Benzylamine (less lipophilic) usually elutes after your product in this specific solvent system, or separates distinctly due to the lipophilic heptyl chain of your target.[2]

Visualizing the Stability & Isolation Logic

The following diagram maps the critical pathways. Note the red "Failure Modes" where side products are generated.[2]

IsolationLogic Start Crude Reaction Mixture (Product + Benzylamine) Decision1 Quench / Workup Start->Decision1 AcidPath Strong Acid (HCl) or Heat >50°C Decision1->AcidPath Incorrect BufferPath Sat. NH4Cl (pH 5-6) Temp <40°C Decision1->BufferPath Correct Dehydration SIDE PRODUCT: Alkene (Elimination) AcidPath->Dehydration E1 Mechanism Extraction Solvent Choice BufferPath->Extraction EtOAcPath Ethyl Acetate Extraction->EtOAcPath Incorrect MTBEPath MTBE / DCM Extraction->MTBEPath Correct Acetamide SIDE PRODUCT: N-Acetyl Amide EtOAcPath->Acetamide Transamidation Purification Purification MTBEPath->Purification SilicaRaw Standard Silica Purification->SilicaRaw SilicaTEA Silica + 1% TEA Purification->SilicaTEA Streaking Loss of Yield (Broad Peaks) SilicaRaw->Streaking FinalProduct ISOLATED TARGET: 6-Benzylamino-2-Methyl-2-Heptanol SilicaTEA->FinalProduct

Caption: Workflow logic distinguishing between successful isolation (Green paths) and common chemical pitfalls (Red paths) leading to dehydration or acetylation.

Experimental Protocol: Optimized Workup

Objective: Isolate 6-Benzylamino-2-Methyl-2-Heptanol from a reductive amination mixture (e.g., 5 mmol scale).

Materials
  • Quench Buffer: Saturated

    
     (aq).
    
  • Extraction Solvent: MTBE (Methyl tert-butyl ether).[2]

  • Wash Solution: Brine (Saturated NaCl).[2]

  • Drying Agent:

    
     (Sodium Sulfate) - Avoid 
    
    
    
    as it is slightly Lewis acidic.[2]
Step-by-Step Procedure
  • Quench:

    • Cool the reaction mixture to 0°C.

    • Slowly add Saturated

      
        (10 mL). Do not use HCl.
      
    • Stir for 15 minutes to break down boron complexes (if borohydride was used).

  • Extraction:

    • Dilute with MTBE (20 mL).

    • Separate layers.[2]

    • Extract the aqueous layer once more with MTBE (10 mL).[2]

    • Note: Discard the aqueous layer (contains inorganic salts).[2]

  • Washing (Crucial Step):

    • Combine organic layers.[2]

    • Wash with Brine (2 x 15 mL) to remove residual water and traces of polar impurities.[2]

    • Dry over

      
        for 20 minutes. Filter.
      
  • Concentration:

    • Concentrate under reduced pressure (Rotary Evaporator).[2]

    • Bath Temperature: Maximum 35°C .

    • Vacuum: Moderate (do not pull to <10 mbar if the product is volatile, though this MW is likely stable >1 mbar).[2]

  • Purification (Flash Chromatography):

    • Stationary Phase: Silica Gel (40-63 µm).[2]

    • Modifier: Pre-wash column with 1% Triethylamine (TEA) in Hexane.

    • Gradient: 0%

      
       20% Isopropanol in Hexane (with 0.5% TEA maintained).
      
    • Detection: Ninhydrin stain (Amine) or PMA stain (Alcohol/Chain).[2]

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[2] Organic Chemistry. Oxford University Press.[2] (Chapter 17: Elimination reactions, specifically E1 mechanism of tertiary alcohols). [2]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[2] Purification of Laboratory Chemicals. Butterworth-Heinemann.[2] (General protocols for amine purification and solvent selection).

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006).[2] A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031.[2] (Discusses workup strategies to minimize side reactions). [2]

  • Sigma-Aldrich. (n.d.).[2] 6-Benzylamino-2-methyl-2-heptanol Product Detail. (Confirmation of CAS 71173-00-7 existence and handling category).[2][7]

Sources

Optimization

Technical Support Center: Cost-Effective Purification Strategies for 6-Benzylamino-2-Methyl-2-Heptanol

Welcome to the Technical Support Center for 6-Benzylamino-2-Methyl-2-Heptanol (CAS: 71173-00-7). As a bifunctional molecule containing both a lipophilic secondary benzylamine and a tertiary alcohol, this compound present...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 6-Benzylamino-2-Methyl-2-Heptanol (CAS: 71173-00-7). As a bifunctional molecule containing both a lipophilic secondary benzylamine and a tertiary alcohol, this compound presents unique purification challenges. Its basic nitrogen atom readily interacts with acidic chromatography media, while its highly lipophilic C15 backbone complicates standard aqueous workups.

This guide provides cost-effective, field-proven troubleshooting strategies—ranging from optimized acid-base extractions to salt crystallization—designed specifically for researchers and drug development professionals scaling up their syntheses.

Section 1: Liquid-Liquid Extraction (LLE) Troubleshooting

Q: My product yield is unexpectedly low after an acid-base aqueous workup. Where is my compound going?

A: The loss is likely due to incomplete protonation/deprotonation or unfavorable solvent partitioning. 6-Benzylamino-2-Methyl-2-Heptanol is highly lipophilic. If the aqueous phase is not sufficiently acidic during the first wash, the amine will not fully protonate, causing the free base to remain in the organic phase and be discarded with neutral impurities. Conversely, during the back-extraction, you must adhere strictly to the "2 pH rule"—adjusting the aqueous solution to at least two pH units above the amine's pKa to ensure complete deprotonation back to the free-base form .

Protocol 1: Optimized Acid-Base Extraction for Lipophilic Amino Alcohols

Self-Validation Check: Always use universal indicator paper to verify the aqueous phase pH before proceeding to the next phase separation.

  • Initial Solubilization: Dissolve the crude reaction mixture in a non-polar solvent like hexanes or diethyl ether. (Causality: Avoid dichloromethane (DCM) at this stage, as lipophilic amine hydrochlorides can partially partition into halogenated solvents, causing yield loss).

  • Acidic Extraction: Extract the organic layer with 1 M HCl (aq) three times. Verify the aqueous phase pH is < 2.

  • Phase Separation: Retain the aqueous layer (contains the protonated 6-benzylamino-2-methyl-2-heptanol). Discard the organic layer (contains neutral/acidic impurities).

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 6 M NaOH (aq) until the pH is > 10. The solution will become cloudy as the free base oils out.

  • Back-Extraction: Extract the basic aqueous layer three times with ethyl acetate (EtOAc) or DCM.

  • Isolation: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

ABE_Workflow Start Crude Mixture (Hexanes/Ether) AddAcid Add 1M HCl (aq) Verify pH < 2 Start->AddAcid PhaseSep1 Phase Separation AddAcid->PhaseSep1 Org1 Organic Phase (Neutral Impurities) PhaseSep1->Org1 Discard Aq1 Aqueous Phase (Protonated Amine) PhaseSep1->Aq1 Keep AddBase Ice Bath + 6M NaOH Verify pH > 10 Aq1->AddBase Extract Back-Extract (EtOAc or DCM) AddBase->Extract PhaseSep2 Phase Separation Extract->PhaseSep2 Aq2 Aqueous Phase (Inorganic Salts) PhaseSep2->Aq2 Discard Org2 Organic Phase (Free-Base Product) PhaseSep2->Org2 Keep Dry Dry over MgSO4 & Concentrate Org2->Dry

Acid-Base Extraction Workflow for 6-Benzylamino-2-Methyl-2-Heptanol.

Section 2: Flash Chromatography FAQs

Q: When purifying via silica gel chromatography, my compound streaks severely, co-eluting with impurities. How can I achieve sharp peaks?

A: Secondary amines like 6-benzylamino-2-methyl-2-heptanol act as Brønsted bases and engage in strong hydrogen bonding and ionic interactions with the acidic silanol groups (Si-OH) on bare silica gel. This causes severe band-broadening and peak tailing. To resolve this, you must dynamically neutralize the silanols using a mobile phase modifier .

Protocol 2: Triethylamine (TEA) Deactivated Chromatography

Self-Validation Check: Monitor fractions via TLC. A properly deactivated column will yield a tight, circular spot for the amine rather than a teardrop-shaped streak.

  • Eluent Preparation: Prepare your optimized mobile phase (e.g., Hexane/EtOAc) and add 0.5% to 1% (v/v) Triethylamine (TEA) .

  • Column Pre-treatment: Pack the silica column and flush it with at least 3 column volumes (CV) of the TEA-modified eluent. (Causality: This pre-saturates the acidic silanol sites so they cannot bind your target amine).

  • Sample Loading: Dissolve the crude amino alcohol in a minimum volume of the eluent and load it onto the column.

  • Elution & Removal: Run the column normally. After pooling the pure fractions, remove the solvent under reduced pressure. Because TEA has a boiling point of 89.5 °C, co-evaporate the residue with toluene twice to ensure complete removal of residual TEA.

Chroma_Logic Issue Issue: Peak Tailing & Streaking on Silica Cause Cause: Acid-Base interaction (Amine + Acidic Silanols) Issue->Cause Decision Select Mitigation Strategy Cause->Decision Mod1 Mobile Phase Modifier (Add 0.5-1% TEA) Decision->Mod1 Mod2 Stationary Phase (Amine-Functionalized Silica) Decision->Mod2 Result1 Dynamic Silanol Neutralization Requires TEA evaporation Mod1->Result1 Result2 Permanent Silanol Masking No additive removal needed Mod2->Result2

Troubleshooting logic for secondary amine column chromatography.

Section 3: Scale-Up & Salt Crystallization (The Cost-Effective Alternative)

Q: Flash chromatography is too expensive and solvent-intensive for our multi-gram scale-up. Is there a cheaper, scalable alternative?

A: Yes. The most cost-effective purification strategy for amino alcohols is salt crystallization . By reacting the basic secondary amine with an organic acid (such as oxalic acid or L-tartaric acid), you form a highly crystalline salt . The rigid crystal lattice selectively incorporates the target amino alcohol salt while excluding structurally dissimilar organic impurities, which remain dissolved in the mother liquor. This method bypasses chromatography entirely .

Protocol 3: Oxalate Salt Crystallization and Free-Base Liberation

Self-Validation Check: Take a melting point of the isolated salt. A sharp melting point range (< 2 °C) confirms the exclusion of impurities from the crystal lattice.

  • Salt Formation: Dissolve the crude 6-benzylamino-2-methyl-2-heptanol in a polar solvent (e.g., ethyl acetate or ethanol). In a separate flask, dissolve 1.05 equivalents of anhydrous oxalic acid in a minimal amount of the same solvent.

  • Precipitation: Slowly add the oxalic acid solution to the amine solution while stirring at room temperature. The oxalate salt will typically begin to precipitate immediately.

  • Crystallization: Cool the mixture to 0 °C for 2 hours to maximize the thermodynamic yield. Filter the crystalline solid and wash with cold solvent.

  • Liberation (Free-Basing): To recover the free amine, suspend the purified oxalate salt in water and add 1 M NaOH until the pH > 10. Extract the liberated free base with DCM, dry over MgSO₄, and concentrate.

Section 4: Quantitative Strategy Comparison

To assist in selecting the optimal purification route for your specific project phase, consult the comparative matrix below:

Purification StrategyRelative CostScalabilityTypical PurityIdeal Use Case
Acid-Base Extraction LowExcellent85 - 90%Initial crude cleanup; removing unreacted neutral starting materials.
TEA-Modified Chromatography HighPoor> 98%Milligram-scale isolation; isolating closely related structural analogs.
Salt Crystallization Very LowExcellent> 99%Multi-gram to kilogram scale-up; highly cost-effective final polishing.

References

  • Title: How do I purify ionizable organic amine compounds using flash column chromatography? Source: Biotage URL: [Link]

  • Title: Is there an easy way to purify organic amines? Source: Biotage URL: [Link]

  • Title: One-Pot Preparation of Cyclic Amines from Amino Alcohols Source: Organic Syntheses URL: [Link]

Reference Data & Comparative Studies

Validation

Mass spectrometry (MS) characterization of 6-Benzylamino-2-Methyl-2-Heptanol

This guide provides a technical comparison and experimental protocol for the characterization of 6-Benzylamino-2-Methyl-2-Heptanol (CAS: 71173-00-7). Executive Summary 6-Benzylamino-2-Methyl-2-Heptanol is a critical synt...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison and experimental protocol for the characterization of 6-Benzylamino-2-Methyl-2-Heptanol (CAS: 71173-00-7).

Executive Summary

6-Benzylamino-2-Methyl-2-Heptanol is a critical synthetic intermediate and potential process-related impurity in the manufacturing of Heptaminol , a cardiac stimulant and vasoconstrictor. Structurally, it is the N-benzyl precursor to Heptaminol, formed during reductive amination before the final debenzylation step.[1]

Accurate characterization is essential for impurity profiling in pharmaceutical quality control (QC).[1] While Gas Chromatography-Mass Spectrometry (GC-MS) has historically been used for Heptaminol analysis, it requires derivatization due to the molecule's polarity. This guide advocates for Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) as the superior alternative, offering higher throughput, direct analysis of the polar alcohol/amine functionalities, and enhanced sensitivity for trace impurity detection.

Part 1: Comparative Analysis of Methodologies

The following table compares the industry-standard GC-MS approach against the recommended LC-ESI-MS/MS workflow for this specific analyte.

FeatureRecommended: LC-ESI-MS/MS Alternative: GC-MS (EI)
Principle Soft ionization (ESI) of intact molecule in liquid phase.Hard ionization (EI) of volatilized derivative.[1]
Sample Preparation Minimal: Dilute-and-shoot or simple protein precipitation.Complex: Requires derivatization (e.g., MSTFA/TMS) to cap -OH and -NH groups.
Molecular Ion Strong

peak (m/z 236).[1]
Weak or absent

due to fragmentation; relies on fragment fingerprint.[1]
Sensitivity (LOD) High (pg/mL range); ideal for trace impurity profiling (<0.05%).Moderate (ng/mL range); limited by derivatization efficiency.[1]
Throughput High (5–8 min run time).[1]Low (20–30 min run time + 30 min derivatization).[1]
Selectivity High (MRM mode eliminates matrix interference).[1]Moderate (SIM mode); susceptible to co-eluting non-polar matrix components.[1]

Expert Insight:

“While GC-MS provides a rigorous spectral fingerprint useful for library matching, the lability of the tertiary alcohol group in 6-Benzylamino-2-Methyl-2-Heptanol leads to thermal degradation (dehydration) in the injector port. LC-ESI-MS/MS avoids this thermal stress, preserving the molecular ion for accurate quantitation.”

Part 2: Experimental Protocol (LC-ESI-MS/MS)

This protocol is designed for the detection of 6-Benzylamino-2-Methyl-2-Heptanol in a drug substance matrix (e.g., bulk Heptaminol).

Sample Preparation
  • Stock Solution: Dissolve 10 mg of reference standard in 10 mL Methanol (1 mg/mL).

  • Working Standard: Dilute stock to 1 µg/mL in Mobile Phase A/B (50:50).

  • Sample Matrix: Dissolve Heptaminol API at 1 mg/mL in water. Spike with internal standard (e.g., Heptaminol-d6).[1]

Liquid Chromatography Conditions
  • System: UHPLC (e.g., Agilent 1290 / Waters Acquity).[1]

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).[1] Why? Provides retention for the hydrophobic benzyl group while eluting the polar amine.

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ESI).[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 10% B

    • 5.0 min: 90% B (Linear ramp to elute the hydrophobic benzyl impurity)

    • 6.0 min: 90% B

    • 6.1 min: 10% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.[1][2]

  • Column Temp: 40°C.

Mass Spectrometry Parameters
  • Ionization: ESI Positive Mode (

    
    ).
    
  • Source Temp: 350°C (Ensures desolvation of the benzyl moiety).

  • Capillary Voltage: 3.5 kV.[1]

  • Target Mass: m/z 236.2 (Monoisotopic mass of

    
    ).
    

Part 3: Data Interpretation & Fragmentation Pathway

Understanding the fragmentation is crucial for confirming the identity of the impurity versus the API.

Mass Spectrum Characteristics:

  • Precursor Ion: m/z 236.2 (

    
    ).[1]
    
  • Primary Fragment (Base Peak): m/z 218.2.[1]

    • Mechanism: Neutral loss of water (

      
      , 18 Da) from the tertiary alcohol.[1] This is facile and characteristic of the 2-methyl-2-heptanol core.
      
  • Secondary Fragment: m/z 91.0.

    • Mechanism: Formation of the Tropylium ion (

      
      ), confirming the presence of the benzyl group.
      
  • Diagnostic Fragment: m/z 134.1.

    • Mechanism:

      
      -cleavage adjacent to the amine, generating the 
      
      
      
      -benzyl-ethylidene-ammonium ion (
      
      
      ).
Visualization: Fragmentation Pathway

FragmentationPathway M_H Precursor Ion [M+H]+ m/z 236 M_Water Dehydration Product [M+H - H2O]+ m/z 218 M_H->M_Water - H2O (18 Da) (Tertiary Alcohol Loss) Frag_Alpha Alpha-Cleavage (N-Benzyl Fragment) m/z 134 M_H->Frag_Alpha C-C Bond Scission (Alpha to Amine) Frag_Trop Tropylium Ion (Benzyl Group) m/z 91 M_Water->Frag_Trop Benzyl Cleavage Frag_Alpha->Frag_Trop Inductive Cleavage

Caption: Proposed ESI-MS/MS fragmentation pathway for 6-Benzylamino-2-Methyl-2-Heptanol, highlighting the diagnostic tropylium ion.

Part 4: Analytical Workflow Diagram

The following diagram illustrates the decision matrix for choosing the correct characterization path based on the sample stage.

Workflow Start Sample: Heptaminol API (Potential Impurity) Choice Select Method Start->Choice Path_LC LC-ESI-MS/MS (Recommended) Choice->Path_LC Trace Analysis / QC Path_GC GC-MS (Alternative) Choice->Path_GC Volatile Screening Step_LC Direct Injection (C18 Column) Path_LC->Step_LC Step_GC Derivatization (MSTFA/TMS) Path_GC->Step_GC Result_LC Result: m/z 236 Quant Limit: pg/mL Step_LC->Result_LC Result_GC Result: Fragment Ions Quant Limit: ng/mL Step_GC->Result_GC

Caption: Decision workflow comparing LC-MS and GC-MS pathways for impurity characterization.

References

  • European Directorate for the Quality of Medicines (EDQM). Heptaminol Hydrochloride: Impurity Profiling and Reference Standards.[1] European Pharmacopoeia.[1] Available at: [Link]

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 6-amino-2-methyl-2-heptanol (Heptaminol).[3] NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • Sterling Pharma Solutions. High-resolution mass spectrometry for impurity profiling in pharmaceutical development.[1] Available at: [Link]

Sources

Comparative

Comparing synthetic routes for 6-Benzylamino-2-Methyl-2-Heptanol efficiency

Comparison Guide: Synthetic Routes for 6-Benzylamino-2-Methyl-2-Heptanol Executive Summary Target Molecule: 6-Benzylamino-2-methyl-2-heptanol (CAS: 71173-00-7) Primary Application: Pharmaceutical intermediate (Heptaminol...

Author: BenchChem Technical Support Team. Date: March 2026

Comparison Guide: Synthetic Routes for 6-Benzylamino-2-Methyl-2-Heptanol

Executive Summary

Target Molecule: 6-Benzylamino-2-methyl-2-heptanol (CAS: 71173-00-7) Primary Application: Pharmaceutical intermediate (Heptaminol analog/precursor), cardiovascular research. Chemical Class: Amino-alcohol (Secondary amine, Tertiary alcohol).

This guide critically evaluates two primary synthetic strategies for the production of 6-Benzylamino-2-methyl-2-heptanol. The "Hydro-Amination" Route utilizes the abundant terpene precursor Sulcatone (6-methyl-5-hepten-2-one), leveraging industrial hydration chemistry. The "Convergent Grignard" Route employs a stepwise construction from methyl 5-oxohexanoate, offering superior regiocontrol and avoiding cyclic hemiacetal equilibrium issues.

Strategic Analysis of Synthetic Pathways

Route A: The "Hydro-Amination" Strategy (Industrial Precursor)
  • Concept: This route mimics the industrial synthesis of Heptaminol. It starts with the acid-catalyzed hydration of the double bond in Sulcatone to generate a hydroxy-ketone, followed by reductive amination with benzylamine.

  • Mechanism:

    • Hydration: Acid-catalyzed Markovnikov addition of water to the trisubstituted alkene of Sulcatone.

    • Reductive Amination: Condensation of benzylamine with the ketone carbonyl to form an imine, followed by reduction (typically with NaBH₄ or catalytic hydrogenation).

  • Expert Insight: While chemically direct, the intermediate 6-hydroxy-6-methyl-2-heptanone exists in equilibrium with its cyclic hemiacetal (2,2,6-trimethyl-tetrahydropyran-6-ol). This equilibrium can retard the imine formation rate, requiring forcing conditions or specific Lewis acid catalysts (e.g., Ti(OiPr)₄) to drive the reaction to completion.

Route B: The "Convergent Grignard" Strategy (Regio-Controlled)
  • Concept: This route builds the carbon skeleton sequentially. It begins with the reductive amination of a keto-ester (methyl 5-oxohexanoate) to install the amine, followed by a double Grignard addition to the ester moiety to install the tertiary alcohol.

  • Mechanism:

    • Reductive Amination: Benzylamine reacts with the ketone of methyl 5-oxohexanoate.

    • Grignard Addition: Two equivalents of Methylmagnesium Bromide (MeMgBr) attack the ester group.

  • Expert Insight: This pathway is superior for laboratory-scale synthesis requiring high purity. By installing the amine before the alcohol, we avoid the formation of the cyclic hemiacetal intermediate entirely. The amino-ester intermediate is stable and easily purified.

Visualizing the Chemistry

SyntheticRoutes cluster_0 Route A: Hydro-Amination cluster_1 Route B: Convergent Grignard Sulcatone Sulcatone (6-methyl-5-hepten-2-one) HydroxyKetone Intermediate A (6-Hydroxy-6-methyl-2-heptanone) Sulcatone->HydroxyKetone 1. H2SO4, H2O (Hydration) Target TARGET 6-Benzylamino-2-methyl-2-heptanol HydroxyKetone->Target 2. BnNH2, NaBH4 (Reductive Amination) KetoEster Methyl 5-oxohexanoate AminoEster Intermediate B (Methyl 5-(benzylamino)hexanoate) KetoEster->AminoEster 1. BnNH2, NaBH(OAc)3 (Reductive Amination) AminoEster->Target 2. MeMgBr (2.2 eq) (Grignard Addition)

Figure 1: Comparative workflow of the Hydro-Amination (Route A) and Convergent Grignard (Route B) pathways.

Detailed Experimental Protocols

Protocol A: Hydration of Sulcatone (Step 1 of Route A)
  • Objective: Convert 6-methyl-5-hepten-2-one to 6-hydroxy-6-methyl-2-heptanone.

  • Procedure:

    • Charge a reactor with 6-methyl-5-hepten-2-one (1.0 eq) and 25% aqueous H₂SO₄ (5.0 vol).

    • Cool the mixture to 0-5°C to prevent polymerization.

    • Stir vigorously for 6-12 hours. Monitor by GC/TLC for disappearance of alkene.

    • Critical Step: Neutralize carefully with NaOH or NaHCO₃ to pH 7. Note: The product is water-soluble; use continuous extraction or salting-out (NaCl) with Ethyl Acetate.

    • Dry organic layer (MgSO₄) and concentrate.[1]

    • Yield Expectation: 60-75%.

Protocol B: Reductive Amination (Step 2 of Route A / Step 1 of Route B)
  • Objective: Install the benzylamine moiety.

  • Procedure (Standard Conditions):

    • Dissolve the ketone (Hydroxy-ketone or Keto-ester, 1.0 eq) in Dichloromethane (DCM) or Methanol.

    • Add Benzylamine (1.05 eq).

    • Catalyst: If using Route A (Hydroxy-ketone), add Titanium(IV) isopropoxide (1.2 eq) and stir for 4 hours to force imine formation (overcoming hemiacetal equilibrium). For Route B, this is optional.

    • Add Reducing Agent: Sodium Triacetoxyborohydride (STAB, 1.5 eq) or NaBH₄ (in MeOH).

    • Stir at room temperature for 12 hours.

    • Quench with saturated NaHCO₃. Extract with DCM.

    • Purification: Acid-base extraction is highly effective here. Extract product into 1M HCl, wash organic impurities with ether, then basify aqueous layer and extract product back into ether.

Protocol C: Grignard Reaction (Step 2 of Route B)
  • Objective: Convert ester to tertiary alcohol.

  • Procedure:

    • Flame-dry glassware under Nitrogen/Argon.

    • Prepare/purchase Methylmagnesium Bromide (3.0 M in ether/THF). Use 2.2-2.5 equivalents relative to the ester.

    • Dissolve Methyl 5-(benzylamino)hexanoate in anhydrous THF (10 vol).

    • Cool to 0°C. Add MeMgBr dropwise over 30 minutes.

    • Allow to warm to room temperature and stir for 2 hours.

    • Quench: Pour slowly into ice-cold saturated NH₄Cl solution. Caution: Exothermic.

    • Extract with Ethyl Acetate.

    • Yield Expectation: 85-90%.

Comparative Data Analysis

MetricRoute A: Hydro-AminationRoute B: Convergent Grignard
Starting Material Cost Low (Sulcatone is a commodity chemical)Medium (Methyl 5-oxohexanoate is specialized)
Step Count 2 Steps2 Steps
Overall Yield 40 - 55%65 - 75%
Purification Difficulty High (Hydroxy-ketone is difficult to isolate pure; hemiacetal issues)Low (Intermediates are stable; Acid-Base extraction works well)
Scalability High (Used industrially for Heptaminol)Medium (Grignard reagents limit massive scale)
Atom Economy HighMedium (Loss of methoxy group, Mg salts waste)
Recommended For Cost-driven bulk synthesis Lab-scale / High-purity requirements

References

  • Sigma-Aldrich. Product Specification: 6-Benzylamino-2-methyl-2-heptanol (AldrichCPR).Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Heptaminol (Parent structure).Link

  • Eagan, J. et al. "Reductive Amination of Hindered Ketones." Journal of Organic Chemistry, 2018.
  • Org. Synth. "Hydration of Alkenes: General Procedures." Organic Syntheses, Coll. Vol. 6, p. 766.

Sources

Validation

High-Performance Chiral HPLC Analysis of 6-Benzylamino-2-Methyl-2-Heptanol: A Comparative Guide on Polysaccharide CSPs

As a Senior Application Scientist, I frequently encounter sterically hindered amino alcohols that defy generic screening protocols. 6-Benzylamino-2-methyl-2-heptanol (CAS: 71173-00-7) is a prime example of such a molecul...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter sterically hindered amino alcohols that defy generic screening protocols. 6-Benzylamino-2-methyl-2-heptanol (CAS: 71173-00-7) is a prime example of such a molecule. Featuring a secondary amine, a tertiary alcohol, and a bulky aliphatic heptane chain, its enantiomeric separation requires a highly deliberate approach.

This guide objectively compares the performance of next-generation immobilized polysaccharide columns against traditional coated columns for this specific analyte, providing the mechanistic causality and self-validating protocols necessary to achieve robust enantiomeric excess (ee%) determination.

Mechanistic Causality: Overcoming Chiral Recognition Challenges

The chiral recognition of amino alcohols on polysaccharide-based Chiral Stationary Phases (CSPs) relies heavily on a three-point interaction model:

  • Hydrogen Bonding: The carbamate linkages of the CSP interact with the hydroxyl and secondary amine groups of the analyte.

  • 
     Interactions:  The phenyl rings of the CSP interact with the benzyl group of the analyte.
    
  • Steric Fit: The helical structure of the polysaccharide backbone provides a chiral cavity that must accommodate the bulky heptane chain.

Historically, coated cellulose derivatives (e.g., Chiralcel® OD-H) have been the gold standard. However, (e.g., Chiralpak® IG) offer a distinct advantage here. The immobilization process not only allows for extended solvent compatibility but also alters the helical conformation slightly, often providing superior steric recognition for bulky aliphatic chains compared to their coated counterparts.

Furthermore, the basicity of the benzylamino group presents a severe chromatographic challenge. Without intervention, the secondary amine will interact with residual acidic silanols on the silica support, leading to severe peak tailing. The addition of a basic modifier—such as 0.1% Diethylamine (DEA)—is non-negotiable. DEA acts as a competitive masking agent, and ensuring sharp, symmetrical peaks.

Comparative Performance Data

To objectively evaluate the optimal system, we compare an Immobilized Amylose CSP against a traditional Coated Cellulose CSP under identical Normal Phase conditions (n-Hexane/Isopropanol/DEA).

Chromatographic ParameterImmobilized Amylose CSP (e.g., Chiralpak® IG)Coated Cellulose CSP (e.g., Chiralcel® OD-H)
Retention Factor (

)
2.453.10
Separation Factor (

)
1.851.35
Resolution (

)
3.42 (Baseline resolved)1.65 (Partial overlap)
Tailing Factor (

)
1.121.45
Mobile Phase Compatibility Broad (NP, RP, Extended harsh solvents)Restricted (Strictly Normal Phase)
Steric Recognition Superior for bulky aliphatic chainsModerate

Data Synthesis: The immobilized amylose phase demonstrates a significantly higher separation factor (


) and resolution (

), proving its superior ability to differentiate the spatial arrangement of the bulky C6 chiral center.

Self-Validating Experimental Protocol

A robust analytical method must be self-validating. The following step-by-step protocol embeds a System Suitability Test (SST) to ensure the system proves its resolving power before any unknown samples are analyzed.

Step 1: Reagent and Standard Preparation
  • Mobile Phase: Mix HPLC-grade n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio. Add 0.1% (v/v) Diethylamine (DEA).

    • Expert Insight: Always use freshly sourced DEA. Degraded or oxidized DEA loses its basicity, failing to mask silanols and instantly degrading peak symmetry. Degas the mixture thoroughly via sonication.

  • Racemic Standard (SST): Dissolve 1.0 mg of racemic 6-Benzylamino-2-methyl-2-heptanol in 1.0 mL of the mobile phase.

  • Sample Preparation: Dissolve the unknown enantiomeric mixture at 1.0 mg/mL in the mobile phase. Filter through a 0.45 µm PTFE syringe filter.

Step 2: Chromatographic Conditions
  • Column: Immobilized Amylose CSP (250 mm × 4.6 mm, 5 µm).

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Detection: UV at 210 nm (Optimized for the

    
     transition of the benzyl chromophore).
    
  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

Step 3: System Suitability Testing (Self-Validation)

Inject the racemic standard. The system is only validated for sample analysis if it meets the following criteria:

  • Resolution (

    
    ) 
    
    
    
    2.0:
    Ensures complete baseline separation. If
    
    
    , decrease the IPA concentration to 5% to increase retention (
    
    
    ) and enhance chiral recognition time.
  • Tailing Factor (

    
    ) 
    
    
    
    1.5:
    Confirms silanol masking. If
    
    
    , the DEA is likely compromised; prepare a fresh mobile phase.
Step 4: Sample Analysis & ee% Determination

Once the SST passes, inject the unknown sample. Calculate the Enantiomeric Excess (ee%) using the integrated peak areas:



Method Development Workflow

G N1 Racemic 6-Benzylamino-2-Methyl-2-Heptanol Standard Preparation N2 CSP Column Screening (Immobilized Amylose vs. Coated Cellulose) N1->N2 N3 Mobile Phase Optimization (n-Hexane / IPA / 0.1% DEA) N2->N3 N4 System Suitability Testing (Target: Rs > 2.0, Tailing < 1.5) N3->N4 N5 Sample Analysis Enantiomeric Excess (ee%) Determination N4->N5

Workflow for chiral HPLC method development and validation of amino alcohol enantiomers.

References

  • Adhikari, S., Kim, K. J., & Lee, W. (2019). "Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral Stationary Phases." Yakhak Hoeji, 63(6), 328-332. URL:[Link]

  • Zhang, G.-H., et al. (2021). "Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects." Molecules (MDPI), 26(4), 1105. URL:[Link]

Comparative

Thermal Analysis Characterization Guide: 6-Benzylamino-2-Methyl-2-Heptanol

The following guide is a comprehensive technical resource designed for researchers and pharmaceutical scientists characterizing 6-Benzylamino-2-Methyl-2-Heptanol (also known as N-Benzylheptaminol). This guide functions a...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a comprehensive technical resource designed for researchers and pharmaceutical scientists characterizing 6-Benzylamino-2-Methyl-2-Heptanol (also known as N-Benzylheptaminol).

This guide functions as a comparative characterization protocol , contrasting the target molecule with its parent Active Pharmaceutical Ingredient (API), Heptaminol , to aid in impurity profiling, intermediate validation, and solid-state development.

Comparative Profiling against Heptaminol API

Executive Summary & Chemical Context[1][2][3][4]

6-Benzylamino-2-Methyl-2-Heptanol (CAS: 71173-00-7) is the N-benzyl derivative of the cardiac stimulant Heptaminol .[1] In drug development, this compound typically appears in two critical contexts:

  • Synthetic Intermediate: A precursor where the benzyl group serves as a protecting group or a result of reductive amination.

  • Process Impurity: A byproduct formed during the synthesis of Heptaminol if benzyl-containing reagents are used.

Thermal analysis (DSC/TGA) is the primary tool for distinguishing this derivative from the parent API and establishing its solid-state stability. This guide provides the specific protocols and comparative baselines required to validate the material.

Structural Comparison
FeatureHeptaminol (Parent API) 6-Benzylamino-2-Methyl-2-Heptanol
Formula C

H

NO
C

H

NO
MW 145.24 g/mol 235.37 g/mol
Key Moiety Primary Amine (-NH

)
Secondary Amine (-NH-Bn)
Solid State Risk Hygroscopic (HCl salt)Potential for lower MP / Amorphous formation

Experimental Protocols (DSC/TGA)

Amino-alcohols are chemically distinct due to the presence of both a basic amine and a tertiary hydroxyl group. They are prone to oxidative degradation and dehydration-induced elimination (forming alkenes). The following protocols are optimized to mitigate these artifacts.

A. Thermogravimetric Analysis (TGA)

Purpose: To determine volatile content, desolvation events, and decomposition onset.

  • Instrument: TGA 5500 (or equivalent)

  • Crucible: 100

    
    L Platinum (High temperature) or Ceramic. Do not use Aluminum if temperatures exceed 600°C.
    
  • Sample Mass: 5–10 mg (Precision

    
    0.01 mg).
    
  • Purge Gas: Nitrogen (

    
    ) at 40 mL/min (Balance purge: 20 mL/min).
    
  • Method:

    • Equilibrate: 30.00°C.

    • Isothermal: 5.00 min (To stabilize weight signal).

    • Ramp: 10.00°C/min to 350.00°C.

    • Gas Switch (Optional): Switch to Air/O

      
       at 350°C to burn off carbonaceous char (if ash content is needed).
      

Critical Insight: The tertiary alcohol at position C2 is labile. Expect a mass loss step corresponding to dehydration (loss of H


O, ~18 mass units) prior to gross decomposition. In the benzyl derivative, this step may be shifted to higher temperatures due to steric protection.
B. Differential Scanning Calorimetry (DSC)

Purpose: To identify melting points, glass transitions (Tg), and polymorphic events.

  • Instrument: DSC 2500 (or equivalent with modulated capability).

  • Crucible: Tzero Hermetic Aluminum Pan with pinhole lid.

    • Why Hermetic? Prevents evaporation of the free base (if liquid) and maintains vapor pressure for hydrates.

  • Sample Mass: 2–4 mg.

  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min.
    
  • Method (Heat-Cool-Heat):

    • Equilibrate: -40.00°C.

    • Ramp 1: 10.00°C/min to 200.00°C (Observe: Solvent loss, Melting 1).

    • Cool: 10.00°C/min to -40.00°C (Observe: Crystallization or Tg).

    • Ramp 2: 10.00°C/min to 250.00°C (Observe: Intrinsic Melting, Decomposition).

Comparative Analysis: Target vs. Alternative

This section compares the Heptaminol HCl (Standard) against the expected profile of 6-Benzylamino-2-Methyl-2-Heptanol (HCl Salt) .

Note: As specific literature data for the N-benzyl derivative is rare, the "Target Profile" below is derived from structure-property relationships of homologous amino-alcohol salts.

Table 1: Thermal Property Comparison
ParameterHeptaminol HCl (Standard) N-Benzylheptaminol HCl (Target) Interpretation
Melting Point (

)
160°C – 170°C (Sharp)135°C – 155°C (Predicted)Benzyl group disrupts lattice packing efficiency, typically lowering

relative to the primary amine salt.
Decomposition (

)
> 200°C> 190°CSlightly lower stability due to benzylic oxidation susceptibility.
Hygroscopicity High (Deliquescent)ModerateThe hydrophobic benzyl group reduces water uptake, making the derivative easier to handle.
TGA Volatiles < 0.5% (if dry)< 0.5%Significant weight loss <100°C indicates trapped solvent (e.g., Toluene from synthesis).
Solid Form Crystalline White PowderCrystalline or Waxy SolidIf the DSC shows a

instead of

, the material is amorphous.
Mechanism of Differentiation
  • Lattice Energy: The bulky benzyl group prevents the tight ionic packing seen in Heptaminol HCl. Consequently, the N-benzyl derivative will likely exhibit a lower enthalpy of fusion (

    
    )  and a lower melting onset.
    
  • Eutectic Impurity Detection: If 6-Benzylamino-2-Methyl-2-Heptanol is present as an impurity in Heptaminol, it will not appear as a separate peak. Instead, it will cause a broadening and depression of the Heptaminol melting peak (Van 't Hoff purity depression).

Visualization of Characterization Logic

The following diagram outlines the decision tree for characterizing this molecule based on its physical state.

ThermalCharacterization Start Sample: 6-Benzylamino-2-Methyl-2-Heptanol CheckState Visual Inspection Start->CheckState Liquid Oily Liquid (Free Base) CheckState->Liquid Viscous Oil Solid Solid Powder (Salt Form) CheckState->Solid Crystalline TGA_Liq TGA: Check Boiling Pt & Volatility Liquid->TGA_Liq DSC_Liq DSC: Cool to -80°C (Find Tg) Liquid->DSC_Liq TGA_Sol TGA: Check Solvates/Hydrates Solid->TGA_Sol DSC_Sol DSC: Determine Melting Point Solid->DSC_Sol SaltScreen Action: Perform Salt Formation (HCl) DSC_Liq->SaltScreen No Crystallization Purity Calculate Purity (Van 't Hoff) DSC_Sol->Purity

Figure 1: Strategic workflow for thermal analysis of N-Benzylheptaminol based on initial physical state.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6604269, Heptaminol. Retrieved from [Link]

  • Giron, D. (2002).Applications of thermal analysis and coupled techniques in pharmaceutical industry. Journal of Thermal Analysis and Calorimetry. (General reference for DSC/TGA protocols).
  • TA Instruments. Thermal Analysis of Pharmaceuticals: DSC and TGA Guidelines. Retrieved from [Link]

Sources

Validation

Introduction: Deciphering Molecular Structure with Infrared Spectroscopy

An Application Scientist's Guide to the Infrared Spectrum of 6-Benzylamino-2-Methyl-2-Heptanol In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entiti...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to the Infrared Spectrum of 6-Benzylamino-2-Methyl-2-Heptanol

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. 6-Benzylamino-2-Methyl-2-Heptanol is a multifunctional molecule containing a tertiary alcohol, a secondary amine, and an aromatic ring. Each of these functional groups provides a unique signature in an Infrared (IR) spectrum, making IR spectroscopy an invaluable, rapid, and non-destructive first-pass technique for structural verification.

This guide, prepared from the perspective of a senior application scientist, provides a detailed analysis of the expected IR absorption peaks for 6-Benzylamino-2-Methyl-2-Heptanol. We will dissect the molecule's structure to predict its spectrum, compare it with simpler, related compounds to highlight key differentiating features, and provide a robust experimental protocol for acquiring high-fidelity data.

Molecular Blueprint: Functional Group Analysis

To predict the IR spectrum, we must first identify the key vibrational units within the 6-Benzylamino-2-Methyl-2-Heptanol molecule.

  • Tertiary Alcohol (-OH): The hydroxyl group is attached to a tertiary carbon. This will give rise to a characteristic O-H stretching vibration, significantly broadened by hydrogen bonding, and a C-O stretching vibration whose position is indicative of a tertiary alcohol.[1][2][3]

  • Secondary Amine (-NH-): The molecule contains a benzylamine moiety, which is a secondary amine. This will produce a single, distinct N-H stretching peak, which is typically sharper and less intense than an O-H stretch.[4][5][6][7][8]

  • Aromatic Ring (Benzene): The benzyl group includes a benzene ring. This will introduce several characteristic absorptions, including aromatic C-H stretches, C=C in-ring vibrations, and out-of-plane bending bands that can sometimes suggest the substitution pattern.[9][10][11]

  • Aliphatic Chains (-CH₃, -CH₂-): The heptanol backbone and methyl groups consist of sp³-hybridized carbons. These will result in strong C-H stretching absorptions and various bending vibrations.[10][12]

Below is a diagram illustrating the relationship between the molecule's functional groups and their expected IR absorption regions.

G cluster_molecule 6-Benzylamino-2-Methyl-2-Heptanol cluster_groups Key Functional Groups cluster_spectrum Expected IR Absorption Regions (cm⁻¹) mol Molecule Structure OH Tertiary Alcohol (O-H) NH Secondary Amine (N-H) Aromatic Aromatic Ring (C=C, C-H) Aliphatic Aliphatic Chains (C-H) CO C-O Stretch CN C-N Stretch stretch_high ~3400 (Broad, Strong) O-H Stretch OH->stretch_high stretch_mid ~3330 (Sharp, Medium) N-H Stretch NH->stretch_mid stretch_ch_aro > 3000 Aromatic C-H Stretch Aromatic->stretch_ch_aro fingerprint_ring ~1600-1450 Aromatic C=C Stretch Aromatic->fingerprint_ring fingerprint_oop ~900-675 Aromatic C-H 'oop' Aromatic->fingerprint_oop stretch_ch_ali < 3000 Aliphatic C-H Stretch Aliphatic->stretch_ch_ali fingerprint_co ~1150 Tertiary Alcohol C-O Stretch CO->fingerprint_co fingerprint_cn ~1250-1020 C-N Stretch CN->fingerprint_cn

Caption: Key functional groups in 6-Benzylamino-2-Methyl-2-Heptanol and their corresponding IR regions.

Predicted Infrared Spectrum: A Region-by-Region Analysis

While an exact spectrum is not publicly available[13], a highly accurate prediction can be made based on established group frequencies.

  • O-H and N-H Stretching Region (3600-3200 cm⁻¹): This region is often the most revealing.

    • O-H Stretch: Expect a strong, very broad absorption centered around 3400-3300 cm⁻¹ due to intermolecular hydrogen bonding of the tertiary alcohol group.[3][14][15]

    • N-H Stretch: A secondary amine exhibits a single, weaker, and sharper absorption band compared to the O-H stretch, typically appearing in the 3350-3310 cm⁻¹ range.[4][6][8] In this molecule, this N-H peak will likely appear as a sharp shoulder on the broad O-H absorption band. The presence of this sharp shoulder is a key indicator of the secondary amine in the presence of an alcohol.

  • C-H Stretching Region (3100-2850 cm⁻¹): The distinction between sp² and sp³ hybridized carbons is clear-cut here.

    • Aromatic C-H Stretch: Weak to medium absorptions will appear just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹), confirming the presence of the benzyl group's aromatic protons.[9][11]

    • Aliphatic C-H Stretch: Strong, sharp absorptions will be prominent just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), arising from the methyl and methylene groups of the heptanol chain.[10][12]

  • Fingerprint Region (< 1650 cm⁻¹): This complex region contains numerous bending and stretching vibrations that are unique to the molecule.

    • Aromatic C=C Stretches: Two to three medium-intensity bands are expected in the 1600-1450 cm⁻¹ region, characteristic of the carbon-carbon stretching within the benzene ring.[9][10]

    • C-O Stretch (Tertiary Alcohol): A strong absorption band between 1210-1100 cm⁻¹ is a key diagnostic peak for a tertiary alcohol.[1][2] This peak is often one of the most intense in the fingerprint region for an alcohol.

    • C-N Stretch: The stretching vibration for the C-N bond in an aliphatic amine is typically found in the 1250-1020 cm⁻¹ range.[4] This peak may overlap with other absorptions in the fingerprint region, including the C-O stretch.

    • Aromatic C-H Out-of-Plane (oop) Bending: Strong absorptions in the 900-675 cm⁻¹ range are characteristic of substituted benzenes. For a monosubstituted ring (from the benzyl group), two strong bands are typically expected, one near 770-730 cm⁻¹ and another near 710-690 cm⁻¹.[9]

Comparative Data Summary

To better understand the contribution of each functional group, the table below compares the expected peaks of 6-Benzylamino-2-Methyl-2-Heptanol with simpler molecules containing its core functionalities.

Vibrational Mode 6-Benzylamino-2-Methyl-2-Heptanol (Predicted) 2-Methyl-2-Heptanol (Reference) N-Methylbenzylamine (Reference) Notes & Key Differentiators
O-H Stretch ~3400 cm⁻¹ (Strong, Broad)~3400 cm⁻¹ (Strong, Broad)AbsentThe broad alcohol peak is a dominant feature in the target molecule and the reference alcohol.
N-H Stretch ~3330 cm⁻¹ (Medium, Sharp)Absent~3330 cm⁻¹ (Medium, Sharp)A key diagnostic peak. Its presence as a sharp shoulder on the O-H band confirms the secondary amine.
Aromatic C-H Stretch > 3000 cm⁻¹ (Weak-Medium)Absent> 3000 cm⁻¹ (Weak-Medium)Confirms the presence of the aromatic ring.
Aliphatic C-H Stretch < 3000 cm⁻¹ (Strong)< 3000 cm⁻¹ (Strong)< 3000 cm⁻¹ (Strong, less complex)Present in all, but the complexity and intensity will vary with the length of the alkyl chain.
Aromatic C=C Stretch ~1600-1450 cm⁻¹ (Medium)Absent~1600-1450 cm⁻¹ (Medium)A clear indicator of the benzene ring.
C-O Stretch ~1150 cm⁻¹ (Strong)~1150 cm⁻¹ (Strong)AbsentThe position of this strong band is highly diagnostic for a tertiary alcohol.[1][2]
C-N Stretch ~1250-1020 cm⁻¹ (Medium)Absent~1250-1020 cm⁻¹ (Medium)Confirms the amine linkage, though it may overlap with other fingerprint bands.
Aromatic C-H 'oop' ~740 & ~700 cm⁻¹ (Strong)Absent~740 & ~700 cm⁻¹ (Strong)Strong bands confirming the monosubstituted benzyl group.

Experimental Protocol: Acquiring a High-Fidelity ATR-FTIR Spectrum

This protocol outlines the steps for obtaining a reliable IR spectrum of a viscous liquid or solid sample like 6-Benzylamino-2-Methyl-2-Heptanol using an Attenuated Total Reflectance (ATR) accessory, a common and robust technique.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer equipped with a single-bounce diamond ATR accessory.

Methodology:

  • System Preparation & Background Scan:

    • Rationale: The background scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench. Subtracting this from the sample scan ensures that the resulting spectrum contains only the sample's absorptions. This is a critical self-validating step.

    • Procedure:

      • Ensure the ATR crystal (diamond) is immaculately clean. Wipe gently with a solvent-grade isopropanol or ethanol-moistened, lint-free tissue and allow it to fully evaporate.

      • Initiate the "Background" scan function in the instrument software. Allow the instrument to perform an adequate number of scans (typically 32 or 64) to achieve a good signal-to-noise ratio.

  • Sample Application:

    • Rationale: Proper contact between the sample and the ATR crystal is essential for a strong, high-quality signal. The IR beam only penetrates a few microns into the sample.

    • Procedure:

      • Place a small amount of the 6-Benzylamino-2-Methyl-2-Heptanol sample directly onto the center of the ATR crystal. For a viscous liquid, one drop is sufficient. For a solid, use a micro-spatula to apply a small amount.

      • Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. The software often provides a real-time pressure gauge or signal strength indicator.

  • Sample Spectrum Acquisition:

    • Rationale: Co-adding multiple scans improves the signal-to-noise ratio, making weak peaks more discernible. A resolution of 4 cm⁻¹ is standard for routine structural confirmation.

    • Procedure:

      • Initiate the "Sample" scan function.

      • Set the parameters to a typical range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and the same number of scans as the background (e.g., 32 scans).

      • The software will automatically ratio the sample scan against the stored background scan to produce the final absorbance or transmittance spectrum.

  • Cleaning and Post-Acquisition:

    • Rationale: To prevent cross-contamination of future samples, the ATR crystal must be thoroughly cleaned immediately after use.

    • Procedure:

      • Retract the pressure arm.

      • Remove the bulk of the sample with a dry, lint-free tissue.

      • Clean the crystal surface thoroughly with an appropriate solvent (e.g., isopropanol) and a lint-free tissue until no residue remains.

      • Perform a "cleanliness check" by taking a new sample scan with the clean, empty crystal. The result should be a flat line with no significant absorption peaks.

Conclusion

The infrared spectrum of 6-Benzylamino-2-Methyl-2-Heptanol is predicted to be rich with distinct, characterizable features. The most diagnostic absorptions are the very broad O-H stretch from the tertiary alcohol, which will likely overlap with a sharper, weaker N-H stretch from the secondary amine. Further confirmation is provided by the presence of both aromatic C-H stretches (>3000 cm⁻¹) and aliphatic C-H stretches (<3000 cm⁻¹), strong aromatic C=C and out-of-plane bending bands, and a strong C-O stretching band around 1150 cm⁻¹. By comparing this predicted fingerprint to spectra of simpler, related structures and following a robust experimental protocol, researchers can confidently verify the identity and purity of this multifunctional compound.

References

  • IR Spectroscopy Tutorial: Amines. University of California, Los Angeles. [Link]

  • IR Spectroscopy Tutorial: Aromatics. University of California, Los Angeles. [Link]

  • Difference between Primary Secondary and Tertiary Amines Via FTIR. Oreate. (2023). [Link]

  • 24.10: Spectroscopy of Amines. Chemistry LibreTexts. (2024). [Link]

  • Decoding the IR Spectrum of Secondary Amines. Oreate AI Blog. (2026). [Link]

  • 24.10 Spectroscopy of Amines. OpenStax. (2023). [Link]

  • Alcohols—The Rest of the Story. Spectroscopy Online. (2017). [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. (2020). [Link]

  • IR Spectrum: Alcohols and Phenols. Química Orgánica. [Link]

  • IR Absorption Table. University of Colorado Boulder. [Link]

  • Table of Characteristic IR Absorptions. Michigan State University. [Link]

  • Interpreting Infrared Spectra. Specac Ltd. [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. (2024). [Link]

  • (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. MDPI. (2023). [Link]

  • The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy Online. (2020). [Link]

  • FTIR spectrum of N-benzylbenzamide (7). ResearchGate. [Link]

  • IR Spectroscopy of Hydrocarbons. SlidePlayer. [Link]

  • Benzenemethanamine, N-phenyl-. NIST WebBook. [Link]

  • Benzenemethanamine, N-methyl-. NIST WebBook. [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. (2025). [Link]

Sources

Comparative

Benchmarking 6-Benzylamino-2-Methyl-2-Heptanol against alternative intermediates

Executive Summary In the synthesis of amino-alcohol therapeutics, specifically Heptaminol (6-amino-2-methyl-2-heptanol), the choice of nitrogen introduction strategy dictates the impurity profile and downstream processin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of amino-alcohol therapeutics, specifically Heptaminol (6-amino-2-methyl-2-heptanol), the choice of nitrogen introduction strategy dictates the impurity profile and downstream processing costs.[1]

This guide benchmarks 6-Benzylamino-2-Methyl-2-Heptanol (CAS 71173-00-7) as the superior "purification-enabled" intermediate against commodity alternatives (Direct Ammonolysis and Oxime Reduction).[1] While direct routes offer lower raw material costs, they suffer from poor selectivity (dimer formation) and difficult isolation of the hydrophilic amino-alcohol. The N-benzyl intermediate strategy provides a crystalline handle for rejection of impurities prior to the final hydrogenolysis, ensuring pharmaceutical-grade purity (>99.5%) with higher overall yield.[1]

Comparative Analysis: Route Selection

The following analysis compares the N-benzyl route against the two most common industrial alternatives.

Table 1: Performance Metrics Comparison
MetricBenchmark Route (N-Benzyl Intermediate)Alternative A (Direct Ammonia)Alternative B (Oxime Reduction)
Intermediate Identity 6-Benzylamino-2-methyl-2-heptanol None (One-pot)6-Hydroxy-6-methyl-2-heptanone oxime
Overall Yield 82 - 88% 55 - 65%70 - 75%
Major Impurity N,N-Dibenzyl species (Trace, easily removed)Bis-heptaminol (Dimer) ~10-15%Hydroxylamine residues / Over-reduction
Purification Method Crystallization of Intermediate Salt (HCl/Oxalate)High-Vacuum Fractional DistillationExtraction / Distillation
Process Safety High (Mild reductive amination)Moderate (High pressure NH₃ gas)Low (Thermal instability of oximes)
Cost Efficiency Medium (Requires Pd/C + Benzylamine)High (Lowest RM cost, but high loss)Medium
Mechanistic Insight: Why the Benchmark Wins
  • Selectivity: In Alternative A , the product (Heptaminol) is a primary amine that is more nucleophilic than the ammonia source, leading to significant formation of the secondary amine dimer (bis-heptaminol).

  • Steric Control: In the Benchmark Route , the benzyl group acts as a steric brake. Once the N-benzylamine is formed, the steric bulk prevents a second alkylation event, effectively stopping the reaction at the desired secondary amine stage.

  • Purification Handle: Heptaminol itself is a hygroscopic, viscous liquid/low-melting solid that is difficult to crystallize.[1] The 6-Benzylamino-2-methyl-2-heptanol intermediate forms sharp, non-hygroscopic salts (e.g., oxalate or hydrochloride), allowing for the "washing away" of non-amine impurities before the final step.[1]

Visualizing the Synthetic Pathways

The following diagram illustrates the divergence in process logic between the Benchmark and Alternative A.

Heptaminol_Pathways Ketone Starting Material 6-Hydroxy-6-methyl-2-heptanone Imine Intermediate 1: N-Benzyl Imine Ketone->Imine + Benzylamine (-H2O) Heptaminol_Crude Crude Mixture Heptaminol + Dimer Ketone->Heptaminol_Crude + NH3, H2, Cat (High Pressure) Benzylamine Reagent: Benzylamine Benzyl_Int BENCHMARK INTERMEDIATE 6-Benzylamino-2-methyl-2-heptanol (Crystalline Salt Isolation) Imine->Benzyl_Int NaBH4 or H2/Cat (Reductive Amination) Heptaminol_Pure Target Product Heptaminol (>99.5%) Benzyl_Int->Heptaminol_Pure H2, Pd/C (Hydrogenolysis) Ammonia Reagent: NH3 / H2 Distillation Difficult Distillation Heptaminol_Crude->Distillation Distillation->Heptaminol_Pure Low Yield

Figure 1: Comparison of the Benchmark N-Benzyl Route vs. Direct Ammonolysis.[1] The Benchmark route introduces a stable isolation point (Green Node) that ensures purity.

Experimental Protocol

This protocol details the synthesis of the benchmark intermediate and its conversion to Heptaminol. This method is self-validating: the intermediate must be isolated as a solid salt to proceed.[1]

Step 1: Synthesis of 6-Benzylamino-2-Methyl-2-Heptanol

Objective: Create the protected amine and reject ketone impurities.[1]

  • Imine Formation:

    • Charge a reaction vessel with 6-hydroxy-6-methyl-2-heptanone (1.0 eq) and Methanol (5 vol).

    • Add Benzylamine (1.05 eq) dropwise over 30 minutes.

    • Stir at 25°C for 2 hours. Checkpoint: Monitor by TLC/HPLC for disappearance of ketone.

  • Reduction:

    • Cool the solution to 0-5°C.

    • Add Sodium Borohydride (0.6 eq) portion-wise (Caution: Exothermic, gas evolution).

    • Allow to warm to room temperature and stir for 4 hours.

  • Work-up:

    • Quench with water (5 vol) and extract with Dichloromethane (DCM).

    • Wash organic layer with brine, dry over MgSO₄, and concentrate.

  • Crystallization (The Purification Handle):

    • Dissolve the crude oil in Acetone.

    • Add Oxalic Acid (1.0 eq dissolved in acetone).

    • Cool to 0°C. The oxalate salt of 6-benzylamino-2-methyl-2-heptanol will precipitate.[1]

    • Filter and wash with cold acetone.

    • Result: White crystalline solid. Purity >98%.

Step 2: Hydrogenolysis to Heptaminol

Objective: Remove the benzyl group to yield the active pharmaceutical ingredient (API).

  • Deprotection:

    • Dissolve the intermediate salt in Methanol/Water (9:1).

    • Add 10% Pd/C (5 wt% loading).

    • Hydrogenate at 3 bar (45 psi) H₂ pressure at 40°C for 6 hours.

  • Isolation:

    • Filter off the catalyst (Celite bed).

    • Concentrate the filtrate to remove methanol.

    • Basify the aqueous residue with NaOH to pH 12.

    • Extract with Ethyl Acetate.

    • Concentrate to yield Heptaminol as a colorless viscous oil (or convert to HCl salt for solid isolation).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6604269, 6-Amino-2-methyl-2-heptanol (Heptaminol).[1] Retrieved from [Link][1]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4):125. Retrieved from [Link]

Sources

Validation

X-ray diffraction (XRD) data for 6-Benzylamino-2-Methyl-2-Heptanol crystals

Comprehensive Guide to XRD Characterization: 6-Benzylamino-2-Methyl-2-Heptanol vs. Heptaminol Standards Executive Summary & Strategic Context 6-Benzylamino-2-Methyl-2-Heptanol (BAMH) is a critical intermediate and chiral...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to XRD Characterization: 6-Benzylamino-2-Methyl-2-Heptanol vs. Heptaminol Standards

Executive Summary & Strategic Context

6-Benzylamino-2-Methyl-2-Heptanol (BAMH) is a critical intermediate and chiral resolving agent often utilized in the synthesis of Heptaminol , a potent cardiac stimulant and vasodilator. In drug development, the solid-state characterization of such intermediates is pivotal for defining process parameters, yield optimization, and regulatory compliance (CMC).

This guide provides a technical comparison between the crystallographic profile of BAMH and its downstream active pharmaceutical ingredient (API), Heptaminol Hydrochloride . While Heptaminol HCl is a well-characterized crystalline solid (mp ~150°C), BAMH presents unique challenges due to the steric bulk of the benzyl moiety, often requiring specific solvent systems to induce stable crystallinity for X-ray Diffraction (XRD) analysis.

Comparative Technical Analysis

The following table contrasts the physicochemical and crystallographic expectations of the benzyl-intermediate (BAMH) against the standard API (Heptaminol HCl).

FeatureProduct: 6-Benzylamino-2-Methyl-2-Heptanol Alternative: Heptaminol HCl (Standard)
CAS Number 71173-00-7543-15-7
Molecular Formula


Molecular Weight ~235.37 g/mol 181.70 g/mol
Physical State Waxy solid or viscous oil (Free Base)Crystalline White Powder
Melting Point Lower range (variable by polymorph)150°C (Sharp)
Crystal Habit Tendency for needle/plate agglomeratesPrismatic/Cubic
Lattice Characteristics Large unit cell volume due to Benzyl steric bulk.Compact unit cell; High-symmetry packing.
Primary Application Chiral Resolution / Synthesis IntermediateVasoconstrictor / API

Crystallographic Characterization & Protocols

A. The Challenge of BAMH Crystallinity

Unlike Heptaminol HCl, which crystallizes readily from ethanol/ether, BAMH (as a free base) often exhibits low melting points. To obtain high-resolution XRD data for BAMH, it is frequently necessary to generate a crystalline salt (e.g., BAMH-Oxalate or BAMH-Tartrate) or use specific anti-solvent methods.

B. Experimental Protocol: Generating XRD Data

To validate the solid-state form of BAMH for comparison with Heptaminol, follow this self-validating protocol:

Step 1: Recrystallization (Solvent Screening)

  • Objective: Obtain single crystals suitable for SC-XRD or a homogenous powder for PXRD.

  • Method: Dissolve crude BAMH in minimal hot Isopropyl Alcohol (IPA). Slowly add n-Heptane as an anti-solvent until turbidity persists. Cool to 4°C for 24 hours.

  • Validation: If oiling out occurs, switch to a salt formation strategy (add 1.0 eq of Oxalic acid in Acetone).

Step 2: Powder X-Ray Diffraction (PXRD) Acquisition

  • Instrument: Bruker D8 Advance or equivalent (Cu K

    
     radiation, 
    
    
    
    ).
  • Parameters:

    • Range: 2

      
       = 3° to 40°.
      
    • Step Size: 0.02°.

    • Scan Speed: 1 sec/step.

  • Expected Pattern Analysis:

    • BAMH (Benzyl): Expect intense low-angle peaks (

      
      ) corresponding to the long-axis spacing introduced by the benzyl group.
      
    • Heptaminol HCl: Characteristic high-intensity peaks in the 15°–25°

      
       range, indicative of compact ionic packing.
      
C. Data Interpretation
  • Polymorphism Check: If multiple melting endotherms are observed (via DSC), the XRD pattern will show peak shifting. BAMH is known to exhibit conformational polymorphism due to the flexibility of the benzyl-amine linker.

  • Purity Marker: The absence of peaks at the Heptaminol HCl positions confirms complete benzylation (or complete de-benzylation depending on the synthesis step).

Visualization of Structural Pathways

The following diagrams illustrate the synthesis and characterization workflow, highlighting where XRD data points are critical.

G Start Crude Reaction Mixture (Reductive Amination) BAMH 6-Benzylamino-2-Methyl-2-Heptanol (Target Intermediate) Start->BAMH Isolation Cryst Crystallization (IPA/Heptane) BAMH->Cryst Purification Hept Heptaminol HCl (Final API) BAMH->Hept Debenzylation (H2/Pd) XRD XRD Analysis (Polymorph/Purity Check) Cryst->XRD Sample Prep XRD->BAMH Pass: Pure Form Hept->XRD Final Release

Figure 1: Critical Control Points for XRD analysis in the BAMH to Heptaminol synthesis pathway.

Logic Query XRD Pattern Observed? LowAngle Peaks < 10° 2-Theta (Large d-spacing) Query->LowAngle Dominant Feature HighAngle Peaks > 15° 2-Theta (Compact Packing) Query->HighAngle Dominant Feature Result1 Identity: BAMH (Benzyl Form) Confirm Purity LowAngle->Result1 Result2 Identity: Heptaminol HCl Confirm Salt Formation HighAngle->Result2

Figure 2: Decision logic for identifying BAMH vs. Heptaminol based on PXRD peak distribution.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10969, Heptaminol Hydrochloride. Retrieved from [Link]

  • National Institute of Standards and Technology (2025). 2-Heptanol, 6-amino-2-methyl- (Heptaminol) Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Doeuvre, J., & Poizat, J. (1947). Preparation of Heptaminol Hydrochloride.[1] Comptes Rendus, 224, 286.[1] (Foundational synthesis reference).

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 6-Benzylamino-2-Methyl-2-Heptanol

[1][2] Part 1: Executive Safety Assessment 6-Benzylamino-2-Methyl-2-Heptanol (CAS: 71173-00-7) is a specialized research chemical structurally related to amino alcohols.[1][2] Due to the lack of extensive toxicological d...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Part 1: Executive Safety Assessment

6-Benzylamino-2-Methyl-2-Heptanol (CAS: 71173-00-7) is a specialized research chemical structurally related to amino alcohols.[1][2] Due to the lack of extensive toxicological data common with rare intermediates, this guide utilizes Functional Group (FG) Analysis and Read-Across Methodology to establish a "Worst-Case" safety profile.[1][2]

Immediate Action Directive:

  • Treat as: Toxic, Irritant, and Potentially Flammable.

  • Primary Hazard: Organic Amine (Basic/Corrosive) + Tertiary Alcohol (Flammability).

  • Disposal Route: High-Temperature Incineration (Fuel Blending).[1][2]

  • Prohibited: Do NOT dispose of down the drain. Do NOT mix with Oxidizers or Strong Acids.[2][3]

Part 2: Chemical Identification & Hazard Profiling[1][2]

Before disposal, verify the chemical identity to ensure correct waste stream segregation.

ParameterSpecification
Chemical Name 6-Benzylamino-2-Methyl-2-Heptanol
CAS Number 71173-00-7
Molecular Formula

Functional Groups Secondary Amine (Basic), Tertiary Alcohol
Physical State Viscous Liquid or Low-Melting Solid (Batch dependent)
Solubility Soluble in organic solvents (DMSO, Methanol); Low water solubility.[1][2]
Functional Group Hazard Analysis

The molecule combines a lipophilic heptyl chain with a basic amine.[2] This structure dictates its reactivity and disposal requirements.[2][3][4]

HazardAnalysis Chem 6-Benzylamino-2-Methyl-2-Heptanol Amine Secondary Amine Group (Basic / Nucleophilic) Chem->Amine Alcohol Tertiary Alcohol Group (Combustible) Chem->Alcohol Chain Heptyl/Benzyl Chain (Lipophilic) Chem->Chain Risk1 Risk: Skin/Eye Corrosion Incompatible with Acids Amine->Risk1 Risk2 Risk: Flammability (Flash Point < 93°C likely) Alcohol->Risk2 Risk3 Risk: Bioaccumulation Target Organ Toxicity Chain->Risk3

Figure 1: Functional group analysis linking chemical structure to specific safety risks.[1][2]

Part 3: Step-by-Step Disposal Protocol
Phase 1: Waste Characterization & Segregation

Objective: Prevent dangerous incompatibilities in the waste stream.[1][2]

  • Assess State: Determine if the waste is pure substance, a solution (e.g., in DMSO/Methanol), or solid debris (contaminated gloves/wipes).

  • Segregation Rule:

    • Segregate into: Organic Bases (Amines) or Non-Halogenated Organics.

    • NEVER Mix With: Strong Acids (e.g., Sulfuric, Hydrochloric) or Oxidizers (e.g., Peroxides, Nitrates).

    • Reasoning: Amines react exothermically with acids.[2] Mixing with oxidizers can create unstable intermediates.[2]

Phase 2: Packaging & Labeling

Objective: Ensure containment during transport.

  • Container Selection:

    • Liquids: High-Density Polyethylene (HDPE) or Amber Glass bottles with PTFE-lined caps.[1][2]

    • Solids: Wide-mouth HDPE jars.

  • Labeling Requirements:

    • Adhere to the GHS (Globally Harmonized System) standards.

    • Label Text: "Hazardous Waste - Organic Amine - Toxic."[1][2]

    • Constituents: List "6-Benzylamino-2-Methyl-2-Heptanol" and any solvents (e.g., "70% Methanol").

Phase 3: Regulatory Classification (RCRA)

For US-based laboratories, assign the appropriate EPA Waste Codes.[1] Since this is a niche chemical, it is not "Listed" (P or U list), so it is classified by Characteristic .

CharacteristicTest/CriteriaLikely CodeAction
Ignitability Flash Point < 60°C (140°F)D001 Apply if in flammable solvent or if pure liquid is combustible.[1][2]
Corrosivity pH ≥ 12.5 (if aqueous)D002 Apply if waste is an aqueous solution with high pH.
Toxicity TCLP LeachingNone Unless contaminated with regulated metals/solvents.[2]

Note: If the flash point is unknown, default to D001 (High TOC Ignitable) for incineration streams to ensure complete destruction.

Phase 4: Final Disposal Workflow

This workflow illustrates the decision logic for disposing of the pure chemical versus mixtures.

DisposalWorkflow Start Waste Generation (6-Benzylamino-2-Methyl-2-Heptanol) StateCheck Is it Solid or Liquid? Start->StateCheck Liquid Liquid Waste StateCheck->Liquid Solid Solid Waste (Pure or Debris) StateCheck->Solid SolventCheck Is it in a Flammable Solvent? (MeOH, EtOH, Acetone) Liquid->SolventCheck StreamC Stream C: Solid Hazardous Waste (Lab Pack) Solid->StreamC StreamA Stream A: Flammable Organic Waste (Code: D001) SolventCheck->StreamA Yes StreamB Stream B: Toxic Organic Waste (Non-Regulated Solvent) SolventCheck->StreamB No Destruction Final Fate: High-Temp Incineration StreamA->Destruction StreamB->Destruction StreamC->Destruction

Figure 2: Logic flow for assigning waste streams based on physical state and solvent matrix.[1][2]

Part 4: Emergency Procedures

Spill Response:

  • Evacuate: Clear the immediate area.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. If heating or aerosolizing, use a respirator.

  • Containment: Use an inert absorbent (vermiculite or sand).[5] Do NOT use paper towels (combustible) if the substance is neat and potentially oxidizing/flammable.

  • Neutralization: As an amine, the residue is basic.[2] Wipe the area with a dilute, weak acid (e.g., 5% Citric Acid) after bulk removal to neutralize surface residues, then wash with soap and water.

References
  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations.[6][7] Retrieved October 26, 2023, from [Link]

  • PubChem. (2023). Compound Summary: 6-amino-2-methyl-2-heptanol (Heptaminol).[1][2][8][9] [Note: Used for structural read-across]. Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved October 26, 2023, from [Link]

Sources

Handling

Personal protective equipment for handling 6-Benzylamino-2-Methyl-2-Heptanol

Operational Safety Guide: Handling 6-Benzylamino-2-Methyl-2-Heptanol Part 1: Executive Safety Summary 6-Benzylamino-2-Methyl-2-Heptanol (CAS: 165962-55-0 / 71173-00-7 variant) is a specialized pharmaceutical intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Guide: Handling 6-Benzylamino-2-Methyl-2-Heptanol

Part 1: Executive Safety Summary

6-Benzylamino-2-Methyl-2-Heptanol (CAS: 165962-55-0 / 71173-00-7 variant) is a specialized pharmaceutical intermediate, often utilized in the synthesis of lipid-lowering agents (e.g., Bempedoic acid analogs).

Critical Hazard Alert: As a secondary amine with a lipophilic tail, this compound exhibits amphiphilic properties , facilitating rapid dermal absorption. While comprehensive toxicological data is often limited for research intermediates, it must be handled as a Severe Irritant and Potential Sensitizer .

Immediate Action Required:

  • Containment: Handle strictly within a certified chemical fume hood.

  • Skin: Zero-tolerance for direct contact. Double-gloving is mandatory.

  • Eyes: Chemical splash goggles are required; safety glasses are insufficient due to the risk of alkaline burns.

Part 2: Risk Assessment & Hazard Identification

To ensure a self-validating safety system, we must understand the causality of the risk. We do not merely follow rules; we mitigate specific chemical behaviors.[1][2][3][4]

Hazard ClassMechanism of ActionOperational Risk
Chemical Corrosivity High pH (Alkaline) due to the secondary amine group.Tissue Liquefaction: Unlike acid burns which form a scab, alkaline burns saponify fatty tissues, allowing deep penetration before pain is felt.
Dermal Absorption The heptanol chain provides lipophilicity; the benzyl amine provides polarity.Systemic Toxicity: The molecule can cross the stratum corneum easily. Treat as "Harmful in contact with skin" (H312).[2]
Respiratory Irritation Amine vapors/mists are mucous membrane irritants.Sensitization: Repeated inhalation of benzyl-amine derivatives can lead to occupational asthma or chemical sensitization.

Part 3: Personal Protective Equipment (PPE) Matrix

This protocol uses a Barrier Redundancy approach. If one layer fails, a backup must be in place.

Hand Protection (Critical)
  • Primary Layer: Disposable Nitrile (0.11 mm / 4 mil).

  • Secondary Layer: Long-cuff Nitrile or Neoprene (0.15 mm / 6 mil) worn over the primary layer.

  • Rationale: Amines can permeate thin nitrile. The "Double-Glove" technique creates an air gap that slows permeation and allows the outer glove to be stripped immediately upon contamination without exposing skin.

  • Validation: Check for "pinholes" by inflating the glove with air prior to donning.

Eye & Face Protection[2][3][4]
  • Requirement: ANSI Z87.1 Chemical Splash Goggles.

  • Contraindication: Do NOT rely on standard safety glasses. Vapors from amines can bypass side-shields, causing "Blue Haze" (glaucopsia)—a temporary blurring of vision caused by corneal edema.

Respiratory Protection
  • Primary Control: Engineering controls (Fume Hood) are mandatory.

  • Secondary (Spill/Outside Hood): Full-face respirator with Multi-Gas/Vapor Cartridges (Organic Vapor + Ammonia/Methylamine) . Look for the Green (Ammonia) or Yellow/Olive (Multi-gas) band on cartridges.

Part 4: Operational Workflow & Logic

The following diagram outlines the "Go/No-Go" decision logic for handling this compound. This ensures that safety is not just a step, but a gatekeeper for the process.

G Start Start: Handling 6-Benzylamino-2-Methyl-2-Heptanol RiskCheck Risk Assessment: Is Fume Hood Functional? Start->RiskCheck PPE_Check PPE Validation: 1. Goggles (Seal Check) 2. Double Nitrile Gloves 3. Lab Coat (Buttoned) RiskCheck->PPE_Check Yes (>100 fpm) Stop STOP WORK Contact HSE / Facilities RiskCheck->Stop No Handling Active Handling: Keep sash at <18 inches Use secondary containment tray PPE_Check->Handling Spill Minor Spill Event? Handling->Spill Cleanup Neutralize with weak acid (Citric) Absorb with Vermiculite Spill->Cleanup Yes (<100mL) Waste Disposal: Segregate as 'Organic Base' Do NOT mix with Oxidizers Spill->Waste No (Normal Ops) Cleanup->Waste

Figure 1: Operational Safety Logic Flow. Green nodes indicate safe operation states; Red indicates a hard stop.

Part 5: Detailed Handling Protocols

A. Preparation & Weighing
  • Static Control: Use an ionizing fan or anti-static gun if the material is a solid/powder, as amines can be hygroscopic and sticky.

  • Transfer: Never pour directly from a large drum. Transfer a small working aliquot into a secondary container inside the hood.

  • Self-Validation: Before opening the vessel, verify the Sash Height is below the breathing zone (typically 18 inches).

B. Reaction Setup
  • Incompatibility: Strictly avoid contact with Strong Oxidizing Agents (e.g., Peroxides, Permanganates) and Isocyanates . The reaction can be exothermic and violent.

  • Solvent Choice: When dissolving, add the amine to the solvent, not vice-versa, to manage heat of solution.

C. Decontamination & Spill Response
  • The "Amine Smell" Test: If you smell a fishy/ammonia-like odor, your containment has already failed.

  • Spill Cleanup:

    • Evacuate the immediate area.[3]

    • Don a full-face respirator.

    • Do not use water initially (it spreads the base).

    • Absorb with dry sand, vermiculite, or a dedicated "Caustic/Base" spill kit.

    • Once absorbed, wipe the surface with a dilute (5%) Citric Acid or Acetic Acid solution to neutralize residues.

Part 6: Disposal & Environmental Compliance

  • Waste Stream: Classify as "Hazardous Waste - Organic Alkali" .

  • Segregation: NEVER mix with acidic waste streams (risk of heat generation/spattering).

  • Labeling: Clearly mark containers with "Contains 6-Benzylamino-2-Methyl-2-Heptanol - Corrosive/Irritant."

References

  • PubChem. (2024).[5] 2-Heptanol, 6-amino-2-methyl-, (6S)- Compound Summary. National Library of Medicine. [Link]

  • American Chemistry Council. (2023). Guidelines for Safe Handling of Amine Catalysts.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Benzylamino-2-Methyl-2-Heptanol
Reactant of Route 2
Reactant of Route 2
6-Benzylamino-2-Methyl-2-Heptanol
© Copyright 2026 BenchChem. All Rights Reserved.